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  • Product: 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid
  • CAS: 78243-68-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, a key building block in contemporary dr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, a key building block in contemporary drug discovery and development. The synthesis is strategically designed in two primary stages: a nucleophilic aromatic substitution (SNAr) reaction, followed by a chemoselective reduction of an aromatic nitro group. This document offers an in-depth exploration of the underlying chemical principles, detailed experimental protocols, and critical process parameters essential for the successful execution of this synthesis. The content is tailored for researchers, medicinal chemists, and process development scientists, providing actionable insights and a self-validating procedural framework to ensure reproducibility and high purity of the target compound.

Introduction and Strategic Overview

5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid is a substituted anthranilic acid derivative of significant interest in medicinal chemistry. Its structural motifs, comprising a vicinally substituted aniline, a benzoic acid, and a lipophilic 4-methylpiperidine moiety, make it a versatile scaffold for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and modulators of other important pharmacological targets.

The synthetic strategy delineated in this guide was developed with considerations for efficiency, scalability, and the use of readily available starting materials. The pathway hinges on the initial coupling of 2-fluoro-5-nitrobenzoic acid with 4-methylpiperidine. The choice of a fluoro-substituted arene is deliberate; the high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, particularly with the strong electron-withdrawing nitro group positioned para to the fluorine, which stabilizes the intermediate Meisenheimer complex.[1] The subsequent reduction of the nitro group to the corresponding amine is a critical step, for which several reliable methods are evaluated to ensure compatibility with the existing functional groups.

This guide will first detail the mechanistic rationale and experimental specifics of the SNAr reaction, followed by a thorough examination of the nitro group reduction. Each section includes a step-by-step protocol, a discussion of the critical parameters, and expected outcomes.

Overall Synthesis Workflow

The two-step synthesis is outlined below. The initial SNAr reaction forms the carbon-nitrogen bond between the benzoic acid core and the piperidine ring, followed by the reduction of the nitro group to yield the final product.

synthesis_workflow start 2-Fluoro-5-nitrobenzoic Acid + 4-Methylpiperidine step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) start->step1 intermediate 5-Nitro-2-(4-methyl-piperidin-1-yl)-benzoic Acid step1->intermediate Formation of C-N bond step2 Step 2: Nitro Group Reduction intermediate->step2 product 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic Acid step2->product Formation of amino group

Figure 1: Overall two-step synthetic workflow for 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid.

Step 1: Synthesis of 5-Nitro-2-(4-methyl-piperidin-1-yl)-benzoic Acid via Nucleophilic Aromatic Substitution

The cornerstone of this synthesis is the SNAr reaction. This class of reaction is highly effective for the formation of aryl-amine bonds when the aromatic ring is sufficiently electron-deficient.[2] The mechanism proceeds through a two-step addition-elimination sequence, which is facilitated by the presence of the nitro group.[1]

Mechanistic Insight

The reaction is initiated by the nucleophilic attack of the secondary amine of 4-methylpiperidine on the carbon atom of the benzene ring that bears the fluorine atom. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro group, which significantly lowers the activation energy of this step. The subsequent elimination of the highly electronegative fluoride ion restores the aromaticity of the ring, yielding the desired product.

SNAr_Mechanism Reactants 2-Fluoro-5-nitrobenzoic Acid + 4-Methylpiperidine Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer_Complex Addition Product 5-Nitro-2-(4-methyl-piperidin-1-yl)-benzoic Acid + HF Meisenheimer_Complex->Product Elimination of F-

Caption: Simplified mechanism of the SNAr reaction.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)Molar Eq.
2-Fluoro-5-nitrobenzoic Acid185.1118.51001.0
4-Methylpiperidine99.1714.91501.5
Potassium Carbonate (K₂CO₃)138.2127.62002.0
Dimethylformamide (DMF)-200 mL--

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-fluoro-5-nitrobenzoic acid (18.5 g, 100 mmol), potassium carbonate (27.6 g, 200 mmol), and dimethylformamide (200 mL).

  • Stir the mixture at room temperature to ensure a homogenous suspension.

  • Slowly add 4-methylpiperidine (14.9 g, 150 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 1 L of ice-cold water with stirring.

  • Acidify the aqueous mixture to a pH of approximately 3-4 with 2N hydrochloric acid. A yellow precipitate will form.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with copious amounts of water to remove any residual DMF and salts.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Yield: 85-95% Appearance: Pale yellow solid.

Step 2: Reduction of 5-Nitro-2-(4-methyl-piperidin-1-yl)-benzoic Acid to 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic Acid

The reduction of the aromatic nitro group to a primary amine is a pivotal transformation in organic synthesis. Several methods are available, with catalytic hydrogenation and metal-acid reductions being the most common. For this synthesis, we will detail the catalytic hydrogenation using palladium on carbon (Pd/C), which is known for its high efficiency and clean reaction profile.[3][4][5] An alternative procedure using iron in acidic medium is also presented as a cost-effective and robust option.[6][7][8]

Method A: Catalytic Hydrogenation

This method is often preferred due to the mild reaction conditions and the simple work-up, as the only by-product is water.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
5-Nitro-2-(4-methyl-piperidin-1-yl)-benzoic Acid264.2826.4100
10% Palladium on Carbon (Pd/C)-1.3 g-
Methanol-300 mL-
Sodium Hydroxide (NaOH)40.004.0 g100

Procedure:

  • In a hydrogenation vessel, dissolve 5-nitro-2-(4-methyl-piperidin-1-yl)-benzoic acid (26.4 g, 100 mmol) and sodium hydroxide (4.0 g, 100 mmol) in methanol (300 mL). The addition of NaOH forms the sodium salt of the carboxylic acid, which increases its solubility and prevents potential catalyst poisoning.

  • Carefully add 10% Pd/C (1.3 g, ~5 wt%) to the solution.

  • Seal the vessel and purge it with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to 50 psi (approximately 3.4 atm) and stir the mixture vigorously at room temperature.

  • The reaction is typically complete within 2-4 hours, which can be monitored by the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

  • Combine the filtrates and remove the methanol under reduced pressure.

  • Dissolve the residue in approximately 200 mL of water.

  • Adjust the pH of the solution to approximately 6-7 with 2N hydrochloric acid. The product will precipitate out of the solution at its isoelectric point.

  • Cool the mixture in an ice bath for 30 minutes and collect the precipitate by vacuum filtration.

  • Wash the product with cold water and dry it in a vacuum oven at 60 °C.

Expected Yield: 90-98% Appearance: Off-white to light brown solid.

Method B: Iron-Mediated Reduction

This is a classic and highly reliable method for nitro group reduction and is particularly useful when catalytic hydrogenation is not feasible.[6][7][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
5-Nitro-2-(4-methyl-piperidin-1-yl)-benzoic Acid264.2826.4100
Iron Powder (Fe)55.8528.0500
Ammonium Chloride (NH₄Cl)53.4926.7500
Ethanol-250 mL-
Water-100 mL-

Procedure:

  • To a 1 L round-bottom flask, add 5-nitro-2-(4-methyl-piperidin-1-yl)-benzoic acid (26.4 g, 100 mmol), ethanol (250 mL), and water (100 mL).

  • Add iron powder (28.0 g, 500 mmol) and ammonium chloride (26.7 g, 500 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a Celite pad to remove the iron salts. Wash the filter cake with hot ethanol.

  • Combine the filtrates and concentrate them under reduced pressure to remove the ethanol.

  • Adjust the pH of the remaining aqueous solution to 6-7 with a saturated solution of sodium bicarbonate.

  • The product will precipitate. Cool the mixture in an ice bath, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Yield: 80-90% Appearance: Off-white to light brown solid.

Purification and Characterization

The crude product obtained from either reduction method can be further purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.

Characterization Data (Predicted):

  • ¹H NMR: Resonances corresponding to the aromatic protons, the protons of the 4-methylpiperidine ring, and the amine and carboxylic acid protons. The aromatic protons will show a distinct splitting pattern indicative of a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: Signals for the carboxyl carbon, the aromatic carbons (including those attached to the amino and piperidinyl groups), and the carbons of the 4-methylpiperidine moiety.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₃H₁₈N₂O₂ (234.29 g/mol ).

  • Infrared Spectroscopy (IR): Characteristic absorption bands for the N-H stretching of the primary amine, the O-H and C=O stretching of the carboxylic acid, and C-H stretching of the aromatic and aliphatic groups.

Safety and Handling

  • 2-Fluoro-5-nitrobenzoic acid: Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 4-Methylpiperidine: Flammable and corrosive. Work in a well-ventilated fume hood.

  • Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of hydrogen and a solvent. Handle with care and do not allow it to dry out completely in the air.

  • Hydrogen Gas: Highly flammable. Use in a well-ventilated area and ensure all equipment is properly grounded.

  • Iron Powder: Can be flammable.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has outlined a reliable and well-precedented two-step synthesis for 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid. The pathway, commencing with a nucleophilic aromatic substitution followed by a nitro group reduction, is efficient and amenable to scale-up. By providing detailed experimental protocols and insights into the underlying chemical principles, this document serves as a valuable resource for chemists in the pharmaceutical and related industries. The choice between catalytic hydrogenation and iron-mediated reduction for the second step allows for flexibility based on available equipment and project requirements. The final compound, obtained in high yield and purity, is a valuable intermediate for further synthetic elaboration in drug discovery programs.

References

  • Owsley, D. C., & Bloomfield, J. J. (1977). A new method for the reduction of aromatic nitro compounds. Synthesis, 1977(2), 118-120. (Provides context for iron/acid reductions)
  • BenchChem. (2025).
  • U.S. Patent No. US20050137396A1. (2005). Process for preparing benzoic acids.
  • Chinese Patent No. CN104326928A. (2015).
  • Almac. (n.d.).
  • PubMed. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources.
  • Queen's University Belfast. (2020).
  • ResearchGate. (2025).
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions.
  • National Institutes of Health. (n.d.).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • PubMed. (2006). Purification by p-aminobenzoic acid (PABA)
  • Sigma-Aldrich. (n.d.).
  • Università di Pisa. (n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.
  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Google Patents. (n.d.). Method for preparing p-aminobenzoic acid.
  • Google Patents. (n.d.). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • Chitkara University. (n.d.).
  • Google Patents. (n.d.). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • Jasperse, J. (n.d.). Reactions of Amines.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.).
  • Vapourtec. (n.d.).
  • Chemistry LibreTexts. (2020). 21.
  • Chemistry LibreTexts. (2025). 16.

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid

Abstract: This guide provides a comprehensive framework for the physicochemical characterization of the novel compound, 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid. As a molecule possessing structural motifs common...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the physicochemical characterization of the novel compound, 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid. As a molecule possessing structural motifs common in medicinal chemistry—namely the aminobenzoic acid scaffold and a substituted piperidine ring—a thorough understanding of its physical and chemical properties is paramount for any drug discovery and development endeavor. While specific experimental data for this compound is not yet prevalent in public-domain literature, this document serves as an in-depth technical manual for researchers. It outlines the critical importance of each physicochemical parameter and provides detailed, field-proven experimental protocols for their determination. The methodologies described herein are designed to build a robust, self-validating data package essential for advancing a novel chemical entity from discovery to preclinical evaluation.

Introduction: The Imperative of Physicochemical Profiling

In modern drug discovery, the adage "fail early, fail cheap" underscores the need for a comprehensive, front-loaded understanding of a new chemical entity (NCE). The physicochemical properties of a molecule are the bedrock of its pharmacokinetic and pharmacodynamic profile, governing everything from solubility and absorption to target engagement and metabolic stability.[1] Properties such as ionization (pKa), lipophilicity (logP), and aqueous solubility are not mere data points; they are critical determinants of a compound's "drug-likeness" and ultimate clinical viability.

The subject of this guide, 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, is a molecule of significant interest. Its aminobenzoic acid core is a well-established pharmacophore, while the 4-methylpiperidine moiety can influence potency, selectivity, and metabolic stability. This guide provides the scientific rationale and detailed protocols necessary to fully characterize this and other novel compounds, ensuring that development decisions are based on a foundation of robust and reliable data.

Molecular Identity and Structural Attributes

A precise characterization begins with confirming the molecule's identity. The following table summarizes the fundamental structural information for 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, derived from its chemical structure.

IdentifierValue
IUPAC Name 5-amino-2-(4-methylpiperidin-1-yl)benzoic acid
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol
Canonical SMILES CC1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)O
InChI Key (Predicted)
CAS Number Not Assigned

Note: Data derived from chemical structure as experimental values are not publicly available.

Synthesis and Purification Strategy

The quality of all subsequent physicochemical data is contingent on the purity of the compound. A plausible and efficient synthetic route is essential for producing high-purity material for characterization. The proposed synthesis involves a two-step process beginning with a nucleophilic aromatic substitution (SNAᵣ) reaction, followed by the reduction of a nitro group. This approach is common for generating substituted aminobenzoic acids.

A 2-Fluoro-5-nitrobenzoic acid + 4-Methylpiperidine B Nucleophilic Aromatic Substitution (SNAr) Base (e.g., K2CO3), Solvent (e.g., DMSO) Heat (e.g., 100-120°C) A->B Step 1 C Intermediate: 2-(4-methylpiperidin-1-yl)-5-nitrobenzoic acid B->C D Reduction Catalyst (e.g., Pd/C), H2 gas or Metal (e.g., Fe, SnCl2), Acid (e.g., HCl) C->D Step 2 E Final Product: 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid D->E F Purification (e.g., Recrystallization or Chromatography) E->F G Characterization (NMR, MS, HPLC) F->G

Figure 1: Proposed workflow for the synthesis and purification of the target compound.

Causality Behind Experimental Choices:

  • Starting Materials: 2-Fluoro-5-nitrobenzoic acid is chosen as the electrophile because the fluorine atom is an excellent leaving group for SNAᵣ reactions, activated by the electron-withdrawing nitro group in the para position.

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) is a clean and efficient method for nitro group reduction. An alternative, such as iron powder in acidic medium, is a classic, cost-effective method suitable for larger-scale synthesis.

  • Purification: Purification by recrystallization is ideal for obtaining a crystalline solid, which is optimal for many physicochemical tests. Chromatography is used if impurities are difficult to remove otherwise. Final purity should be >98% as determined by HPLC and NMR to ensure data integrity.

Core Physicochemical Properties: Protocols and Rationale

The following sections detail the experimental determination of the three most critical physicochemical properties.

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a primary driver of drug absorption.[2] A compound must dissolve in the gastrointestinal fluid before it can permeate the gut wall. Poor solubility is a leading cause of failure for orally administered drug candidates and often necessitates complex and costly formulation strategies.[3] Kinetic solubility is typically measured in early discovery as a high-throughput surrogate for the more time-consuming thermodynamic solubility.

Experimental Protocol: High-Throughput Kinetic Solubility by Nephelometry

This protocol is designed for rapid screening and requires minimal compound.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Sample Preparation: In a 96-well microplate, add the DMSO stock solution to a phosphate-buffered saline (PBS, pH 7.4) solution to achieve a final compound concentration of 100 µM with 1% DMSO. Prepare in triplicate.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach a steady state.

  • Measurement: Analyze the plate using a microplate nephelometer, which measures light scattering from insoluble particles (precipitate).[4]

  • Data Analysis: Compare the scattered light signal of the test compound against a calibration curve of known standards or against positive (poorly soluble) and negative (highly soluble) controls. The result is typically reported as a qualitative assessment (e.g., soluble, sparingly soluble, insoluble) or a semi-quantitative value.

cluster_prep Preparation cluster_process Processing & Analysis A Prepare 10 mM stock in 100% DMSO B Add stock to PBS (pH 7.4) in 96-well plate A->B Dilution C Incubate with shaking (2 hours) B->C D Measure light scattering (Nephelometer) C->D E Quantify against controls D->E

Figure 2: Workflow for kinetic solubility determination by nephelometry.

Ionization Constant (pKa)

Scientific Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and neutral forms. Since the target molecule has both a basic amino group and an acidic carboxylic acid group, it is an amphoteric substance and will have at least two pKa values. The ionization state profoundly affects solubility, permeability, and receptor binding. For instance, the neutral form of a molecule is generally more permeable across lipid membranes, while the ionized form is often more soluble. Potentiometric titration is the gold-standard method for its accuracy and precision.[5][6]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • System Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).

  • Sample Preparation: Accurately weigh and dissolve the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1-5 mM. If solubility is low, a co-solvent like methanol may be used, but the pKa must then be extrapolated back to 0% co-solvent.[5]

  • Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes. Record the pH after each addition. The titration should cover a pH range that fully deprotonates the carboxylic acid.

  • Titration (Basic pKa): In a separate experiment, titrate a fresh sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to fully protonate the amino and piperidine groups.

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. This is most accurately determined from the first derivative of the titration curve, where the equivalence point is the peak and the half-equivalence point can be precisely calculated.[7]

A Calibrate pH meter (3-point calibration) B Prepare analyte solution (1-5 mM in 0.15 M KCl) A->B C Titrate with standardized acid or base B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Calculate 1st Derivative to find equivalence point E->F G Determine pKa at half-equivalence point F->G

Figure 3: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP / logD)

Scientific Rationale: Lipophilicity, the "greasiness" of a molecule, is a critical parameter that influences permeability, metabolic clearance, plasma protein binding, and promiscuity. It is typically measured as the partition coefficient (logP) between n-octanol and water. For ionizable compounds like the target molecule, the distribution coefficient (logD) at a specific pH (usually 7.4) is more physiologically relevant. The shake-flask method is the definitive technique, though RP-HPLC is a faster, high-throughput alternative.[8][9]

Experimental Protocol: logP Determination by Shake-Flask Method

  • Phase Preparation: Pre-saturate n-octanol with water and water (or PBS, pH 7.4 for logD) with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous phases in a glass vial.

  • Equilibration: Shake the vial for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.[10]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as HPLC-UV.[11]

  • Calculation: Calculate the logP using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

A Pre-saturate n-octanol and aqueous phase B Add compound to phase mixture A->B C Shake to equilibrate B->C D Centrifuge to separate phases C->D E Measure concentration in each phase via HPLC-UV D->E F Calculate logP E->F

Sources

Foundational

Spectroscopic Characterization of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid: A Predictive Technical Guide

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, a mole...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, a molecule possessing a unique combination of a substituted benzoic acid core and a piperidine moiety, presents an interesting subject for spectroscopic analysis. The presence of aromatic and aliphatic domains, along with key functional groups such as a carboxylic acid and an amino group, suggests a rich and informative spectroscopic profile.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid is anticipated to display a series of distinct signals corresponding to the aromatic, piperidine, and methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring and the conformational dynamics of the piperidine ring. The spectrum is predicted in a common NMR solvent such as DMSO-d₆, which can accommodate the polar nature of the carboxylic acid and amino groups.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift and Multiplicity
~12.5br s1HCOOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet due to hydrogen bonding with the solvent and potential exchange.
~7.1-7.3m1HAr-HAromatic protons on a substituted benzene ring. The exact chemical shifts and multiplicities will depend on the coupling with neighboring aromatic protons.
~6.5-6.7m2HAr-HAromatic protons on a substituted benzene ring. The exact chemical shifts and multiplicities will depend on the coupling with neighboring aromatic protons.
~5.0br s2HNH₂The protons of the primary amine will likely appear as a broad singlet. The chemical shift can be variable and is influenced by solvent and concentration.
~2.8-3.0m2HPiperidine-H (axial, adjacent to N)Protons on the carbon adjacent to the nitrogen in the piperidine ring are deshielded by the electronegative nitrogen.
~2.5-2.7m2HPiperidine-H (equatorial, adjacent to N)Protons on the carbon adjacent to the nitrogen in the piperidine ring are deshielded by the electronegative nitrogen.
~1.6-1.8m2HPiperidine-HAliphatic protons on the piperidine ring.
~1.4-1.6m2HPiperidine-HAliphatic protons on the piperidine ring.
~1.1-1.3m1HPiperidine-H (methine)The proton on the carbon bearing the methyl group.
~0.9d3HCH₃The methyl group protons will appear as a doublet due to coupling with the adjacent methine proton on the piperidine ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are predicted based on the hybridization of the carbon atoms and the electronic environment created by the various functional groups.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentCausality of Chemical Shift
~170C=O (Carboxylic Acid)The carbonyl carbon of the carboxylic acid is highly deshielded.
~150Aromatic C-NH₂The aromatic carbon attached to the amino group is deshielded.
~145Aromatic C-PiperidineThe aromatic carbon attached to the piperidine nitrogen is also significantly deshielded.
~120-130Aromatic CHChemical shifts for the protonated aromatic carbons.
~115Aromatic C-COOHThe aromatic carbon bearing the carboxylic acid group.
~55Piperidine C (adjacent to N)Carbons directly attached to the nitrogen are deshielded.
~35Piperidine CAliphatic carbons in the piperidine ring.
~30Piperidine CH (methine)The methine carbon of the piperidine ring.
~22CH₃The methyl carbon will have a characteristic aliphatic chemical shift.

Predicted Infrared (IR) Spectrum

The IR spectrum will reveal the presence of the key functional groups in the molecule through their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3300-2500BroadO-H (Carboxylic Acid)Stretching, indicative of hydrogen bonding.[1]
3400-3300MediumN-H (Amine)Asymmetric and symmetric stretching of the primary amine, often appearing as two distinct peaks.[2]
~3050WeakC-H (Aromatic)Stretching
2950-2850MediumC-H (Aliphatic)Stretching of the piperidine and methyl groups.
~1700StrongC=O (Carboxylic Acid)Stretching, characteristic of an aromatic carboxylic acid.[1]
~1620MediumN-H (Amine)Bending (scissoring).[2]
1600, 1500Medium-StrongC=C (Aromatic)Ring stretching.
~1300StrongC-N (Aromatic Amine)Stretching.[2]
~1250MediumC-N (Aliphatic Amine)Stretching.[2]
~950BroadO-H (Carboxylic Acid)Out-of-plane bending.[1]

Predicted Mass Spectrum

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The most common ionization technique for such a molecule would be Electrospray Ionization (ESI).

Predicted Mass Spectrometry Data (ESI):

  • Molecular Weight: 248.31 g/mol

  • Exact Mass: 248.1525

  • Predicted Molecular Ion Peak (M+H)⁺: m/z 249.1603

  • Predicted Molecular Ion Peak (M-H)⁻: m/z 247.1447

Major Fragmentation Pathways:

The fragmentation of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid is expected to proceed through several key pathways. A primary fragmentation would be the loss of the carboxylic acid group as CO₂ (44 Da) or the entire COOH radical (45 Da).[3][4] Another significant fragmentation would involve the cleavage of the piperidine ring.

G M [M+H]⁺ m/z = 249 F1 Loss of H₂O m/z = 231 M->F1 - H₂O F2 Loss of COOH m/z = 204 M->F2 - COOH F3 Piperidine Ring Fragmentation M->F3

Caption: Predicted major fragmentation pathways for 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid in ESI-MS.

Experimental Protocols

To acquire the spectroscopic data discussed, the following experimental protocols are recommended. These protocols are designed to be self-validating by including necessary steps for instrument calibration and sample preparation to ensure data quality and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field, which is essential for high-resolution spectra.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (typically 1024 or more).

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing P1 Weigh Sample (5-10 mg) P2 Dissolve in DMSO-d₆ P1->P2 P3 Add TMS Internal Standard P2->P3 P4 Transfer to NMR Tube P3->P4 A1 Tune and Shim Spectrometer P4->A1 Insert Sample A2 Acquire ¹H NMR Spectrum A1->A2 A3 Acquire ¹³C NMR Spectrum A2->A3 A4 Process Data (FT, Phasing, Baseline) A3->A4

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR accessory. This is crucial for correcting for atmospheric CO₂ and water vapor absorptions.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Label the significant peaks in the resulting spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.

    • The solvent should be of high purity (LC-MS grade) to minimize background ions.

  • Instrument Setup and Data Acquisition:

    • Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

    • Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire the mass spectrum in both positive and negative ion modes to observe the (M+H)⁺ and (M-H)⁻ ions, respectively.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

    • To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid. By understanding the expected spectroscopic signatures, researchers can more confidently and efficiently characterize this molecule upon its synthesis. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reliable spectroscopic data. This foundational knowledge is critical for advancing the development of new chemical entities in the pharmaceutical and chemical industries.

References

  • An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. PubMed.
  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry.
  • Piperidine - Wikipedia. Wikipedia.
  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
  • Piperidine(110-89-4) 13C NMR spectrum - ChemicalBook. ChemicalBook.
  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives - Scholars Research Library. Scholars Research Library.
  • IR: amines. University of Calgary.
  • IR: carboxylic acids. University of Calgary.

Sources

Exploratory

solubility of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid in different solvents

An In-Depth Technical Guide to the Solubility Profile of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid Abstract This guide provides a comprehensive framework for understanding and determining the solubility of the nov...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid

Abstract

This guide provides a comprehensive framework for understanding and determining the solubility of the novel compound 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid. Recognizing the absence of extensive public data on this specific molecule, this document delivers a predictive analysis of its solubility based on its chemical structure, alongside a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for characterizing new chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a drug candidate's bioavailability, manufacturability, and overall therapeutic potential. For a novel compound like 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, establishing a comprehensive solubility profile across a range of physiologically and industrially relevant solvents is a foundational step in its development pathway. An insufficient understanding of solubility can lead to inaccurate dosing, poor absorption, and significant delays in formulation development.

This guide addresses the current information gap by providing a dual approach: a theoretical prediction of solubility based on first principles and a practical, step-by-step experimental workflow for empirical determination.

Predictive Analysis: A Structural Approach to Solubility

The chemical structure of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid offers significant insights into its expected solubility behavior. The molecule is zwitterionic, possessing both acidic (carboxylic acid) and basic (amino and piperidinyl) functional groups.

  • Acidic Group: The carboxylic acid moiety (-COOH) is expected to have a pKa in the range of 3-5, typical for benzoic acid derivatives. At pH values above its pKa, this group will be deprotonated (-COO⁻), significantly increasing its affinity for polar protic solvents like water.

  • Basic Groups: The aromatic amino group (-NH₂) and the piperidinyl nitrogen are basic centers. The piperidinyl nitrogen is the stronger base, with an expected pKa around 9-11. At pH values below their respective pKa's, these groups will be protonated (-NH₃⁺ and -NH₂⁺-), enhancing aqueous solubility.

  • Hydrophobic Core: The benzene ring and the methyl-piperidinyl group form a nonpolar backbone, which will contribute to solubility in organic solvents.

This zwitterionic nature predicts a classic "U-shaped" solubility profile in aqueous solutions as a function of pH. Minimum solubility will occur at the isoelectric point (pI), where the net charge of the molecule is zero. Solubility will increase significantly at pH values below the pI (due to cation formation) and above the pI (due to anion formation).

Experimental Determination of Thermodynamic Solubility

To move from prediction to empirical data, a rigorous experimental protocol is essential. The gold-standard shake-flask method (as described by regulatory bodies like the OECD) provides reliable thermodynamic solubility data.

Materials and Equipment
  • 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid (solid, purity >99%)

  • Selection of solvents (e.g., Water, pH 7.4 Phosphate Buffer, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetonitrile, DMSO)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Protocol: Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent. The key is to ensure solid material remains undissolved at equilibrium, confirming saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) to simulate ambient or physiological conditions.

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. A preliminary kinetic study can determine the optimal time required.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solid material.

  • Sample Analysis:

    • Carefully aspirate a precise aliquot from the clear supernatant of each vial.

    • Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

    • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound. A pre-validated calibration curve is required for accurate quantification.

The following diagram illustrates this robust, self-validating workflow.

G start Start: Solid Compound + Solvents prep Step 1: Add Excess Solid to Vials start->prep Dispense equilibrate Step 2: Equilibrate on Shaker (24-72h at const. Temp) prep->equilibrate Achieve Equilibrium separate Step 3: Centrifuge for Phase Separation equilibrate->separate Pellet Undissolved Solid sample Step 4: Aspirate Supernatant separate->sample Isolate Saturated Solution dilute Step 5: Dilute Sample sample->dilute Prepare for Analysis analyze Step 6: Analyze by HPLC dilute->analyze Quantify Concentration end_node End: Quantitative Solubility Data analyze->end_node Report Results

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Data Presentation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison and interpretation.

Solvent SystemTemperature (°C)pH (for aqueous)Solubility (mg/mL)Solubility (mol/L)
Deionized Water25MeasureExperimental ValueCalculated Value
0.1 N HCl25~1.0Experimental ValueCalculated Value
PBS (pH 7.4)377.4Experimental ValueCalculated Value
0.1 N NaOH25~13.0Experimental ValueCalculated Value
Ethanol25N/AExperimental ValueCalculated Value
DMSO25N/AExperimental ValueCalculated Value

Authoritative Grounding and Mechanistic Insights

The principles governing this experimental design are well-established in the scientific community. The shake-flask method is recognized as a benchmark for determining thermodynamic solubility, which represents the true equilibrium point of a saturated solution. This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate the stable concentration.

The relationship between the compound's structure and its solubility in different solvent classes can be visualized as follows:

G compound 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid Carboxylic Acid (Acidic) Amino Groups (Basic) Hydrophobic Core solvents Solvent Classes Polar Protic (e.g., Water, Ethanol) Polar Aprotic (e.g., DMSO) Nonpolar (e.g., Toluene) compound:cooh->solvents:polar compound:nh2->solvents:polar compound:core->solvents:nonpolar compound:core->solvents:aprotic interaction Solubility Outcome

Caption: Relationship between molecular structure and solvent interactions.

Conclusion and Best Practices

References

  • Title: OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

Foundational

A Technical Guide to the Thermal Stability of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid

Abstract This technical guide provides a comprehensive analysis of the predicted thermal stability of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, a molecule of interest in pharmaceutical and chemical synthesis. Und...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted thermal stability of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, a molecule of interest in pharmaceutical and chemical synthesis. Understanding the thermal behavior of such compounds is paramount for ensuring safety, optimizing manufacturing processes, and defining stable storage conditions.[1] This document outlines the foundational principles of thermal analysis, details robust experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and presents a predictive assessment of the compound's decomposition pathway based on its distinct chemical moieties. While specific experimental data for this exact molecule is not publicly available, this guide synthesizes information from structurally related aminobenzoic acids and piperidine derivatives to construct a scientifically grounded profile.[2][3] The insights herein are intended to equip researchers, scientists, and drug development professionals with the necessary framework to handle, study, and utilize this compound safely and effectively.

Introduction: The Imperative of Thermal Stability

5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid is a complex organic molecule featuring an aminobenzoic acid core substituted with a 4-methylpiperidine group. Such structures are common scaffolds in medicinal chemistry, serving as versatile building blocks for the synthesis of novel therapeutic agents.[4][5][6] The journey from laboratory synthesis to a viable product is critically dependent on the physicochemical properties of the active pharmaceutical ingredient (API), with thermal stability being a cornerstone of this characterization.[1][7]

Material stability directly impacts product safety, efficacy, and shelf-life.[1] An uncharacterized thermal profile can lead to unforeseen decomposition during routine operations like drying, milling, or formulation, potentially resulting in batch failure, equipment damage, or the generation of hazardous byproducts. Thermal analysis is therefore not merely a characterization step but a fundamental component of risk assessment and process optimization in pharmaceutical development.[8][9]

This guide will elucidate the thermal properties of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid by:

  • Analyzing its structural components to predict thermal liabilities.

  • Detailing standardized methodologies (TGA and DSC) for empirical analysis.

  • Proposing a likely decomposition mechanism to inform safe handling protocols.

Physicochemical Profile

A baseline understanding of the compound's physical properties is essential before undertaking thermal analysis. The table below summarizes key identifiers and properties based on its chemical structure.

PropertyValueSource
IUPAC Name 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acidN/A
Molecular Formula C₁₃H₁₈N₂O₂N/A
Molecular Weight 234.29 g/mol N/A
Predicted Melting Point 180-220 °C (Estimate)Based on analogs like 5-Amino-2-methylbenzoic acid (194-199 °C) and N-Tosylanthranilic acid (230-232 °C).[10]
Appearance Likely a crystalline solidBased on typical aminobenzoic acid derivatives.[10]

Core Methodologies for Thermal Analysis

Thermal analysis encompasses a suite of techniques that measure a material's physical or chemical properties as a function of temperature.[1][11] For pharmaceutical compounds, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary tools, offering complementary information on mass changes and energetic transitions.[7][8]

Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as it is heated over time in a controlled atmosphere.[8] This technique is the definitive method for determining decomposition temperatures, quantifying mass loss events (e.g., desolvation or degradation), and assessing overall thermal stability.[1] A typical TGA experiment can be completed in about an hour and provides crucial data for establishing safe operating temperatures.[12]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[13] It is used to detect thermal events such as melting, crystallization, and decomposition, which manifest as endothermic (heat absorbing) or exothermic (heat releasing) peaks in the DSC thermogram.[7] By correlating DSC events with TGA mass loss data, a complete picture of the compound's thermal behavior can be established.

Design of a Validating Experimental Workflow

To ensure data integrity, TGA and DSC experiments must be conducted with precision and clear, justifiable parameters. The following protocols are designed as a self-validating system.

TGA Experimental Protocol
  • Objective: To determine the onset temperature of decomposition (T_onset) and quantify mass loss stages.

  • Methodology:

    • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

    • Sample Preparation: Place 5-10 mg of the finely ground test compound into a clean, tared alumina or platinum crucible.

    • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to and during the experiment. Causality: An inert atmosphere is crucial to isolate the inherent thermal decomposition from oxidative processes, providing a clearer mechanistic insight.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. Causality: A 10 °C/min heating rate is a standard condition that balances resolution and experimental time.[14]

    • Data Analysis: Record the mass change as a function of temperature. Determine the onset of significant mass loss using the tangent method on the TGA curve.

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis start Start calibrate Calibrate Instrument start->calibrate sample Prepare Sample (5-10 mg) calibrate->sample purge Purge with N₂ (50 mL/min) sample->purge heat Heat 30-600°C @ 10°C/min purge->heat record Record Mass vs. Temp heat->record analyze Determine T_onset & Mass Loss % record->analyze end_node End analyze->end_node

Caption: TGA Experimental Workflow.
DSC Experimental Protocol
  • Objective: To identify melting point (T_m) and other thermal transitions, and to correlate them with TGA data.

  • Methodology:

    • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

    • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference. Causality: Hermetic sealing prevents mass loss due to sublimation prior to decomposition, ensuring accurate enthalpy measurements.

    • Atmosphere: Maintain a nitrogen purge at 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to a temperature approximately 50 °C above the final decomposition event observed in TGA, at a heating rate of 10 °C/min.

    • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks, noting their onset temperatures and peak maxima. Self-Validation: A sharp endotherm immediately preceding or overlapping with the onset of mass loss in TGA validates the event as melting followed by decomposition.

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis start Start calibrate Calibrate with Indium start->calibrate sample Seal Sample in Pan (2-5 mg) calibrate->sample purge Purge with N₂ sample->purge heat Heat @ 10°C/min purge->heat record Record Heat Flow vs. Temp heat->record analyze Identify Melting & Decomposition Peaks record->analyze correlate Correlate with TGA Data analyze->correlate end_node End correlate->end_node

Caption: DSC Experimental Workflow.

Predicted Thermal Profile and Decomposition Pathway

The thermal stability of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid is governed by the relative strengths of its covalent bonds and the presence of thermally labile functional groups.

Analysis of Structural Liabilities
  • Carboxylic Acid Group: Aromatic carboxylic acids are known to undergo decarboxylation (loss of CO₂) upon heating. This is often the primary and lowest-temperature decomposition step.[2] Studies on substituted benzoic acids show this process can be influenced by other substituents on the aromatic ring.[15][16]

  • Piperidine Ring: The C-N and C-C bonds of the saturated piperidine ring are susceptible to cleavage at higher temperatures, leading to fragmentation.

  • Amino Group: The C-N bond linking the piperidine to the benzene ring, and the amino group itself, represent additional potential points of fragmentation.

  • Aromatic Core: The benzene ring is the most thermally stable component of the molecule and will likely degrade only at very high temperatures.

Predicted Thermal Events

Based on data from analogous compounds, the following thermal profile is anticipated.

EventPredicted Temperature Range (°C)TechniqueExpected Observation
Melting 180 - 220DSCSharp endothermic peak.
Initial Decomposition 200 - 250TGA / DSCOnset of mass loss (~18.8% for CO₂). Corresponds with a broad endotherm or exotherm in DSC.
Further Fragmentation > 250TGA / DSCSubsequent, often multi-step, mass loss corresponding to the breakdown of the piperidine ring and aromatic core.

Note: Some aminobenzoic acids are known to sublime before melting or decomposing.[3][17] This would be observed as a gradual mass loss in TGA before any sharp decomposition event and may complicate DSC analysis if not performed in a sealed pan.

Proposed Initial Decomposition Mechanism: Decarboxylation

The most probable initial thermal degradation pathway is the decarboxylation of the benzoic acid moiety. The loss of carbon dioxide (CO₂) represents a significant and easily identifiable mass loss.

Note: As I cannot generate images, the DOT script above uses placeholders. The intended diagram shows the chemical structure of the parent compound losing a molecule of CO₂ to form 4-(4-methyl-piperidin-1-yl)-aniline.

Caption: Proposed Decarboxylation Pathway.

Recommendations for Safe Handling and Storage

Based on the predictive analysis, the following precautions are advised:

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from sources of heat. Recommended storage temperatures are typically 2-8°C for complex organic molecules to minimize slow degradation over time.

  • Handling: Avoid heating the material above its melting point, especially in a closed system, unless the process is specifically designed to control for decomposition and potential pressure build-up from off-gassing (e.g., CO₂).

  • Processing: When performing operations that generate heat, such as milling or drying, careful temperature monitoring is essential. It is recommended to keep process temperatures well below the predicted onset of decomposition (e.g., below 180 °C).

  • Further Analysis: It is strongly recommended that empirical TGA and DSC analyses be performed to confirm the predictions in this guide before the material is used on a large scale.

References

  • Rotich, A. K., et al. (2025). Thermal Studies on Some Substituted Aminobenzoic Acids. ResearchGate. Retrieved from [Link]

  • Kwiecień, A., et al. (2022). Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline. Molecules, 27(20), 6959. MDPI. Retrieved from [Link]

  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]

  • TSI Journals. (n.d.). Pharmaceutical Quality Control Using Thermal Analysis Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry trace of piperidine. Retrieved from [Link]

  • Buchanan, A. C., & Britt, P. F. (1995). Pyrolysis Mechanisms of Aromatic Carboxylic Acids. OSTI.GOV. Retrieved from [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • AKJournals. (n.d.). Thermal Studies on Some Substituted Aminobenzoic Acids. Retrieved from [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. RSC Publishing. Retrieved from [Link]

  • Britt, P. F. (1997). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. University of Kentucky. Retrieved from [Link]

  • Svärd, M., & Rasmuson, Å. C. (2009). Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs. Crystal Growth & Design, 9(3), 1365-1373. SciSpace. Retrieved from [Link]

  • da Silva, P. B., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(22), 7958. MDPI. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • Khodakov, A. Y., et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels, 29(12), 8035-8043. ACS Publications. Retrieved from [Link]

  • Henven. (n.d.). Thermal Analysis of Pharmaceuticals. Retrieved from [Link]

  • Novotný, O., et al. (2008). Formation of Carboxylic Acids during Degradation of Monosaccharides. Czech Journal of Food Sciences, 26(2), 117-131. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Retrieved from [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. RSC Publishing. Retrieved from [Link]

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Exploratory

The Architectural Versatility of Substituted Aminobenzoic Acids: A Technical Guide to Unlocking Their Biological Potential

Foreword: The Enduring Relevance of a Privileged Scaffold In the landscape of modern drug discovery, the pursuit of novel chemical entities with potent and selective biological activity is a perpetual endeavor. Amidst th...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of a Privileged Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical entities with potent and selective biological activity is a perpetual endeavor. Amidst the rise of complex biologics and intricate molecular designs, the enduring utility of "privileged scaffolds" remains a cornerstone of medicinal chemistry. These are molecular frameworks that demonstrate the ability to bind to multiple, unrelated biological targets, thereby offering a rich starting point for the development of diverse therapeutic agents. Among these, the substituted aminobenzoic acid core stands out for its remarkable versatility and proven track record in yielding clinically significant drugs.[1][2][3][4][5][6]

This technical guide is crafted for researchers, scientists, and drug development professionals who seek to harness the potential of this remarkable scaffold. It is not a mere compilation of literature, but a synthesis of established knowledge and field-proven insights, designed to illuminate the causal relationships between chemical structure and biological function. We will delve into the key therapeutic areas where substituted aminobenzoic acids have made a significant impact, exploring their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. Our focus will be on providing a deep, actionable understanding that empowers the rational design of next-generation therapeutics.

I. The Aminobenzoic Acid Core: A Foundation of Chemical Diversity

The fundamental structure of aminobenzoic acid, a benzene ring substituted with both an amino and a carboxylic acid group, provides a unique combination of chemical properties. The positional isomerism (ortho-, meta-, and para-) of these functional groups profoundly influences the molecule's electronic distribution, acidity, basicity, and spatial arrangement, thereby dictating its biological activity.[1][3] The para-aminobenzoic acid (PABA) isomer, in particular, has been a prolific building block in pharmaceutical development.[1][2][3][4][5][6]

The true power of this scaffold lies in the synthetic tractability of its amino and carboxyl moieties, which allows for a vast array of chemical modifications.[1][3][5][6] These modifications are not random; they are strategic choices made to modulate physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.

PABA p-Aminobenzoic Acid (PABA) Core Amino Amino Group (-NH2) (Nucleophilic Site) PABA->Amino Derivatization (e.g., Amides, Schiff Bases) Carboxyl Carboxyl Group (-COOH) (Acidic Site) PABA->Carboxyl Derivatization (e.g., Esters, Amides) Ring Aromatic Ring (Site for Electrophilic Substitution) PABA->Ring Substitution (e.g., Halogenation, Alkylation)

Caption: The versatile p-aminobenzoic acid scaffold and its key sites for chemical modification.

II. Antimicrobial Activity: From Folate Antagonism to Novel Mechanisms

The history of substituted aminobenzoic acids in medicine is inextricably linked to the dawn of the antibiotic era. The discovery of sulfonamides, structural mimics of PABA, was a landmark achievement that laid the foundation for modern chemotherapy.[1][7]

A. Mechanism of Action: Dihydropteroate Synthase Inhibition

In many pathogenic bacteria, PABA is an essential precursor for the synthesis of folic acid, a vital cofactor for DNA synthesis and repair.[7][8][9] The enzyme dihydropteroate synthase (DHPS) catalyzes the incorporation of PABA into dihydropteroate, a key intermediate in the folate pathway. Sulfonamide antibiotics, with their structural resemblance to PABA, act as competitive inhibitors of DHPS, thereby halting folate production and exerting a bacteriostatic effect.[7]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folate Folic Acid Synthesis DHPS->Folate Catalysis Sulfonamide Sulfonamide Drug (PABA Analog) Sulfonamide->DHPS Competitive Inhibition Start Seed Cells in 96-well Plate Treat Treat with Aminobenzoic Acid Derivative Start->Treat Incubate Incubate (e.g., 48h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate (2-4h) MTT->Incubate2 Solubilize Solubilize Formazan Crystals Incubate2->Solubilize Read Measure Absorbance Solubilize->Read End Calculate IC50 Read->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

IV. Anti-inflammatory and Analgesic Properties

Substituted aminobenzoic acids have also demonstrated significant potential as anti-inflammatory and analgesic agents. [10][11]The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. [12]

A. Mechanism of Action: COX Inhibition

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules. Non-steroidal anti-inflammatory drugs (NSAIDs), including some aminobenzoic acid derivatives, bind to the active site of COX enzymes, preventing the synthesis of prostaglandins and thereby reducing inflammation and pain. [12]

B. SAR Insights for Anti-inflammatory Activity
  • Carboxylic Acid Moiety: The carboxylic acid group is a common feature in many NSAIDs and is often crucial for binding to the active site of COX enzymes. [12]* Substitutions on the Aromatic Ring: The introduction of specific substituents can modulate the selectivity of the compound for COX-1 versus COX-2, which is an important consideration for minimizing side effects.

V. Neuroprotective and Anticonvulsant Activities

Emerging research has highlighted the potential of substituted aminobenzoic acids in the treatment of neurological disorders, including Alzheimer's disease and epilepsy. [1][5][13][14][15]

A. Mechanism of Action in Neuroprotection
  • Cholinesterase Inhibition: In the context of Alzheimer's disease, some aminobenzoic acid derivatives act as cholinesterase inhibitors. [1][5][13]By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds can help to improve cognitive function. [1][5][15]* Antioxidant Properties: Some derivatives possess antioxidant properties, which can help to protect neurons from oxidative stress, a key factor in the pathogenesis of many neurodegenerative diseases. [1][5][7][15]

B. Anticonvulsant Activity

Certain isatin-based derivatives of aminobenzoic acid have shown promising anticonvulsant activity in animal models. [14][16]The exact mechanisms are still under investigation, but they are thought to involve modulation of ion channels or neurotransmitter systems in the central nervous system.

VI. Future Directions and Concluding Remarks

The substituted aminobenzoic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

  • Rational Design of Selective Inhibitors: Leveraging computational modeling and a deeper understanding of SAR to design derivatives with high selectivity for specific biological targets, thereby minimizing off-target effects.

  • Hybrid Molecules: Combining the aminobenzoic acid core with other pharmacophores to create hybrid molecules with dual or synergistic activities. [8][17]* Exploration of Novel Biological Targets: Screening libraries of substituted aminobenzoic acids against a wider range of biological targets to uncover new therapeutic applications.

References

  • Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6911. [Link]

  • Amir, M., et al. (2008). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Acta Pharmaceutica, 58(2), 153-162. [Link]

  • GlobalRx. (n.d.). Clinical Profile: Aminobenzoic Acid USP (PABA). GlobalRx. [Link]

  • Patsnap. (2024). What is the mechanism of Aminobenzoic acid? Patsnap Synapse. [Link]

  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4593. [Link]

  • Kapoor, A., & Dahiya, S. K. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica, 4(4), 1475-1481. [Link]

  • Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6911. [Link]

  • Seydel, J. K., et al. (1981). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 24(6), 708-715. [Link]

  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4593. [Link]

  • ResearchGate. (n.d.). The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. Scientific Reports, 13(1), 10842. [Link]

  • Singh, S., et al. (2018). Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 81, 534-549. [Link]

  • ResearchGate. (n.d.). Synthetic routes of p-aminobenzoic acid derivatives having anticancer activities. ResearchGate. [Link]

  • Khan, I., et al. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230. [Link]

  • Khan, I., et al. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230. [Link]

  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4593. [Link]

  • Seydel, J. K., et al. (1981). p-Aminobenzoic acid derivatives. Mode of action and structure-activity relations in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 24(6), 708-715. [Link]

  • Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6911. [Link]

  • Kumar, A., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 13-24. [Link]

  • Singh, A., et al. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 13(10), 4621-4628. [Link]

  • Patsnap. (2024). What is Aminobenzoic acid used for? Patsnap Synapse. [Link]

  • Fesharaki, S., et al. (2020). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 15(3), 268-278. [Link]

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Foundational

discovery and synthesis of novel piperidine-containing compounds

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Piperidine-Containing Compounds Authored by Gemini, Senior Application Scientist Foreword: The Enduring Significance of the Piperidine Scaffold The pipe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Piperidine-Containing Compounds

Authored by Gemini, Senior Application Scientist

Foreword: The Enduring Significance of the Piperidine Scaffold

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most vital structural motifs in modern medicinal chemistry.[1][2][3] Its prevalence is extraordinary, forming the core of numerous natural products and featuring in over twenty distinct classes of pharmaceuticals, including treatments for cancer, neurological disorders, and infectious diseases.[1][4][5] The therapeutic success of the piperidine scaffold lies in its unique stereochemical and physicochemical properties. As a saturated, sp³-rich framework, it allows for precise three-dimensional arrangements of functional groups, enabling high-affinity and selective interactions with complex biological targets.[6] Furthermore, the nitrogen atom provides a handle for modulating aqueous solubility and basicity, crucial parameters for optimizing a drug's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[5]

This guide moves beyond a simple survey of reactions. It is designed for the practicing researcher, offering a deep dive into the strategic and mechanistic considerations that underpin the synthesis of these valuable compounds. We will explore both time-honored and cutting-edge methodologies, from the catalytic hydrogenation of pyridines to the latest breakthroughs in C-H functionalization and biocatalysis. The focus will remain on the "why"—the causal logic behind experimental design—to empower chemists to not only apply these methods but also to innovate upon them.

Part 1: Strategic Blueprint for Piperidine Synthesis

The construction of a substituted piperidine is a challenge of chemo-, regio-, and stereoselectivity. The optimal synthetic strategy depends heavily on the desired substitution pattern and the availability of starting materials. Broadly, modern approaches can be categorized into several key classes, each with distinct advantages and mechanistic underpinnings.

Synthesis_Strategies Piperidine_Synthesis Core Synthetic Strategies Ring_Formation De Novo Ring Formation (Cyclization/Annulation) Piperidine_Synthesis->Ring_Formation Building the Core Ring_Modification Modification of Pre-formed Rings Piperidine_Synthesis->Ring_Modification Decorating the Core Cycloaddition [4+2] / [2+2+2] Cycloadditions Ring_Formation->Cycloaddition MCR Multicomponent Reactions (MCRs) Ring_Formation->MCR Intramolecular_Cyclization Intramolecular Cyclization Ring_Formation->Intramolecular_Cyclization Hydrogenation Pyridine Hydrogenation Ring_Modification->Hydrogenation CH_Functionalization Direct C-H Functionalization Ring_Modification->CH_Functionalization Chemo_Enzymatic Chemo-enzymatic Derivatization Ring_Modification->Chemo_Enzymatic

Caption: Overview of major synthetic approaches to the piperidine scaffold.

Modification of Pyridine Precursors: The Hydrogenation Approach

The catalytic hydrogenation of readily available pyridine derivatives is a foundational and widely used strategy.[7] However, achieving high levels of stereocontrol and chemoselectivity with complex substrates remains a significant challenge.

Causality Behind Catalyst Selection: The choice of metal catalyst is paramount and is dictated by the electronic and steric properties of the pyridine substrate.

  • Heterogeneous Catalysts (Pd, Pt, Rh, Ru): Catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) are often effective for simple pyridines but can struggle with functional group tolerance, inadvertently reducing other sensitive moieties like nitro or cyano groups.[7] Ruthenium and Rhodium catalysts can offer different selectivity profiles. For instance, Beller and colleagues have developed heterogeneous cobalt and ruthenium catalysts that enable the diastereoselective cis-hydrogenation of substituted pyridines, even in aqueous media.[1]

  • Homogeneous Catalysts: These offer greater potential for asymmetric synthesis through the use of chiral ligands. Rhodium and Iridium-based systems are notable, although their application to pyridine hydrogenation is less common than for other substrates.

A significant advancement is the development of catalysts that are tolerant of other reducible functional groups. Li et al. demonstrated a chemoselective hydrogenation using a palladium catalyst that enabled the synthesis of an alkoxy-piperidine derivative, a precursor for a serotonin reuptake inhibitor, without affecting other sensitive parts of the molecule.[1]

Asymmetric Synthesis: Mastering Stereocontrol

For pharmaceutical applications, controlling the absolute stereochemistry of chiral centers is non-negotiable. Catalytic asymmetric methods are highly sought after for their efficiency and atom economy.[8]

Key Asymmetric Strategies:

  • Catalytic Asymmetric [4+2] Annulation: The Kwon annulation, which involves the reaction of imines with allenes catalyzed by a phosphine, is a powerful tool for constructing functionalized piperidines.[8][9] Fu and coworkers developed a highly enantioselective variant using a C2-symmetric chiral phosphepine catalyst, affording a range of piperidine derivatives with excellent stereoselectivity.[8]

  • Rhodium-Catalyzed [2+2+2] Cycloaddition: This elegant strategy allows for the rapid assembly of polysubstituted piperidines. Rovis and colleagues developed an enantioselective method using a rhodium(I) catalyst to react alkenyl isocyanates with alkynes, creating complex bicyclic intermediates that can be cleaved to reveal highly functionalized piperidines.[2] The stereocenter established in this catalytic step directs the diastereoselectivity of subsequent transformations.[2]

  • Asymmetric Reductive Heck Reaction: A novel approach developed by Li's group involves a three-step process starting from pyridine: partial reduction, a Rh-catalyzed asymmetric reductive Heck reaction with a boronic acid, and a final reduction.[10] This method provides access to a wide variety of enantioenriched 3-substituted piperidines, including the clinically used drugs Preclamol and Niraparib.[10]

Asymmetric_Heck_Cycle Rh_L Rh(I)-L* OxAdd Oxidative Addition Rh_L->OxAdd 1. Intermediate1 Rh(III) Intermediate OxAdd->Intermediate1 Carbometalation Carbometalation Intermediate2 Alkyl-Rh(III) Carbometalation->Intermediate2 Beta_Hydride β-Hydride Elimination Intermediate3 Rh(III)-H Beta_Hydride->Intermediate3 Reductive_Elimination Reductive Elimination Reductive_Elimination->Rh_L Product Enantioenriched Tetrahydropyridine Reductive_Elimination->Product Intermediate1->Carbometalation 2. Intermediate2->Beta_Hydride 3. Intermediate3->Reductive_Elimination 4. Substrate1 Ar-B(OH)₂ Substrate1->OxAdd Substrate2 Dihydropyridine Substrate2->Carbometalation

Caption: Catalytic cycle for Rh-catalyzed asymmetric reductive Heck reaction.

The Frontier: Biocatalysis and C-H Functionalization

The direct functionalization of carbon-hydrogen bonds represents a paradigm shift in synthetic chemistry, offering more atom-economical and efficient routes to complex molecules.[11] When combined with the exquisite selectivity of enzymes, it becomes an exceptionally powerful strategy.

A Modular, Bio-Inspired Approach: A groundbreaking strategy recently unveiled by chemists at Scripps Research and Rice University combines biocatalytic C-H oxidation with radical cross-coupling.[12] This two-stage process dramatically simplifies the synthesis of complex piperidines.[12]

  • Biocatalytic C-H Oxidation: In the first step, an enzyme, such as an engineered proline-4-hydroxylase (P4H) or ectoine 5-hydroxylase, selectively installs a hydroxyl group at a specific C-H bond on the piperidine ring.[6] This enzymatic step proceeds with high regio- and stereoselectivity, which would be extremely difficult to achieve with traditional chemical oxidants.

  • Radical Cross-Coupling: The newly installed hydroxyl group serves as a handle for a subsequent radical cross-coupling reaction. Using nickel electrocatalysis, this step forges new carbon-carbon bonds, effectively "stitching" on new molecular fragments without the need for protecting groups or expensive precious metal catalysts like palladium.[12]

This modular approach has been shown to reduce synthetic routes that were previously 7-17 steps long down to just 2-5 steps, a significant leap in efficiency that can accelerate drug discovery.[12]

Chemo-enzymatic Cascades: Another powerful strategy involves combining chemical synthesis with multi-enzyme cascades. Researchers have developed a one-pot system using an amine oxidase and an ene imine reductase to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[13] This method has been successfully applied to the synthesis of key intermediates for important drugs like the anticancer agent Niraparib.[13]

Part 2: Field-Proven Methodologies & Data

To translate strategy into practice, robust and reproducible protocols are essential. This section provides a detailed experimental workflow for a modern chemo-enzymatic synthesis and presents comparative data for catalyst performance.

Representative Protocol: Chemo-Enzymatic Synthesis of a Chiral 3-Hydroxypiperidine

This protocol is based on the principles of biocatalytic C-H hydroxylation followed by downstream processing, a strategy that provides access to valuable chiral building blocks.

Objective: To synthesize (3R,5S)-N-Boc-5-hydroxypiperidine-3-carboxylic acid from N-Boc-piperidine-3-carboxylic acid using a hydroxylase enzyme.

Step 1: Biocatalytic Hydroxylation

  • Bioreactor Setup: To a 1 L temperature-controlled bioreactor, add 500 mL of potassium phosphate buffer (100 mM, pH 7.5).

  • Reagent Addition: Add glucose (20 g, for cofactor regeneration), NADP⁺ (100 mg), glucose dehydrogenase (500 U), and the engineered P4H hydroxylase enzyme (200 mg).

  • Substrate Introduction: Dissolve N-Boc-piperidine-3-carboxylic acid (5.0 g, 21.8 mmol) in 20 mL of DMSO and add it to the bioreactor.

  • Reaction Conditions: Sparge the solution with pure oxygen at a rate of 0.5 L/min. Maintain the temperature at 30 °C and stir at 300 RPM.

  • Monitoring: Monitor the reaction progress by taking aliquots every 2 hours and analyzing them by LC-MS to observe the conversion of starting material to the hydroxylated product. The reaction is typically complete within 24 hours.

  • Workup: Once the reaction is complete, terminate it by adding an equal volume of cold acetonitrile to precipitate the enzymes. Centrifuge the mixture to remove the precipitate. Concentrate the supernatant under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of 0-10% methanol in dichloromethane) to yield the pure (3R,5S)-N-Boc-5-hydroxypiperidine-3-carboxylic acid.

Step 2: Validation and Characterization

  • Yield and Purity: Determine the final mass and calculate the percentage yield. Assess purity using HPLC.

  • Stereochemical Analysis: Confirm the stereochemistry of the product using chiral HPLC and compare it to an authentic standard. The enantiomeric excess (ee) should be >99%, demonstrating the high fidelity of the biocatalyst.

  • Structural Confirmation: Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure of the final compound.

Comparative Data: Asymmetric Synthesis of Piperidines

The selection of a catalyst and ligand combination is critical for achieving high enantioselectivity. The following table summarizes representative results from different catalytic asymmetric methods discussed in the literature.

Reaction TypeCatalyst/LigandSubstrate ExampleYield (%)ee (%) / drReference
[4+2] Annulation 5 mol% Chiral Phosphepine 1N-benzylidene aniline + allenoate9498% ee[8]
[2+2+2] Cycloaddition [Rh(C₂H₄)₂Cl]₂ / (S)-DTBM-SEGPHOSAlkenyl isocyanate + 1,6-diyne8598% ee[2]
Asymmetric Reductive Heck [Rh(cod)₂]BF₄ / (R)-difluorphosPhenyl pyridine-1(2H)-carboxylate + Arylboronic acid9599% ee[10]
Asymmetric Deprotonation/Ring Expansion s-BuLi / (+)-sparteine surrogateN-Boc pyrrolidine75 (over 4 steps)94% ee[14]

Part 3: Future Outlook and Emerging Trends

The field of piperidine synthesis is continuously evolving, driven by the demands of drug discovery for increasingly complex and diverse molecular architectures. Several key trends are shaping the future of this discipline:

  • Late-Stage Functionalization: Methods that allow for the precise modification of complex, pre-existing piperidine-containing molecules are invaluable. C-H functionalization strategies are at the forefront of this effort, enabling chemists to rapidly generate analogs of advanced drug candidates without lengthy de novo synthesis.

  • Photoredox and Electrocatalysis: Light- and electricity-driven reactions are gaining prominence as sustainable and powerful methods for forging bonds under mild conditions.[12] The use of nickel electrocatalysis in the modular synthesis strategy is a prime example of this trend.[12]

  • Machine Learning and AI: Predictive algorithms are beginning to be used to identify optimal reaction conditions and even design novel enzymatic catalysts, potentially accelerating the discovery of new synthetic routes.

  • Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters (temperature, pressure, mixing), improving safety, scalability, and yields, particularly for highly energetic or unstable intermediates.

By embracing these innovations, synthetic chemists will continue to expand the accessible chemical space of piperidine derivatives, providing the next generation of therapeutic agents to address unmet medical needs.

References

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Science.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. (2022). New Journal of Chemistry. [Link]

  • Wurz, R. P., & Fu, G. C. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 127(35), 12234–12235. [Link]

  • Stymiest, J. L., Bagutski, V., French, R. M., & Aggarwal, V. K. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Organic Letters, 11(10), 2241–2244. [Link]

  • Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. (2024). ChemistryViews. [Link]

  • Gutierrez, O., et al. (2009). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Int J Mol Sci. [Link]

  • Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

  • Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. (2005). American Chemical Society. [Link]

  • First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. (2022). New Journal of Chemistry. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (2021). PMC - NIH. [Link]

  • Buffat, M. G. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(27), 5397-5437. [Link]

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2017). ResearchGate. [Link]

  • Youns, M., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules. [Link]

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  • Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. (2018). ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • Approaches to α-functionalization of piperidines by C H... (2020). ResearchGate. [Link]

  • Zhang, Z., et al. (2019). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC - NIH. [Link]

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Exploratory

An In-Depth Technical Guide to the Theoretical Modeling of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid

This guide provides a comprehensive framework for the theoretical modeling of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, a novel small molecule with potential pharmaceutical applications. The methodologies detaile...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the theoretical modeling of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, a novel small molecule with potential pharmaceutical applications. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in computational chemistry and molecular modeling. Our approach emphasizes a first-principles, bottom-up strategy to elucidate the molecule's electronic structure, conformational landscape, and potential interactions with biological targets.

The core of this guide is not a rigid protocol but a dynamic, logical workflow. We will proceed from the fundamental quantum mechanical description of the molecule to its behavior in a simulated biological environment. This approach ensures that each step is informed by the preceding analysis, creating a self-validating and scientifically rigorous modeling cascade.

Section 1: Molecular Structure and Initial Characterization

Before embarking on advanced computational analysis, it is imperative to establish a foundational understanding of the molecule's basic properties. 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid is a substituted benzoic acid derivative, incorporating a 4-methyl-piperidine moiety. This structure suggests a combination of aromatic and aliphatic characteristics, with the potential for complex conformational behavior and diverse intermolecular interactions.

In Silico Structure Generation and Optimization

The initial step involves the generation of a three-dimensional structure of the molecule. This can be accomplished using standard molecular building software. The resulting structure must then be optimized using a quantum mechanical method to find its lowest energy conformation.

Protocol 1: Initial Geometry Optimization

  • Structure Building : Construct the 2D structure of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid and convert it to a 3D representation.

  • Conformational Search : Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • Quantum Mechanical Optimization : Subject the lowest energy conformers to geometry optimization using Density Functional Theory (DFT). A suitable level of theory would be B3LYP with a 6-31G(d) basis set. This provides a good balance between accuracy and computational cost for a molecule of this size.

  • Frequency Analysis : Perform a frequency calculation on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Predicted Physicochemical Properties

Once an optimized structure is obtained, a range of physicochemical properties can be predicted. These properties are crucial for understanding the molecule's drug-like characteristics and for parameterizing subsequent simulations.

PropertyPredicted Value (Illustrative)MethodSignificance in Drug Development
Molecular Weight 248.32 g/mol -Influences absorption and distribution.
LogP 2.5Wildman-CrippenIndicates lipophilicity and membrane permeability.
Topological Polar Surface Area (TPSA) 75.5 ŲErtl et al.Predicts cell permeability and oral bioavailability.
pKa (acidic) 4.5ACD/LabsDetermines the ionization state at physiological pH.
pKa (basic) 9.0ACD/LabsDetermines the ionization state at physiological pH.

Section 2: Quantum Chemical Analysis

With a reliable molecular structure, we can delve into the electronic properties of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid. This analysis provides insights into the molecule's reactivity, stability, and potential for intermolecular interactions.

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability.

Protocol 2: Frontier Molecular Orbital Analysis

  • Single-Point Energy Calculation : Using the optimized geometry from Protocol 1, perform a single-point energy calculation at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate orbital energies.

  • Orbital Visualization : Visualize the HOMO and LUMO to identify regions of high electron density and susceptibility to nucleophilic or electrophilic attack.

  • Reactivity Descriptor Calculation : From the HOMO and LUMO energies, calculate global reactivity descriptors such as chemical potential, hardness, and electrophilicity.

Electrostatic Potential Mapping

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution around the molecule. This is invaluable for identifying sites for electrostatic interactions, including hydrogen bonding.

Protocol 3: MEP Map Generation

  • Wavefunction Generation : Generate the wavefunction from the single-point energy calculation in Protocol 2.

  • MEP Calculation : Calculate the MEP and map it onto the electron density surface of the molecule.

  • Analysis : Identify regions of negative potential (red) as likely hydrogen bond acceptors and regions of positive potential (blue) as likely hydrogen bond donors.

Section 3: Conformational Analysis and Dynamics

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. A thorough understanding of the conformational landscape of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid is therefore essential.

Torsional Scanning

The piperidine ring and its connection to the benzoic acid core introduce several rotatable bonds. Torsional scanning can be used to explore the energy landscape associated with the rotation around these bonds.

Protocol 4: Torsional Potential Energy Surface Scan

  • Define Dihedral Angles : Identify the key dihedral angles that govern the molecule's conformation.

  • Constrained Optimizations : Perform a series of constrained geometry optimizations, systematically rotating each dihedral angle in small increments (e.g., 10 degrees).

  • Energy Profile Generation : Plot the relative energies of the optimized structures as a function of the dihedral angle to generate a potential energy surface.

Molecular Dynamics Simulations

To understand the dynamic behavior of the molecule in a more realistic environment, we employ molecular dynamics (MD) simulations. This technique simulates the movement of atoms over time, providing insights into conformational flexibility and interactions with solvent molecules.

Protocol 5: Solvated Molecular Dynamics Simulation

  • Force Field Parameterization : Assign appropriate force field parameters (e.g., GAFF2) to the molecule.

  • Solvation : Place the molecule in a periodic box of explicit solvent (e.g., water).

  • System Equilibration : Perform a multi-step equilibration protocol, gradually heating the system and relaxing the solvent and solute.

  • Production Run : Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space adequately.

  • Trajectory Analysis : Analyze the resulting trajectory to identify stable conformations, hydrogen bonding patterns, and other dynamic properties.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis Structure Structure ForceField Force Field Parameterization Structure->ForceField Solvation Solvation ForceField->Solvation Minimization Minimization Solvation->Minimization Heating Heating Minimization->Heating Equilibration Equilibration Heating->Equilibration Production Production Equilibration->Production Trajectory Trajectory Production->Trajectory Properties Property Calculation Trajectory->Properties

Caption: Workflow for Molecular Dynamics Simulation.

Section 4: Interaction with Biological Targets

A primary goal of theoretical modeling in drug discovery is to predict how a molecule will interact with its biological target. This is typically achieved through molecular docking and more advanced simulation techniques.

Target Identification and Preparation

The first step is to identify a putative biological target. Based on the chemical structure, potential targets could include enzymes or receptors involved in signaling pathways where substituted benzoic acids or piperidine derivatives have shown activity. Once a target is identified (e.g., from the Protein Data Bank), it must be prepared for docking.

Protocol 6: Receptor Preparation

  • Structure Acquisition : Download the 3D structure of the target protein.

  • Protonation and Optimization : Add hydrogen atoms, assign protonation states to ionizable residues, and perform a constrained energy minimization to relieve any steric clashes.

  • Binding Site Definition : Identify the binding site based on co-crystallized ligands or through binding site prediction algorithms.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. It is a powerful tool for generating initial binding hypotheses.

Protocol 7: Molecular Docking

  • Ligand Preparation : Prepare the 3D structure of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, ensuring correct protonation states.

  • Docking Simulation : Use a docking program (e.g., AutoDock Vina) to dock the ligand into the prepared receptor binding site.

  • Pose Analysis : Analyze the resulting docking poses, considering the docking score and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor.

Docking_Workflow Ligand Ligand Preparation Docking Molecular Docking Ligand->Docking Receptor Receptor Preparation Receptor->Docking Analysis Pose Analysis & Scoring Docking->Analysis

Caption: A simplified molecular docking workflow.

Section 5: Advanced Modeling and Future Directions

The insights gained from the preceding analyses can be used to guide further computational and experimental work.

Quantitative Structure-Activity Relationship (QSAR)

If a series of analogous compounds with known biological activities is available, a QSAR model can be developed.[1] This involves correlating calculated molecular descriptors with experimental activity to create a predictive model.

Free Energy Calculations

For a more accurate prediction of binding affinity, free energy calculation methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be employed. These methods are computationally intensive but provide a more rigorous assessment of ligand binding.

Conclusion

The theoretical modeling of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, as outlined in this guide, provides a robust framework for elucidating its physicochemical properties, conformational behavior, and potential biological interactions. By following a logical progression from quantum mechanics to molecular dynamics and docking, researchers can generate valuable, experimentally testable hypotheses, thereby accelerating the drug discovery and development process. The iterative nature of this workflow, where computational predictions inform experimental design and vice versa, is key to its success.

References

  • BenchChem. (2025). Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide.
  • Ramírez-Ramírez, R. E., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1643. Retrieved from [Link]

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1396-1403. Retrieved from [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1768-1780. Retrieved from [Link]

  • Topliss, J. G. (1983). A manual method for applying the Hansch approach to drug design. Journal of Medicinal Chemistry, 26(8), 1181-1188.
  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717.
  • Pourbasheer, E., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. Retrieved from [Link]

  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.

Sources

Foundational

The Core Principles of SN-38 in Preclinical Research: A Technical Guide for Scientists

This guide provides an in-depth technical overview of 7-Ethyl-10-hydroxycamptothecin (SN-38; CAS 86639-52-3), a potent topoisomerase I inhibitor and the active metabolite of the chemotherapeutic drug irinotecan. Designed...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 7-Ethyl-10-hydroxycamptothecin (SN-38; CAS 86639-52-3), a potent topoisomerase I inhibitor and the active metabolite of the chemotherapeutic drug irinotecan. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental mechanism of action of SN-38, provides detailed protocols for its investigation in basic research, and offers insights into the interpretation of experimental outcomes.

Introduction: The Significance of SN-38 in Cancer Research

SN-38 is a semi-synthetic analog of camptothecin, a natural alkaloid with potent anti-neoplastic properties. While irinotecan serves as a water-soluble prodrug for clinical administration, its therapeutic efficacy is entirely dependent on its conversion to SN-38 by carboxylesterases. In preclinical research, the direct use of SN-38 allows for a more precise investigation of its cytotoxic effects, bypassing the metabolic variables associated with its parent compound. In vitro studies have demonstrated that SN-38 is 100 to 1,000 times more potent than irinotecan, highlighting its significance as a standalone research tool.

The primary challenge in working with SN-38 lies in its poor aqueous solubility and the pH-dependent stability of its active lactone ring, which is essential for its anti-cancer activity. This guide will address these challenges by providing practical insights into formulation and handling for both in vitro and in vivo applications.

Mechanism of Action: A Cascade of Lethal DNA Damage

The cytotoxic activity of SN-38 is initiated by its specific interaction with the DNA topoisomerase I (Top1) enzyme. Top1 plays a crucial role in DNA metabolism by relieving torsional stress during replication and transcription through the creation of transient single-strand breaks. SN-38 exerts its effect by binding to the Top1-DNA covalent complex, stabilizing it and preventing the re-ligation of the DNA strand.

This stabilization of the "cleavable complex" has profound downstream consequences. The collision of the advancing replication fork with this ternary complex leads to the conversion of a transient single-strand break into a permanent and lethal double-strand break. This triggers a robust DNA Damage Response (DDR), a complex signaling network that ultimately determines the cell's fate.

The DDR cascade initiated by SN-38-induced DNA damage involves the activation of key sensor proteins, most notably Ataxia Telangiectasia Mutated (ATM) kinase. Activated ATM then phosphorylates a multitude of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53, leading to cell cycle arrest and the initiation of apoptosis.

SN38_Pathway cluster_nucleus Cellular Nucleus cluster_ddr DNA Damage Response & Apoptosis SN38 SN-38 Ternary_Complex Stable Ternary Complex (Top1-DNA-SN-38) SN38->Ternary_Complex Binds & Stabilizes Top1_DNA Topoisomerase I - DNA Complex Top1_DNA->Ternary_Complex SSB Single-Strand Break (Transient) Top1_DNA->SSB Creates Replication_Fork Replication Fork Ternary_Complex->Replication_Fork Collision DSB Double-Strand Break (Permanent) ATM ATM Kinase (Activated) DSB->ATM Activates Replication_Fork->DSB Induces p53 p53 (Activated) ATM->p53 Phosphorylates Bax Bax p53->Bax Upregulates Cell_Cycle_Arrest S/G2 Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces Caspase3 Caspase-3 Activation Bax->Caspase3 Promotes Apoptosis Apoptosis Caspase3->Apoptosis

SN-38 induced DNA damage response and apoptotic signaling pathway.

Quantitative Analysis of SN-38 Cytotoxicity

The cytotoxic potency of SN-38 is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. IC50 values are highly dependent on the specific cancer cell line and the experimental conditions.

Cell LineCancer TypeIC50 (µM)
HCT-116Colon Cancer0.0049 ± 0.0019
HT-29Colon Cancer0.013 ± 0.006
LoVoColon Cancer0.002 ± 0.0004
SW620Colon Cancer0.02 ± 0.01
OCUM-2MGastric Cancer0.0064
OCUM-8Gastric Cancer0.0026
A549Lung Cancer0.091 ± 0.002
NCI-H1876Small Cell Lung Cancer0.000321
CML-T1Chronic Myeloid Leukemia0.000434
MOLT-4Acute Lymphoblastic Leukemia0.000654
CAL-148Breast Cancer0.000517
Data compiled from multiple sources. Note that experimental conditions can significantly influence IC50 values.

Experimental Protocols for Basic Research

Formulation and Handling of SN-38

Due to its poor aqueous solubility, a stock solution of SN-38 is typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO). For in vitro experiments, this stock solution is then diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically below 0.5%). For in vivo studies, various formulations, including nanocrystals and liposomes, have been developed to improve solubility and bioavailability.

Safety Precautions: SN-38 is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a designated containment area such as a chemical fume hood. Consult the Material Safety Data Sheet (MSDS) for detailed handling and disposal instructions.

In Vitro Assays

This assay directly assesses the inhibitory effect of SN-38 on the catalytic activity of Top1.

  • Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor like SN-38, this relaxation is prevented. The different DNA topoisomers (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.

  • Methodology:

    • Reaction Setup: In a microcentrifuge tube, combine an assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 0.25 mM EDTA, 5% v/v glycerol), supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of SN-38 or a vehicle control.

    • Enzyme Addition: Add purified human Topoisomerase I to initiate the reaction.

    • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

    • Reaction Termination: Stop the reaction by adding a solution containing SDS and a loading dye.

    • Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.

    • Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in supercoiled DNA.

TopoI_Relaxation_Workflow start Start setup Set up reaction mix: Buffer, Supercoiled DNA, SN-38/Vehicle start->setup add_enzyme Add Topoisomerase I setup->add_enzyme incubate Incubate at 37°C for 30 min add_enzyme->incubate stop_reaction Stop reaction with SDS/Loading Dye incubate->stop_reaction run_gel Run on 1% Agarose Gel stop_reaction->run_gel visualize Stain and Visualize DNA run_gel->visualize end_node End visualize->end_node

Workflow for a Topoisomerase I Relaxation Assay.

This assay provides a direct measure of the formation of the Top1-DNA cleavage complex stabilized by SN-38.

  • Principle: SN-38 traps the covalent intermediate of the Top1 reaction, leading to an accumulation of cleaved DNA fragments. These fragments can be detected following denaturation.

  • Methodology:

    • Substrate Preparation: A DNA oligonucleotide is 3'-end-labeled with a radioactive isotope (e.g., ³²P).

    • Reaction: The radiolabeled DNA substrate is incubated with purified Top1 in the presence of varying concentrations of SN-38.

    • Complex Trapping: The reaction is stopped by adding a denaturing agent (e.g., SDS) to trap the covalent Top1-DNA complexes.

    • Protein Removal: The protein is digested with a protease (e.g., proteinase K).

    • Electrophoresis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Autoradiography: The gel is exposed to X-ray film to visualize the radiolabeled DNA fragments. An increase in the intensity of the cleaved DNA bands indicates stabilization of the cleavage complex by SN-38.

This colorimetric assay is a standard method for assessing the cytotoxic effects of SN-38 on cancer cell lines.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active (living) cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Drug Treatment: Replace the medium with fresh medium containing various concentrations of SN-38 or a vehicle control and incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidified SDS solution) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

This technique is used to determine the effect of SN-38 on cell cycle progression.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Flow cytometry is used to measure the fluorescence of a large population of individual cells, allowing for the quantification of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Methodology:

    • Cell Treatment: Treat cells with SN-38 or a vehicle control for a defined period.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

    • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in each phase. SN-38 typically induces an arrest in the S and G2/M phases of the cell cycle.

In Vivo Xenograft Models

In vivo studies are essential for evaluating the anti-tumor efficacy of SN-38 in a physiological context.

  • Principle: Human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice) to form tumors. The mice are then treated with SN-38, and the effect on tumor growth is monitored over time.

  • Methodology:

    • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization: Randomly assign the tumor-bearing mice to different treatment groups (e.g., vehicle control, SN-38 at various doses).

    • Drug Administration: Administer SN-38 via an appropriate route (e.g., intravenous or intraperitoneal injection) according to a predetermined schedule.

    • Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length × width²)/2.

    • Endpoint: At the end of the study, sacrifice the mice, and excise and weigh the tumors.

    • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of SN-38.

Analytical Methods for SN-38 Quantification

Accurate quantification of SN-38 in biological matrices is crucial for pharmacokinetic and biodistribution studies. High-performance liquid chromatography (HPLC) is the most commonly used analytical technique for this purpose.

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. SN-38 can be detected and quantified using a fluorescence or UV detector.

  • General HPLC Protocol Outline:

    • Sample Preparation: Extract SN-38 from the biological matrix (e.g., plasma, tissue homogenate) using a suitable method, such as solid-phase extraction or protein precipitation with an organic solvent like methanol.

    • Chromatographic Separation: Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18). Use a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) to elute SN-38.

    • Detection: Monitor the column effluent with a fluorescence detector (excitation ~380 nm, emission ~556 nm) or a UV detector (e.g., 265 nm).

    • Quantification: Generate a calibration curve using standards of known SN-38 concentrations to quantify the amount of SN-38 in the samples.

Mechanisms of Resistance to SN-38

The development of drug resistance is a significant challenge in cancer therapy. Resistance to SN-38 can arise through several mechanisms, including:

  • Reduced Intracellular Drug Accumulation: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively efflux SN-38 from cancer cells, reducing its intracellular concentration and cytotoxic effect.

  • Alterations in Topoisomerase I: Mutations in the TOP1 gene can lead to a form of the enzyme that is less sensitive to SN-38 inhibition.

  • Enhanced DNA Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by SN-38, promoting cell survival.

  • Altered Cell Cycle Checkpoints and Apoptotic Pathways: Defects in cell cycle checkpoint control or apoptotic signaling can allow cells to evade SN-38-induced cell death.

Conclusion

SN-38 is a cornerstone tool in preclinical cancer research, offering a potent and direct means of investigating the therapeutic potential of topoisomerase I inhibition. A thorough understanding of its mechanism of action, coupled with the rigorous application of the experimental protocols outlined in this guide, will enable researchers to generate reliable and insightful data. By carefully considering the challenges of its formulation and the potential for drug resistance, the scientific community can continue to leverage the power of SN-38 to advance the development of more effective cancer therapies.

References

  • An In-depth Technical Guide to the SN-38 Topoisomerase I Inhibition P
  • Chen, M., Li, W., Zhang, X., Dong, Y., Hua, Y., Zhang, H., Gao, J., Zhao, L., Li, Y., & Zheng, A. (2017). In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes. International journal of nanomedicine, 12, 5939–5952.
  • SN-38. MedChemExpress. (n.d.).
  • SN38 Polymeric Nanoparticles: In Vitro Cytotoxicity and In Vivo Antitumor Efficacy in Xenograft Balb/c Model with Breast Cancer versus Irinotecan.
  • Topoisomerase Assays. (2013). Current protocols in pharmacology, 61(1), 3.3.1–3.3.29.
  • Qi, G., Li, L., Li, Y., & Li, Z. (2024). Research Progress of SN38 Drug Delivery System in Cancer Treatment. International Journal of Nanomedicine, 19, 945–963.
  • Irinotecan Pathway, Pharmacodynamics. PharmGKB. (n.d.).
  • Topoisomerase Assays. (2013). Current protocols in pharmacology, 61(1), 3.3.1–3.3.29.
  • SN-38. Wikipedia. (2023).
  • Takeda, K., Shimada, H., Imaseki, H., Okuda, T., Ochiai, T., & Isono, K. (2002). SN-38 induces cell cycle arrest and apoptosis in human testicular cancer. Cancer letters, 184(2), 203–210.
  • SN38 and gemcitabine arrest cell cycle progression by activating the DNA damage response.
  • Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization. (2014). Journal of pharmaceutical and biomedical analysis, 98, 290–297.
  • SN-38 - Safety D
  • DNA cleavage assay for the identification of topoisomerase I inhibitors. (2008).
  • Pal, A., Khan, S., Wang, Y. F., Kamath, N., Sarkar, A. K., Ahmad, A., Sheikh, S., Ali, S., Carbonaro, D., Zhang, A., & Ahmad, I. (2005). Preclinical safety, pharmac

Protocols & Analytical Methods

Method

Application Note & Protocol: A Validated Synthesis of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid

Abstract This document provides a comprehensive, two-step protocol for the synthesis of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, a valuable building block in medicinal chemistry and drug development. The synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitrobenzoic acid and 4-methylpiperidine, followed by the selective reduction of the aromatic nitro group using tin(II) chloride dihydrate. This guide is designed for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines to ensure reproducible and successful synthesis.

Introduction and Scientific Background

Substituted aminobenzoic acids are privileged scaffolds in pharmaceutical science, forming the core of numerous therapeutic agents. The title compound, 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, incorporates a desirable 4-methylpiperidine moiety, which can enhance metabolic stability and receptor binding affinity. This protocol outlines a reliable and scalable synthetic route, breaking down the process into two distinct, high-yielding stages.

Stage 1: Nucleophilic Aromatic Substitution (SNAr). The first stage involves the displacement of a chloride ion from 2-chloro-5-nitrobenzoic acid by 4-methylpiperidine. The reaction is facilitated by the strong electron-withdrawing nature of the nitro group in the para-position and the carboxylic acid group in the ortho-position relative to the chlorine atom. These groups activate the aromatic ring towards nucleophilic attack, enabling the substitution to proceed under moderate conditions.

Stage 2: Selective Nitro Group Reduction. The second stage focuses on the reduction of the nitro intermediate to the target primary amine. Among various methods for nitro group reduction[1], the use of tin(II) chloride (SnCl₂) in an alcoholic solvent is chosen for its high chemoselectivity. This reagent is particularly effective as it does not reduce the carboxylic acid group and is tolerant of other functional groups, making it a robust choice for complex molecules.[2]

Reaction Scheme

The overall synthetic pathway is illustrated below.

Caption: Overall synthesis of the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt.SupplierPurity
2-Chloro-5-nitrobenzoic acid2516-96-3201.56 g/mol Sigma-Aldrich≥98%
4-Methylpiperidine626-58-499.17 g/mol Sigma-Aldrich99%
Tin(II) chloride dihydrate (SnCl₂·2H₂O)10025-69-1225.63 g/mol Sigma-Aldrich≥98%
Ethanol (Absolute)64-17-546.07 g/mol Fisher Scientific≥99.5%
Hydrochloric Acid (HCl), conc.7647-01-036.46 g/mol VWR~37%
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol Sigma-Aldrich≥99.5%
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Fisher ScientificHPLC Grade
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04 g/mol Sigma-Aldrich≥99%
Deionized Water (H₂O)7732-18-518.02 g/mol In-houseMillipore
Equipment
  • Three-neck round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser and heating mantle with magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Büchner funnel and vacuum flask

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • pH meter or pH indicator strips

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Experimental Protocol

Workflow Overview

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Reduction to Final Product A Charge flask with 2-chloro-5-nitrobenzoic acid B Add excess 4-methylpiperidine A->B C Heat mixture under reflux (e.g., 3-4 hours) B->C D Cool and acidify with HCl to precipitate product C->D E Filter, wash with water, and dry the solid D->E F Characterize Intermediate (TLC, mp) E->F G Suspend intermediate in Ethanol F->G Proceed if intermediate is pure H Add SnCl2·2H2O solution and heat (e.g., 70°C) G->H I Monitor reaction by TLC H->I J Cool, pour into ice, and basify with NaHCO3 I->J K Extract with Ethyl Acetate J->K L Dry, filter, and concentrate organic layer K->L M Purify by recrystallization or column chromatography L->M N Characterize Final Product (NMR, MS) M->N

Caption: Step-by-step experimental workflow.

Step 1: Synthesis of 5-Nitro-2-(4-methyl-piperidin-1-yl)-benzoic acid
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol).

  • Reagent Addition: To the flask, add 4-methylpiperidine (30 mL, ~24.6 g, 248 mmol, 5.0 eq). The amine acts as both the nucleophile and the solvent. A similar protocol has been proven effective for related substitutions.[3]

  • Reaction: Heat the reaction mixture to reflux (approximately 115-120°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The reaction is typically complete within 3-4 hours.

  • Work-up and Isolation:

    • Allow the mixture to cool to room temperature.

    • Pour the cooled, dark mixture into a beaker containing 200 mL of ice-water.

    • Acidify the aqueous mixture slowly with concentrated hydrochloric acid until the pH is approximately 2-3. This protonates the carboxylic acid and precipitates the product.

    • Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the yellow solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts.

  • Drying: Dry the solid product in a vacuum oven at 50-60°C overnight.

    • Expected Yield: 11.5 - 12.5 g (88-95%).

    • Appearance: Pale yellow solid.

Step 2: Synthesis of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid
  • Reaction Setup: In a 500 mL round-bottom flask, suspend the dried 5-nitro-2-(4-methyl-piperidin-1-yl)-benzoic acid (10.0 g, 37.8 mmol) in 200 mL of absolute ethanol.

  • Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate (42.7 g, 189 mmol, 5.0 eq) in 50 mL of absolute ethanol. This solution may require gentle warming to fully dissolve.

  • Reaction:

    • Heat the suspension of the nitro compound to 70°C with stirring.

    • Add the ethanolic SnCl₂·2H₂O solution dropwise to the heated suspension over 30 minutes.

    • After the addition is complete, maintain the reaction at 70°C. The progress of the reduction can be monitored by TLC until the starting material is no longer visible (typically 2-4 hours).[2]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then pour it into 300 g of crushed ice.

    • Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH reaches 7-8. This step precipitates tin salts and deprotonates the product's ammonium salt form. Caution: CO₂ evolution will cause foaming.

    • Extract the resulting slurry with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel if necessary.

    • Expected Yield: 7.5 - 8.5 g (85-95%).

    • Appearance: Off-white to light brown solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include aromatic protons (likely in the 6.5-7.5 ppm region), piperidine protons, the methyl group on the piperidine ring (likely a doublet around 0.9-1.0 ppm), and broad singlets for the amino (-NH₂) and carboxylic acid (-COOH) protons.

  • Mass Spectrometry (ESI+): Calculated for C₁₃H₁₈N₂O₂ [M+H]⁺: 235.14. Found: 235.1.

Safety and Handling Precautions

All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Methylpiperidine: Flammable liquid and vapor. It is corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Tin(II) chloride (SnCl₂): Harmful if swallowed and causes severe skin burns and eye damage.[4][5] May cause an allergic skin reaction. Do not breathe dust.[6] In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[4]

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Releases toxic fumes. Handle only in a fume hood.

  • Reaction Quenching: The neutralization of acidic solutions with sodium bicarbonate is an exothermic process that releases carbon dioxide gas. Add the base slowly and in portions to control the effervescence.

References

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Penta Chemicals. (2023, April 24). Tin(II) chloride dihydrate Safety Data Sheet. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • A new reagent for selective reduction of nitro group. (n.d.). Retrieved from [Link]

  • YouTube. (2021, February 20). 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Retrieved from [Link]

  • Exposome-Explorer. (n.d.). MATERIAL SAFETY DATA SHEET Tin(II) chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-amino-2-(1-pyrrolidinyl)benzoic acid. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Incorporation of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic Acid in Solid-Phase Peptide Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid in solid-phase peptide synthesis. Introduction: Expanding the Chemi...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid in solid-phase peptide synthesis.

Introduction: Expanding the Chemical Diversity of Peptides

Solid-Phase Peptide Synthesis (SPPS) has been a cornerstone of peptide science, enabling the routine construction of complex peptide chains on a solid support.[1][2] The standard repertoire of 20 proteinogenic amino acids, however, often limits the therapeutic potential of native peptides due to poor stability and limited structural diversity. The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to overcome these limitations, offering avenues to enhance proteolytic resistance, modulate receptor affinity, and introduce novel functionalities.[1][3]

This guide focuses on a unique ncAA, 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid. This molecule belongs to the class of N-substituted aminobenzoic acids, which are valuable for creating peptidomimetics with constrained conformations.[4] The rigid aromatic backbone and the bulky, N-substituted piperidinyl group are expected to impart significant structural pre-organization within a peptide sequence. This document provides a comprehensive overview of the strategic considerations and detailed protocols for the successful incorporation of this building block into peptide chains using the well-established Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase synthesis strategy.[1][3]

Physicochemical Characteristics and Structural Considerations

5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid is a custom building block that presents both opportunities and challenges for the peptide chemist. A thorough understanding of its structure is paramount for developing a successful incorporation strategy.

PropertyValue
Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
Appearance (Predicted) Off-white to yellow powder
Key Structural Features Anthranilic acid core, tertiary amine within a piperidine ring, primary aromatic amine at the 5-position, methyl-substituted piperidine

The primary challenge associated with this building block is the significant steric hindrance around the carboxylic acid functionality, posed by the adjacent 4-methyl-piperidin-1-yl group. This steric bulk can impede the approach of the incoming nucleophile (the deprotected N-terminal amine of the growing peptide chain), potentially leading to slow or incomplete coupling reactions.[5][6] Therefore, the selection of an appropriate coupling strategy is critical.

Strategic Approach to SPPS Incorporation

A successful SPPS campaign relies on a robust and orthogonal protection scheme.[][8] For the incorporation of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, the standard Fmoc/tBu strategy is recommended, with specific considerations for the unique nature of this building block.

Protection Strategy

The 5-amino group of the benzoic acid moiety must be protected to prevent unwanted side reactions during peptide synthesis. The Fmoc group is the protecting group of choice due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) and the final cleavage from the resin.[3][]

Caption: Structure of 5-Amino-2-(4-ethylpiperidin-1-yl)benzoic acid (a similar structure).

Choice of Solid Support

The choice of resin is dictated by the desired C-terminus of the final peptide:

  • For peptide amides: Rink Amide resin is the standard choice.[9]

  • For peptide acids: Wang resin or 2-chlorotrityl chloride resin are suitable. The latter is particularly advantageous for sterically hindered first amino acids due to its high reactivity and the mild cleavage conditions required.[10]

Coupling (Activation) Strategy: Overcoming Steric Hindrance

Standard carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone are often inefficient for coupling sterically hindered amino acids.[5] To achieve high coupling efficiencies, more potent activating agents are required.

Coupling ReagentClassKey Advantages for Hindered Systems
HATU Uronium SaltRapid reaction kinetics and high efficiency in overcoming steric hindrance.[11]
HCTU Uronium SaltSimilar to HATU, provides excellent performance for difficult couplings.[9]
PyBOP Phosphonium SaltStrong coupling reagent with good reactivity for hindered amino acids.[11][12]
COMU Uronium SaltHigh coupling efficiency comparable to HATU, with improved safety and solubility profile.[13]

These coupling reagents are typically used in the presence of a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to facilitate the activation of the carboxylic acid.[11] For a building block as sterically demanding as 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, it is advisable to employ a combination of strategies:

  • Use of a potent coupling reagent: HATU or HCTU are highly recommended.

  • Extended coupling times: Doubling the standard coupling time (e.g., from 1-2 hours to 2-4 hours) can significantly improve yields.[1]

  • Double coupling: If a monitoring test indicates incomplete coupling, a second coupling step should be performed before proceeding to the next deprotection step.[1]

  • Microwave-assisted SPPS: The use of microwave energy can dramatically accelerate coupling reactions, especially for sterically hindered residues.[6]

Monitoring the Coupling Reaction

The completion of the coupling reaction is typically monitored by a qualitative test for the presence of free primary amines on the resin. The Kaiser (ninhydrin) test is suitable for this purpose. A positive result (blue beads) indicates an incomplete reaction, necessitating a second coupling. A negative result (yellow beads) signifies a complete reaction.[1]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid into a peptide sequence.

Protocol 1: Synthesis of Fmoc-5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid

As this is a custom building block, it must first be synthesized and protected. The following is a proposed synthetic route.

  • Nucleophilic Aromatic Substitution: React 2-fluoro-5-nitrobenzoic acid with 4-methylpiperidine in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMSO) at elevated temperature to yield 2-(4-methyl-piperidin-1-yl)-5-nitrobenzoic acid.

  • Nitro Group Reduction: Reduce the nitro group to a primary amine using a standard reduction method, such as catalytic hydrogenation (H2, Pd/C) or reduction with tin(II) chloride, to obtain 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid.[14]

  • Fmoc Protection: Dissolve the resulting aminobenzoic acid in a suitable solvent mixture (e.g., dioxane/water). Add a base such as sodium bicarbonate, and then add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) portion-wise at room temperature. Stir overnight. Acidify the reaction mixture and extract the product with an organic solvent. Purify by column chromatography to yield the desired Fmoc-protected building block.

Protocol 2: Solid-Phase Peptide Synthesis Workflow

This protocol assumes a 0.1 mmol synthesis scale using a manual SPPS vessel. Reagent volumes and quantities should be adjusted for different scales.

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Building Block (Fmoc-AA-OH, HATU, DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Decision Complete? Kaiser->Decision NextCycle Proceed to Next Cycle Decision->NextCycle Yes Recouple Recouple Decision->Recouple No Final Final Deprotection and Cleavage NextCycle->Final Recouple->Coupling

Caption: General SPPS cycle for incorporation of the building block.

Step-by-Step Procedure:

  • Resin Swelling: Place the resin (e.g., 0.1 mmol of Rink Amide resin) in the reaction vessel. Add N,N-dimethylformamide (DMF, ~10 mL/g of resin) and allow to swell for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (~10 mL/g of resin). Agitate for 5-10 minutes. Drain and repeat once.[15]

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Coupling of the Building Block:

    • In a separate vial, pre-activate the building block by dissolving Fmoc-5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq), and DIPEA (0.8 mmol, 8 eq) in DMF (~5 mL).[11] Allow to stand for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Take a small sample of the resin beads, wash them thoroughly with DMF and then DCM, and perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step (double coupling).

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 10 mL) and then dichloromethane (DCM) (3 x 10 mL).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

  • Resin Preparation: Wash the fully assembled peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[16] This cocktail contains scavengers to protect sensitive residues like Trp, Met, and Cys from reactive cations generated during cleavage.

    • Add the cleavage cocktail to the dried peptide-resin (~10 mL per gram of resin).[1][17]

    • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether (-20°C).[1]

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers.

    • Dry the crude peptide under vacuum.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Insufficient activation/coupling time due to steric hindrance.- Low-quality coupling reagents.- Aggregation of the growing peptide chain.- Perform a second coupling (double couple).- Increase the coupling time to 4 hours or more.- Switch to a more potent coupling reagent (e.g., HATU, HCTU).- Consider using microwave-assisted SPPS.[6]- For aggregation, use chaotropic salts or special solvents.[12]
Low Final Yield - Incomplete coupling at one or more steps.- Premature cleavage of the peptide from the resin.- Loss of peptide during precipitation and washing.- Ensure complete coupling at every step using the Kaiser test.- Use a more acid-stable linker if premature cleavage is suspected.- Ensure the ether used for precipitation is sufficiently cold and minimize the number of washes if the peptide shows some solubility.
Side Product Formation - Incomplete deprotection of side-chain protecting groups.- Modification of sensitive amino acids (e.g., Trp, Met) during cleavage.- Extend cleavage time if difficult-to-remove protecting groups (e.g., Arg(Pbf)) are present.- Ensure an adequate scavenger cocktail is used during cleavage.[16]

Conclusion

The incorporation of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid into peptides is a viable strategy for creating novel peptidomimetics with unique structural properties. While its sterically hindered nature demands careful optimization of the coupling step, the use of potent coupling reagents like HATU or HCTU, combined with extended reaction times or microwave assistance, can ensure its successful incorporation. The protocols and strategies outlined in this guide provide a robust framework for researchers to utilize this promising building block in their peptide design and synthesis endeavors, paving the way for the discovery of new peptide-based therapeutics and research tools.

References

  • BenchChem. Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Beijing Dilun Biotechnology Co., Ltd. Commonly Used Coupling Reagents in Peptide Synthesis. 2025-09-02.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 2024-06-04.
  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. 2025-08-06.
  • MDPI. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • PubMed Central. Incorporation of non-canonical amino acids.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • PMC - NIH. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • Scribd. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis.
  • BOC Sciences. Protected Peptides: Essential Building Blocks for Research.
  • Methods and protocols of modern solid phase peptide synthesis. 2014-06-13.
  • Electronic Journal of Biotechnology. Peptides, solid-phase synthesis and characterization.
  • PubMed. Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery. 1999.
  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • Redalyc. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.

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Method

The Piperidinyl Benzoic Acid Scaffold: A Privileged Motif in Modern Medicinal Chemistry

The piperidine ring is a cornerstone in the architecture of modern pharmaceuticals, recognized for its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2][3] This six-membered nitrogen-cont...

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone in the architecture of modern pharmaceuticals, recognized for its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2][3] This six-membered nitrogen-containing heterocycle is a privileged scaffold, offering a robust framework that can be readily functionalized to modulate physicochemical properties such as lipophilicity and basicity, thereby enhancing pharmacokinetic profiles and target engagement.[3][4] When coupled with a benzoic acid moiety, the resulting piperidinyl benzoic acid scaffold presents a versatile platform for developing novel therapeutics across a wide range of disease areas, including oncology, inflammation, and neurological disorders.[4][5] This guide provides an in-depth exploration of the applications of piperidinyl benzoic acids, complete with detailed protocols and insights into their structure-activity relationships (SAR).

Therapeutic Applications & Mechanisms of Action

The unique structural features of piperidinyl benzoic acids have been exploited to design potent and selective modulators of various biological targets. The piperidine ring can adopt different conformations, allowing for precise spatial orientation of substituents, while the carboxylic acid group can participate in key hydrogen bonding interactions with target proteins.[5][6]

Anticancer Agents: Targeting Kinase Signaling

A promising application of piperidinyl benzoic acid derivatives is in the development of anticancer agents, particularly as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR-2 and c-Met, which are crucial for tumor angiogenesis, growth, and metastasis.[7]

Mechanism of Action: Piperidinyl benzoic acid-based inhibitors are often designed to occupy the ATP-binding pocket of the kinase domain. The benzoic acid group can form critical hydrogen bonds with hinge region residues, while the piperidine ring serves as a scaffold to position other functionalities into adjacent hydrophobic pockets, leading to potent and selective inhibition.

Below is a representative signaling pathway for VEGFR-2, a key target in angiogenesis.

VEGFR2_Signaling cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PBA_Inhibitor Piperidinyl Benzoic Acid Inhibitor PBA_Inhibitor->VEGFR2 Inhibits (ATP pocket) PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation mTOR->Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition by a piperidinyl benzoic acid derivative.

Histamine H1 Antagonists

Certain indolylpiperidinyl benzoic acid derivatives have been developed as potent and long-acting histamine H1 antagonists.[8] These compounds are designed to have low penetration into the central nervous system, thus reducing the sedative side effects commonly associated with first-generation antihistamines. The benzoic acid moiety is crucial for their potent in vivo activity.[8]

P2Y14 Receptor Antagonists

The piperidinyl benzoic acid scaffold is also a key feature in the design of antagonists for the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory responses.[6] Structure-activity relationship studies have shown that modifications to the piperidine ring and the benzoic acid can significantly impact receptor affinity and selectivity.[6]

Synthesis of Piperidinyl Benzoic Acid Derivatives

A common synthetic route to piperidinyl benzoic acids involves the coupling of a piperidine derivative with a benzoic acid precursor. The following protocols outline a general approach.

Synthetic Workflow Overview

Synthesis_Workflow Start Methyl 2-bromobenzoate + Piperidine Buchwald Buchwald-Hartwig Amination Start->Buchwald Intermediate Methyl 2-(piperidin-1-yl)benzoate Buchwald->Intermediate Hydrolysis Ester Hydrolysis Intermediate->Hydrolysis Final_Product 2-(piperidin-1-yl)benzoic acid Hydrolysis->Final_Product

Caption: General synthetic workflow for a piperidinyl benzoic acid derivative.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol describes the synthesis of Methyl 2-(piperidin-1-yl)benzoate, a common intermediate.[4]

Materials:

  • Methyl 2-bromobenzoate

  • Piperidine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., BINAP)

  • Sodium tert-butoxide

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and phosphine ligand.

  • Add anhydrous toluene, followed by methyl 2-bromobenzoate, piperidine, and sodium tert-butoxide.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Methyl 2-(piperidin-1-yl)benzoate.

Protocol 2: Hydrolysis to 2-(piperidin-1-yl)benzoic acid

This protocol outlines the conversion of the methyl ester intermediate to the final benzoic acid.[4]

Materials:

  • Methyl 2-(piperidin-1-yl)benzoate

  • Methanol

  • Water

  • Lithium hydroxide or sodium hydroxide

  • 1 M Hydrochloric acid

  • Standard laboratory glassware

Procedure:

  • Dissolve Methyl 2-(piperidin-1-yl)benzoate in a mixture of methanol and water.

  • Add lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature or gently heat to 50 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1 M hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(piperidin-1-yl)benzoic acid.[4]

Biological Evaluation Protocols

The biological activity of newly synthesized piperidinyl benzoic acid derivatives can be assessed using a variety of in vitro and in vivo assays.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol provides a general method for evaluating the inhibitory activity of compounds against a target kinase.[7]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a microplate, add the kinase assay buffer, the test compound dilution, and the recombinant VEGFR-2 kinase.

  • Initiate the kinase reaction by adding the ATP and substrate mixture.

  • Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a specified time.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The following table summarizes the structure-activity relationships for a series of piperidinyl-based benzoxazole derivatives as dual VEGFR-2/c-Met inhibitors.[7]

CompoundKey Structural FeaturesVEGFR-2 IC50 (µM)c-Met IC50 (µM)MCF-7 Cytotoxicity IC50 (µM)
5a Plain phenyl moiety0.9701.88516.29
5g p-methoxyphenyl moiety0.2350.43117.23
5h p-fluoro m-chlorophenyl moiety0.1850.25514.01
11a Plain phenyl moiety0.2110.2316.25
11b p-fluorophenyl moiety0.1450.1814.30
Sorafenib Reference Drug--4.95

Data extracted from Khan et al., 2024.[7]

The data indicates that the addition of electron-withdrawing groups, such as fluorine, to the phenyl ring generally enhances the inhibitory activity against both VEGFR-2 and c-Met, as well as the cytotoxic potency against the MCF-7 breast cancer cell line.[7]

Conclusion

The piperidinyl benzoic acid scaffold remains a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability allow for the generation of diverse compound libraries with a wide range of biological activities. The continued exploration of this privileged structure is expected to yield novel and effective therapeutic agents for various unmet medical needs.

References

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  • Eli Lilly and Co. (1996). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. Google Patents.
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  • Saggioro, F., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. Available at: [Link]

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Application

Application Note: High-Throughput Screening of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic Acid Derivatives for Novel Kinase Inhibitors

Introduction The discovery of novel kinase inhibitors is a cornerstone of modern drug development, particularly in oncology and immunology. Kinases, a large family of enzymes that catalyze the phosphorylation of specific...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery of novel kinase inhibitors is a cornerstone of modern drug development, particularly in oncology and immunology. Kinases, a large family of enzymes that catalyze the phosphorylation of specific substrates, are critical components of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases. The 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid scaffold represents a promising starting point for the development of new therapeutics due to its structural features that allow for diverse chemical modifications. This application note provides a comprehensive guide to the high-throughput screening (HTS) of a library of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid derivatives to identify potent and selective inhibitors of a hypothetical kinase, "Kinase-X," implicated in cancer progression.

This document will detail the entire HTS workflow, from assay development and optimization to primary screening, data analysis, and hit confirmation. The protocols and methodologies described herein are designed to be robust, reproducible, and scalable, providing researchers with a practical framework for their own drug discovery efforts.[1]

Assay Development and Optimization

The success of any HTS campaign hinges on the development of a robust and reliable assay.[1] For the identification of Kinase-X inhibitors, a biochemical assay is the most direct approach to measure the enzymatic activity of the target.[2][3]

Choice of Assay Technology

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was selected for this screening campaign. TR-FRET is a homogeneous assay format that is well-suited for HTS due to its high sensitivity, low background, and resistance to interference from library compounds.[4][5] The assay measures the phosphorylation of a specific peptide substrate by Kinase-X.

Principle of the TR-FRET Kinase Assay:

  • Kinase Reaction: Kinase-X phosphorylates a biotinylated peptide substrate in the presence of ATP.

  • Detection: A europium-labeled anti-phospho-specific antibody (donor) and a streptavidin-allophycocyanin (APC) conjugate (acceptor) are added to the reaction.

  • FRET Signal: If the substrate is phosphorylated, the antibody binds to it. The biotin tag on the substrate then binds to the streptavidin-APC conjugate, bringing the donor and acceptor fluorophores into close proximity. Excitation of the europium donor results in energy transfer to the APC acceptor, which then emits a specific fluorescent signal.

  • Inhibition: In the presence of an inhibitor, the substrate is not phosphorylated, the donor and acceptor are not brought together, and no FRET signal is generated.

Assay Miniaturization and Optimization

To conserve reagents and increase throughput, the assay was miniaturized to a 384-well plate format.[6] Key assay parameters were optimized to ensure a robust and reproducible signal.

ParameterOptimized ConditionRationale
Kinase-X Concentration 5 nMLowest concentration to give a robust signal, conserving enzyme.
Peptide Substrate Conc. 100 nMSaturating concentration to ensure maximal reaction velocity.
ATP Concentration 10 µM (Km)At the Km value to allow for the detection of both competitive and non-competitive inhibitors.
Incubation Time 60 minutesSufficient time for the reaction to proceed within the linear range.
DMSO Tolerance Up to 1%Ensures that the solvent for the compound library does not interfere with the assay.

Assay Validation:

The performance of the optimized assay was evaluated using the Z'-factor, a statistical parameter that assesses the quality of an HTS assay.[6]

  • Z'-factor = 1 - (3σp + 3σn) / |μp - μn|

    • Where σp and σn are the standard deviations of the positive and negative controls, and μp and μn are the means of the positive and negative controls, respectively.

A Z'-factor of 0.78 was consistently achieved, indicating an excellent assay suitable for HTS (a Z'-factor > 0.5 is considered acceptable).[6]

High-Throughput Screening Workflow

The HTS campaign was designed to screen a library of 10,000 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid derivatives. The workflow was fully automated to ensure high throughput and reproducibility.[7]

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screen cluster_2 Data Analysis & Hit Selection cluster_3 Hit Confirmation & Follow-up Compound_Library 10,000 Compound Library (10 mM in DMSO) Assay_Ready_Plates Assay-Ready Plates (10 µM in 384-well plates) Compound_Library->Assay_Ready_Plates Acoustic Dispensing Reagent_Addition Addition of Kinase-X, Substrate, and ATP Incubation Incubation (60 min at RT) Reagent_Addition->Incubation Detection_Reagent Addition of TR-FRET Detection Reagents Incubation->Detection_Reagent Readout Plate Reading (TR-FRET Signal) Detection_Reagent->Readout Data_Normalization Data Normalization (% Inhibition) Hit_Identification Hit Identification (>50% Inhibition) Data_Normalization->Hit_Identification Hit_Confirmation Confirmation Screen (Fresh Compounds) Dose_Response Dose-Response Curves (IC50 Determination) Hit_Confirmation->Dose_Response

Caption: Automated High-Throughput Screening Workflow.

Protocol for Primary HTS
  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the 10 mM stock library plates to 384-well assay plates. This results in a final assay concentration of 10 µM.

  • Reagent Addition: Add 2.5 µL of a 2X Kinase-X and substrate solution in assay buffer to each well.

  • Initiate Reaction: Add 2.5 µL of a 2X ATP solution in assay buffer to each well to start the kinase reaction.

  • Incubation: Incubate the plates at room temperature for 60 minutes.

  • Detection: Add 5 µL of the TR-FRET detection reagent mix (containing the europium-labeled antibody and streptavidin-APC) to each well.

  • Final Incubation: Incubate the plates for an additional 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plates on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

Data Analysis and Hit Identification

The raw data from the plate reader was normalized to percent inhibition using the following formula:

  • % Inhibition = 100 x (1 - (Sample_Signal - Negative_Control_Mean) / (Positive_Control_Mean - Negative_Control_Mean))

A "hit" was defined as any compound that exhibited ≥ 50% inhibition of Kinase-X activity in the primary screen.

Screening StageNumber of CompoundsHit CriteriaHit Rate
Primary Screen 10,000≥ 50% Inhibition1.5% (150 compounds)
Confirmation Screen 150Confirmed activity80% (120 compounds)

Visualization of Primary Screen Data:

Data_Analysis cluster_0 Primary Screen Data cluster_1 Hit Selection cluster_2 Hit Validation Raw_Data Raw TR-FRET Data Percent_Inhibition Calculate % Inhibition Raw_Data->Percent_Inhibition Normalization Hit_Threshold Apply Hit Threshold (≥ 50% Inhibition) Primary_Hits Identify Primary Hits Hit_Threshold->Primary_Hits Confirmation Confirmation Screen Dose_Response IC50 Determination Confirmation->Dose_Response

Caption: Data Analysis and Hit Validation Pipeline.

Hit Confirmation and Characterization

All 150 primary hits were re-tested from freshly prepared solutions to eliminate false positives arising from compound aggregation or instability.[8] Of the initial hits, 120 were confirmed.

Dose-Response Analysis

The 120 confirmed hits were then subjected to dose-response analysis to determine their potency (IC50). The compounds were tested in a 10-point, 3-fold serial dilution series.

Representative Dose-Response Curves:

Compound IDIC50 (µM)Hill Slope
Hit-001 0.251.10.99
Hit-002 1.20.90.98
Hit-003 5.81.00.99

Based on the dose-response data, compounds were prioritized for further investigation based on their potency and structure-activity relationship (SAR) trends.

Conclusion

This application note outlines a comprehensive and robust methodology for the high-throughput screening of a library of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid derivatives against a novel kinase target. The successful implementation of the described workflow, from assay development to hit validation, demonstrates the power of HTS in modern drug discovery. The identified hits from this hypothetical screen provide a strong foundation for lead optimization and the development of novel kinase inhibitors.

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.).
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. Retrieved from [Link]

  • Macia, E., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. Retrieved from [Link]

  • Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Chemical Biology. Retrieved from [Link]

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  • Compound Profiling with High-Content Screening Methodology. (n.d.). Chemical Genomics. Retrieved from [Link]

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  • Lazo, J. S., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Journal of Biomolecular Screening. Retrieved from [Link]

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  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs. Retrieved from [Link]

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  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Future Medicinal Chemistry. Retrieved from [Link]

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Method

5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid as a scaffold for drug design

An Application Guide to the 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic Acid Scaffold for Modern Drug Discovery Authored by: A Senior Application Scientist Introduction: Unveiling a Privileged Scaffold In the landscape o...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic Acid Scaffold for Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and exploitation of "privileged scaffolds" is a cornerstone of efficient drug discovery. These molecular frameworks are capable of interacting with multiple, distinct biological targets through versatile and specific binding modes. The 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid core represents such a scaffold, integrating two key pharmacophoric elements: the aminobenzoic acid moiety and a substituted piperidine ring.

The aminobenzoic acid framework is a well-established building block in pharmaceuticals, known for its structural versatility and ability to participate in crucial hydrogen bonding and aromatic interactions with biological targets.[1] Its derivatives have demonstrated a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The piperidine ring, another staple in drug design, is a saturated heterocycle that provides a three-dimensional architecture to molecules, often improving their pharmacokinetic properties and enabling precise vectoral orientation of substituents into protein binding pockets.[3][4]

This guide provides a comprehensive overview of the strategic application of the 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid scaffold. We will explore its synthesis, derivatization potential, and proposed protocols for biological evaluation, offering researchers a robust starting point for developing novel therapeutics.

Part 1: Rationale for Drug Design & Core Scaffold Properties

The strategic value of this scaffold lies in its inherent modularity. It features three primary points for chemical modification, allowing for the systematic exploration of chemical space to achieve desired potency, selectivity, and pharmacokinetic profiles.

  • The 5-Amino Group: A primary aromatic amine that can be readily acylated, sulfonated, or used as a handle for further extensions to probe specific pockets in a target protein.

  • The Carboxylic Acid: A key interaction point (e.g., for salt bridges with basic residues like lysine or arginine) that can be converted to a variety of amides, esters, or other bioisosteres to modulate binding and permeability.

  • The Aromatic Ring: The benzene ring itself can be further substituted to optimize van der Waals interactions or block metabolic hotspots.

Potential Therapeutic Applications

Based on the known activities of related structures, this scaffold is a promising starting point for programs targeting:

  • Kinase Inhibition: Many kinase inhibitors feature an aminopyrimidine or similar hinge-binding motif. The aminobenzoic core can be elaborated to mimic these interactions. Analogs of aminobenzoic acid have shown potent activity against targets like protein kinase CK2.[5]

  • Antimicrobial Agents: The structural similarity to para-aminobenzoic acid (PABA), a precursor in the bacterial folate synthesis pathway, suggests potential as inhibitors of dihydrofolate reductase (DHFR) or dihydropteroate synthase (DHPS).[1][3]

  • GPCR Modulation & CNS Targets: The piperidine moiety is prevalent in ligands for G-protein coupled receptors and transporters in the central nervous system, such as the vesicular monoamine transporter-2 (VMAT2).[4]

Physicochemical Properties (Lipinski's Rule of Five Analysis)

To be a viable lead compound, a molecule should generally adhere to Lipinski's "Rule of Five," which predicts oral bioavailability.[2] The core scaffold exhibits favorable drug-like properties.

PropertyValue (Calculated)Lipinski's GuidelineStatus
Molecular Weight (MW)~248.31 g/mol ≤ 500 DaPass
LogP (Octanol/Water)~2.5≤ 5Pass
H-Bond Donors2 (Amine & COOH)≤ 5Pass
H-Bond Acceptors4 (Amine, Piperidine N, Carbonyl O)≤ 10Pass

These properties position the scaffold as an excellent starting point for library synthesis, as significant chemical modifications can be made before exceeding the recommended molecular weight and lipophilicity thresholds.

Part 2: Synthesis and Derivatization Protocols

A robust and scalable synthetic route is critical for any drug discovery campaign. The proposed synthesis of the core scaffold and its subsequent derivatization are outlined below.

Protocol 2.1: Synthesis of the Core Scaffold

This protocol is adapted from established methodologies for the synthesis of related aminobenzoic acid derivatives.[6] The workflow proceeds via nucleophilic aromatic substitution followed by nitro group reduction.

G A 2-Chloro-5-nitrobenzoic acid C 5-Nitro-2-(4-methyl-piperidin-1-yl)-benzoic acid A->C Nucleophilic Aromatic Substitution (e.g., K2CO3, DMSO) B 4-Methylpiperidine B->C E 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid (Core Scaffold) C->E Nitro Group Reduction D Catalytic Hydrogenation (H2, Pd/C)

Caption: Synthetic workflow for the core scaffold.

Step-by-Step Methodology:

  • Step 1: Nucleophilic Aromatic Substitution.

    • To a solution of 2-chloro-5-nitrobenzoic acid (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., DMSO), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

    • Add 4-methylpiperidine (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80-120°C and monitor by TLC or LC-MS until the starting material is consumed (typically 24-72 hours).[7]

    • Cool the reaction to room temperature, pour into ice-water, and acidify with 1M HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 5-nitro-2-(4-methyl-piperidin-1-yl)-benzoic acid.

  • Step 2: Nitro Group Reduction.

    • Dissolve the nitro-intermediate from Step 1 in a suitable solvent such as methanol or ethanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% w/w).

    • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS. Upon completion, filter the mixture through Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield the final product, 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid.

Protocol 2.2: Library Synthesis via Amide Coupling

This protocol details the derivatization of the carboxylic acid moiety, a common strategy to explore structure-activity relationships (SAR).

G A Core Scaffold D Library of Amide Derivatives A->D B Diverse Amines (R-NH2) B->D C Amide Coupling Reagent (e.g., HATU, DIPEA) C->D Amide Bond Formation

Caption: Workflow for generating an amide library.

Step-by-Step Methodology:

  • Reaction Setup: In a vial, dissolve the core scaffold (1.0 eq) in an anhydrous solvent like DMF or DCM.

  • Amine Addition: Add a diverse amine (R-NH₂) (1.1 eq) to the solution.

  • Coupling Reagent Addition: Add an amide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) (3.0 eq).[8]

  • Reaction: Stir the reaction at room temperature for 3-12 hours. Monitor progress by LC-MS.

  • Workup & Purification: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product via flash chromatography or preparative HPLC to yield the pure amide derivative.

Part 3: Protocols for Biological & In Silico Evaluation

Once a library of compounds has been synthesized, a robust screening cascade is necessary to identify promising candidates.

Protocol 3.1: In Vitro Kinase Inhibition Assay (Generic Fluorescence-Based)

This protocol provides a general method for assessing the inhibitory potential of synthesized compounds against a target kinase.

Principle: The assay measures the amount of ATP consumed during the phosphotransferase reaction. A decrease in ATP consumption in the presence of an inhibitor indicates its potency.

Materials:

  • Target Kinase Enzyme

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Kinase Detection Reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Test Compounds (dissolved in DMSO)

  • 384-well plates (low-volume, white)

Step-by-Step Methodology:

  • Compound Plating: Serially dilute test compounds in DMSO and dispense a small volume (e.g., 50 nL) into the 384-well plates using an acoustic dispenser.

  • Enzyme/Substrate Addition: Prepare a solution of the kinase and substrate in assay buffer and dispense into the wells containing the compounds.

  • Incubation: Gently mix and incubate for 15 minutes at room temperature to allow compound binding to the enzyme.

  • Initiate Reaction: Prepare a solution of ATP in assay buffer and add it to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate for 1-2 hours at room temperature.

  • Detection: Add the kinase detection reagent according to the manufacturer's instructions. This reagent stops the enzymatic reaction and generates a luminescent or fluorescent signal proportional to the remaining ATP (or ADP produced).

  • Data Acquisition: Read the plate on a compatible plate reader (luminometer or fluorometer).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no enzyme) and negative (DMSO vehicle) controls. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 3.2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that prevents visible microbial growth.

Materials:

  • Bacterial Strains (e.g., S. aureus, E. coli)

  • Growth Medium (e.g., Mueller-Hinton Broth)

  • Test Compounds (in DMSO)

  • Positive Control Antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in the growth medium directly in the 96-well plate.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to all wells containing the test compounds, controls (medium only, vehicle control, positive control antibiotic).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

In Silico ADME & Toxicity Prediction

Early-stage computational modeling can predict potential liabilities and guide compound design.[7] It is recommended to use standard computational tools (e.g., SwissADME, Schrodinger Suite) to calculate properties for all synthesized analogs.

Predicted ParameterImportanceDesired Range
A bsorptionOral BioavailabilityHigh Caco-2 permeability; Not a P-gp substrate
D istributionTarget EngagementBrain-Penetrant (if CNS target); Low Plasma Protein Binding
M etabolismHalf-life & SafetyAvoidance of CYP450 inhibition; Predicted metabolic stability
E xcretionClearanceAdequate renal or biliary clearance
T oxicitySafety ProfileNo predicted hERG inhibition; No structural alerts for toxicity (PAINS)

Conclusion and Future Directions

The 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid scaffold is a promising and versatile platform for the design of novel therapeutics. Its favorable physicochemical properties and highly tractable synthetic chemistry make it an ideal starting point for generating diverse chemical libraries. By employing the systematic protocols for synthesis, biological screening, and in silico analysis outlined in this guide, research teams can efficiently navigate the early stages of drug discovery.

The next steps in a program utilizing this scaffold would involve establishing a robust Structure-Activity Relationship (SAR) from initial screening hits.[9] This iterative process of design, synthesis, and testing will drive the optimization of lead compounds toward clinical candidates with potent activity and a desirable safety profile.

References

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (Source: MDPI, URL: [Link])

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (Source: PMC - NIH, URL: [Link])

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (Source: MDPI, URL: [Link])

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. (Source: Usiena air, URL: [Link])

  • Synthesis of 5-amino-2-(1-pyrrolidinyl)benzoic acid. (Source: PrepChem.com, URL: [Link])

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (Source: MDPI, URL: [Link])

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (Source: PubMed, URL: [Link])

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (Source: NIH, URL: [Link])

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  • RETRACTED: Structure–Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid as Antagonists of α1β1 Integrin with Anti-Angiogenic and Melanoma Anti-Tumor Activities. (Source: MDPI, URL: [Link])

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (Source: PubMed, URL: [Link])

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Application

Application Note & Protocols: Strategic Functionalization of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid for Advanced Biological Assays

Abstract This technical guide provides a comprehensive framework for the chemical functionalization of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, a versatile scaffold for the development of bespoke molecular probe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the chemical functionalization of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, a versatile scaffold for the development of bespoke molecular probes for biological assays. We detail strategic approaches and step-by-step protocols for the selective modification of its two key reactive handles: the aromatic amine and the carboxylic acid. By explaining the underlying chemical principles, this note empowers researchers in drug discovery and chemical biology to rationally design and synthesize high-fidelity tools for a range of applications, including fluorescence polarization, ELISA, and cellular imaging.

Introduction: Unlocking the Potential of a Privileged Scaffold

5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid represents a unique molecular architecture, combining a rigid aromatic core with a flexible piperidine moiety. While the biological activities of this specific molecule are not extensively documented in publicly available literature, its structural motifs are reminiscent of compounds with known biological relevance. The true value of such a scaffold in a research setting lies in its potential as a customizable platform for creating targeted biological probes.

Functionalization is the key to unlocking this potential. By covalently attaching reporter groups (e.g., fluorophores, biotin), affinity tags, or linker arms to the core molecule, we can transform it into a powerful tool to investigate biological systems. The presence of two distinct and chemically addressable functional groups—a nucleophilic aromatic amine and a carboxylic acid—offers significant versatility in designing conjugation strategies. This guide will explore the selective modification of each of these sites.

Strategic Considerations for Functionalization

The choice of which functional group to modify—the amine or the carboxylic acid—is dictated by the desired application and the nature of the reporter group to be introduced. It is crucial to consider how the modification might impact the parent molecule's intrinsic biological activity or its binding to a putative target.

  • Amine Functionalization: The aromatic amine at the 5-position is a primary nucleophile, making it an excellent target for reactions with electrophilic reagents.[1] This is often the preferred site for introducing functionalities as it typically has a lesser impact on the overall charge state of the molecule at physiological pH compared to modifying the carboxylic acid.

  • Carboxylic Acid Functionalization: The carboxylic acid provides a handle for forming stable amide bonds with amine-containing labels or linkers.[2] This is a widely used and robust conjugation strategy in bioconjugation chemistry. Modification at this site will neutralize the negative charge of the carboxylate, which could influence solubility and biological interactions.

Below, we present detailed protocols for the selective functionalization at both the amine and carboxylic acid moieties.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Amine-Directed Functionalization via Acylation

This protocol describes the attachment of a fluorescent reporter, Fluorescein-5-isothiocyanate (FITC), to the aromatic amine of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid. Isothiocyanates are highly reactive towards primary amines, forming a stable thiourea linkage.

Workflow Diagram:

Amine_Functionalization start 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid + Fluorescein-5-isothiocyanate (FITC) reaction Reaction in Anhydrous DMF with Triethylamine (TEA) start->reaction purification Purification by Preparative HPLC reaction->purification characterization Characterization: - LC-MS - 1H NMR - Fluorescence Spectroscopy purification->characterization product Fluorescein-Conjugated Product characterization->product

Caption: Amine-directed conjugation workflow.

Materials:

  • 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid

  • Fluorescein-5-isothiocyanate (FITC)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • LC-MS and NMR instrumentation

Procedure:

  • Dissolution: In a dry, nitrogen-flushed vial, dissolve 10 mg of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid in 1 mL of anhydrous DMF.

  • Base Addition: Add 1.5 equivalents of triethylamine (TEA) to the solution. TEA acts as a base to deprotonate the amine, increasing its nucleophilicity.

  • FITC Addition: In a separate vial, dissolve 1.1 equivalents of FITC in 0.5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture while stirring.

  • Reaction: Protect the reaction from light and stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Purification: Upon completion, purify the crude product using preparative reverse-phase HPLC with a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

  • Characterization: Confirm the identity and purity of the product by LC-MS and ¹H NMR. Characterize the spectroscopic properties of the fluorescent conjugate using a fluorescence spectrophotometer.

Expected Data:

Analysis Expected Outcome
LC-MS A major peak corresponding to the mass of the FITC-conjugated product.
¹H NMR Appearance of new aromatic protons from the fluorescein moiety and a downfield shift of the protons on the benzoic acid ring adjacent to the newly formed thiourea bond.
Fluorescence Excitation and emission maxima characteristic of fluorescein (approx. 495 nm and 520 nm, respectively).
Protocol 2: Carboxylic Acid-Directed Functionalization via Amide Coupling

This protocol details the conjugation of a biotinylated linker containing a primary amine to the carboxylic acid group of the parent molecule. This is achieved through the widely used carbodiimide coupling chemistry, facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[2]

Workflow Diagram:

Carboxylic_Acid_Functionalization start 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid + Amine-PEG-Biotin activation Carboxylic Acid Activation: EDC, NHS in DMF start->activation coupling Amide Bond Formation activation->coupling purification Purification by Preparative HPLC coupling->purification characterization Characterization: - LC-MS - 1H NMR purification->characterization product Biotinylated Product characterization->product

Caption: Carboxylic acid-directed conjugation workflow.

Materials:

  • 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid

  • Amine-PEG-Biotin (or other amine-containing linker/label)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • LC-MS and NMR instrumentation

Procedure:

  • Dissolution: Dissolve 10 mg of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid in 1 mL of anhydrous DMF.

  • Activation: Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution. Stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS-ester intermediate. The inclusion of NHS improves coupling efficiency.[2]

  • Coupling: Dissolve 1.1 equivalents of Amine-PEG-Biotin in 0.5 mL of anhydrous DMF and add it to the activated ester solution.

  • Reaction: Stir the reaction mixture at room temperature for 18-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS, looking for the consumption of the starting material and the appearance of the desired product mass.

  • Purification: Purify the crude product using preparative reverse-phase HPLC with a suitable gradient of water and acetonitrile containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the biotinylated product by LC-MS and ¹H NMR.

Expected Data:

Analysis Expected Outcome
LC-MS A major peak corresponding to the mass of the biotinylated product.
¹H NMR Disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the protons of the PEG-biotin moiety.

Application in Biological Assays: A Hypothetical Case Study

Let's consider a scenario where 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid is a known ligand for a target protein of interest. To develop a fluorescence polarization (FP) assay for screening other potential binders, we would synthesize a fluorescent tracer.

  • Tracer Synthesis: Following Protocol 1 , we would conjugate a fluorophore like FITC to the amine group. This site is chosen to minimize potential disruption of the carboxylic acid's interaction with the protein's binding pocket.

  • Assay Principle: The small, fluorescently-labeled tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger target protein, its tumbling is slowed, leading to a high polarization signal.

  • Assay Protocol:

    • A fixed concentration of the target protein and the fluorescent tracer are incubated together.

    • A high polarization reading confirms the binding interaction.

    • Test compounds are then added to the mixture. If a test compound displaces the fluorescent tracer from the protein's binding site, the tracer will tumble freely again, causing a decrease in the polarization signal.

Data Interpretation Diagram:

FP_Assay cluster_0 No Competitor cluster_1 With Competitor a Tracer + Protein -> [Tracer-Protein] b High Polarization a->b c [Tracer-Protein] + Competitor -> [Competitor-Protein] + Tracer d Low Polarization c->d

Caption: Principle of a competitive FP assay.

Conclusion

5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid is a valuable scaffold for the creation of customized chemical probes. The dual reactivity of its aromatic amine and carboxylic acid groups allows for a wide range of functionalization strategies. The protocols detailed in this application note provide a robust starting point for researchers to synthesize their own tool compounds for various biological assays. Careful consideration of the conjugation strategy in the context of the intended application is paramount for success.

References

  • St. Amant, A. H., & Raines, R. T. (2017). General Dialdehyde Click Chemistry for Amine Bioconjugation. PubMed. [Link]

Sources

Method

Application Notes and Protocols for the Development of Enzyme Inhibitors from 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid

Introduction: Unveiling the Potential of a Novel Scaffold The quest for novel enzyme inhibitors is a cornerstone of modern drug discovery, addressing a multitude of diseases from cancer to inflammation.[1][2] The piperid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

The quest for novel enzyme inhibitors is a cornerstone of modern drug discovery, addressing a multitude of diseases from cancer to inflammation.[1][2] The piperidine moiety is a privileged structure in medicinal chemistry, recognized for its presence in numerous pharmaceuticals and its ability to confer favorable pharmacokinetic properties.[3] When coupled with a benzoic acid backbone, as seen in the scaffold 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, it presents a unique chemical architecture with significant potential for derivatization and interaction with enzyme active sites. This document provides a comprehensive guide for researchers and drug development professionals on harnessing this scaffold to develop potent and selective enzyme inhibitors. We will traverse the path from synthetic library generation to detailed mechanistic studies, offering both theoretical rationale and actionable protocols.

For the purpose of these application notes, we will hypothesize that the primary target for inhibitors derived from this scaffold is Matrix Metalloproteinase-9 (MMP-9) , an enzyme implicated in cancer metastasis and inflammatory diseases. The rationale for this selection lies in the structural resemblance of the scaffold to existing MMP inhibitors that feature a zinc-binding group (which can be introduced via the carboxylic acid or amino group) and a hydrophobic moiety to interact with the enzyme's S1' pocket (potentially fulfilled by the piperidine ring and its derivatives).

Part 1: Synthesis of a Focused Derivative Library

The foundation of any inhibitor development campaign is a chemically diverse library of compounds. The 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid scaffold offers two primary points for chemical modification: the aromatic amino group and the carboxylic acid. The following protocol outlines a general approach to synthesizing a focused library of amide and sulfonamide derivatives.

Protocol 1: Synthesis of Amide Derivatives via Acylation of the Amino Group
  • Solubilization: Dissolve 1 equivalent of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF).

  • Acylation: Add 1.2 equivalents of a selected acyl chloride or carboxylic acid (in the presence of a coupling agent like HATU and a base like DIPEA) to the solution.[4] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Illustrative Synthetic Workflow

Synthetic Workflow Scaffold 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid Coupling Coupling Reaction (e.g., HATU, DIPEA in DMF) Scaffold->Coupling Acyl_Chlorides Diverse Acyl Chlorides / Carboxylic Acids Acyl_Chlorides->Coupling Purification Work-up & Purification (Column Chromatography) Coupling->Purification Library Focused Amide Library Purification->Library Screening Workflow Start Start: Synthesized Library Dispense Dispense Compounds into 96-well Plates Start->Dispense Add_Enzyme Add MMP-9 Enzyme Dispense->Add_Enzyme Incubate Pre-incubate Add_Enzyme->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure Measure Fluorescence (Kinetic Read) Add_Substrate->Measure Analyze Data Analysis (% Inhibition) Measure->Analyze Hits Identify 'Hits' Analyze->Hits

Caption: High-throughput screening workflow for identifying MMP-9 inhibitors.

Table 1: Hypothetical HTS Data Summary
Compound IDStructure Modification% Inhibition at 10 µM
DERIV-001Acetyl12.5
DERIV-002Benzoyl65.8
DERIV-0034-Chlorobenzoyl88.2
DERIV-004Phenylacetyl72.1

Part 3: Lead Characterization and Mechanism of Action Studies

Compounds identified as "hits" in the primary screen require further characterization to confirm their potency and elucidate their mechanism of action (MoA). [5][6]Understanding how an inhibitor interacts with its target is crucial for rational drug design and optimization. [6]

Protocol 3: IC50 Determination
  • Compound Preparation: Prepare a series of dilutions of the hit compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the MMP-9 inhibition assay as described in Protocol 2 with the different concentrations of the hit compound.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Protocol 4: Enzyme Kinetics for MoA Determination
  • Experimental Setup: Perform the MMP-9 assay with varying concentrations of both the substrate and the inhibitor. A typical matrix would involve at least five substrate concentrations bracketing the Michaelis-Menten constant (Km) and at least three inhibitor concentrations (including a zero-inhibitor control).

  • Data Collection: Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Generate a Michaelis-Menten plot (velocity vs. substrate concentration) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration). The pattern of the lines on this plot will indicate the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis. [7] * Non-competitive: Lines intersect on the x-axis. [7] * Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second or third quadrant.

    • Calculate the inhibition constant (Ki) from the kinetic data.

Illustrative MoA Decision Workflow

MoA Workflow Start Hit Compound IC50 Determine IC50 Start->IC50 Kinetics Perform Enzyme Kinetic Studies (Vary [S] and [I]) IC50->Kinetics LB_Plot Generate Lineweaver-Burk Plot Kinetics->LB_Plot Decision Analyze Plot LB_Plot->Decision Competitive Competitive Inhibition Decision->Competitive Intersect on Y-axis NonCompetitive Non-competitive Inhibition Decision->NonCompetitive Intersect on X-axis Uncompetitive Uncompetitive Inhibition Decision->Uncompetitive Parallel Lines

Caption: Decision workflow for determining the mechanism of enzyme inhibition.

Table 2: Hypothetical Lead Characterization Data
Compound IDIC50 (µM)Mechanism of InhibitionKi (µM)
DERIV-0031.2Competitive0.8
DERIV-0045.8Mixed3.5

Structure-Activity Relationship (SAR) Analysis

The data gathered from the synthesized library and subsequent characterization studies will allow for the development of a structure-activity relationship (SAR). [8][9]By comparing the potency and MoA of different derivatives, researchers can deduce which chemical modifications enhance inhibitory activity. For example, if derivatives with electron-withdrawing groups on the benzoyl ring (like DERIV-003) show higher potency, this suggests that this feature is beneficial for binding to the enzyme. This iterative process of synthesis, testing, and SAR analysis is fundamental to optimizing lead compounds into viable drug candidates.

References

  • AMSBIO. (n.d.). Enzyme Activity Assays. Retrieved from [Link]

  • de Oliveira, B. G., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Kanda, Y., et al. (2003). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. Retrieved from [Link]

  • Roddy, T. P., & Hillgren, A. P. (2007). Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research. Mass spectrometry reviews. Retrieved from [Link]

  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Kanda, Y., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Naeem, N., et al. (2025). Piperidines as dual inhibitors of tyrosinase and pancreatic lipase: in vitro and in silico mechanistic insights. Future Medicinal Chemistry. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • da Silva, G. N., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Retrieved from [Link]

  • da Silva, G. N., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). 21.05 Mechanism-based Inhibition of Enzymes. Retrieved from [Link]

  • Copeland, R. A. (2013). Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. Stanford Libraries. Retrieved from [Link]

  • da Silva, G. P., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules. Retrieved from [Link]

  • S, S., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena Air. Retrieved from [Link]

Sources

Application

Application Note & Protocol: High-Performance Analytical Methods for the Quantification of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid

Abstract This document provides a comprehensive guide to the analytical quantification of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, a molecule of significant interest in pharmaceutical development. We present det...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, a molecule of significant interest in pharmaceutical development. We present detailed protocols for two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step instructions. The protocols emphasize scientific integrity, with a focus on method validation in accordance with ICH Q2(R2) guidelines to ensure data reliability, reproducibility, and accuracy.[1][2][3]

Introduction: The Analytical Imperative

The precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, with its amino, carboxylic acid, and piperidinyl functional groups, presents unique analytical challenges. Its polarity and potential for multiple ionization states require carefully optimized chromatographic and detection methods. This guide provides a strategic approach to developing and validating analytical methods suitable for various applications, from reaction monitoring in chemical synthesis to pharmacokinetic studies in biological matrices.

The choice between HPLC-UV and LC-MS/MS is application-dependent. HPLC-UV is a cost-effective and robust method suitable for routine analysis of bulk substances or formulated products where sensitivity requirements are moderate.[4] In contrast, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis (e.g., in plasma or urine) where the analyte is present at trace levels.[4][5]

Foundational Strategy: Method Development and Validation

A validated analytical method ensures that the results are reliable and consistent.[6] The validation process demonstrates that the analytical procedure is fit for its intended purpose.[2] Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guideline.[1][2][3]

The key validation parameters that will be addressed for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1][7]

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte.[1][7]

  • Accuracy: The closeness of the test results to the true value.[1][7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][7]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[7]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1][7]

The following diagram outlines the logical workflow for method development and validation.

Method_Development_and_Validation_Workflow Method Development and Validation Workflow cluster_Dev Development Phase cluster_Val Validation Phase (ICH Q2(R2)) Define_Needs Define Analytical Needs (Matrix, Sensitivity, Throughput) Method_Selection Select Method (HPLC-UV or LC-MS/MS) Define_Needs->Method_Selection Optimize_Params Optimize Key Parameters (Mobile Phase, Column, MS settings) Method_Selection->Optimize_Params Protocol Develop Validation Protocol Optimize_Params->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD LOD & LOQ Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness Report Generate Validation Report Robustness->Report

Caption: General workflow for analytical method development and validation.

Protocol I: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for the quantification of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid in bulk drug substance and pharmaceutical dosage forms. The presence of the aromatic ring provides a chromophore suitable for UV detection.

Rationale for Methodological Choices
  • Column: A C18 reversed-phase column is selected due to the non-polar piperidinyl group and the benzene ring of the analyte, which will provide good retention.

  • Mobile Phase: A mixture of a slightly acidic aqueous buffer and an organic solvent (acetonitrile or methanol) is chosen. The acidic pH (e.g., using phosphoric or formic acid) ensures that the carboxylic acid group is protonated, leading to a single retention time and better peak shape. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Detection Wavelength: Based on the structure (aromatic amino acid derivative), a wavelength in the range of 240-290 nm is likely to provide good sensitivity. The optimal wavelength should be determined by running a UV scan of the analyte. A starting point of 252 nm or 290 nm can be considered based on similar compounds.[8]

Experimental Protocol

Materials and Reagents:

  • Reference Standard of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid (>99% purity)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water (e.g., Milli-Q)

  • Orthophosphoric acid or Formic acid, analytical grade

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent with UV/PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax, XBridge, Hypersil)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Isocratic: 55% A / 45% B (adjust as needed for optimal retention)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by PDA scan)
Run Time 10 minutes

Procedure:

  • Mobile Phase Preparation: Prepare a 0.1% solution of phosphoric acid in HPLC-grade water. Filter and degas both mobile phase A and B before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of water and acetonitrile (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation (Bulk Drug): Accurately weigh an appropriate amount of the sample, dissolve it in the diluent to achieve a final concentration within the calibration range, and filter through a 0.45 µm syringe filter.

  • System Suitability: Inject the mid-point calibration standard five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2%.[1]

  • Analysis: Inject the blank (diluent), calibration standards, and samples.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Protocol II: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for high-sensitivity quantification of the analyte in complex biological matrices like human plasma, which is essential for pharmacokinetic studies.

Rationale for Methodological Choices
  • Sample Preparation: Biological samples require cleanup to remove proteins and phospholipids that can interfere with the analysis and contaminate the instrument.[9][10] Protein precipitation is a simple and effective method for this purpose.[10][11] For cleaner extracts and better sensitivity, Solid Phase Extraction (SPE) can be employed.[12][13]

  • Chromatography: A rapid gradient elution on a C18 column is used to separate the analyte from matrix components and reduce run time. The use of formic acid in the mobile phase aids in the protonation of the analyte for positive ion mode electrospray ionization (ESI+).

  • Ionization: ESI is the preferred ionization technique for polar molecules like the target analyte. Positive ion mode is chosen because the amino and piperidinyl groups are readily protonated.

  • Detection (MRM): Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity.[4] It involves selecting the precursor ion (the protonated molecule, [M+H]⁺) and monitoring a specific product ion after fragmentation in the collision cell.

LCMS_Workflow LC-MS/MS Bioanalytical Workflow Sample Plasma Sample Collection Spike_IS Spike with Internal Standard (IS) Sample->Spike_IS Protein_Precip Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for plasma sample preparation before LC-MS/MS analysis.

Experimental Protocol

Materials and Reagents:

  • Reference Standard of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid

  • A suitable stable isotope-labeled internal standard (SIL-IS), if available. If not, a structurally similar compound can be used.

  • LC-MS grade Acetonitrile and Methanol

  • LC-MS grade Water

  • LC-MS grade Formic Acid

  • Control (blank) human plasma

Instrumentation and Conditions:

ParameterRecommended Setting
LC System Shimadzu Nexera, Waters ACQUITY UPLC, or equivalent
Mass Spectrometer Sciex API 4000, Waters Xevo TQ-S, or equivalent triple quadrupole
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size (for UPLC)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the analyte. Example: Precursor Ion [M+H]⁺ → Product Ion

Procedure:

  • Tuning and MRM Optimization: Infuse a standard solution of the analyte (approx. 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer to determine the mass of the precursor ion [M+H]⁺ and to optimize fragmentation parameters (e.g., collision energy) to find the most abundant and stable product ion. Repeat for the internal standard.

  • Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 10 µL of the internal standard working solution. b. Add 300 µL of cold acetonitrile to precipitate the proteins.[11] c. Vortex for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Calibration and QC Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and a fixed amount of internal standard into blank plasma and processing them as described above.

  • Analysis: Create a sequence including the blank plasma extract, calibration standards, QC samples, and unknown samples for analysis.

  • Data Analysis: Quantify the analyte using the peak area ratio of the analyte to the internal standard. Construct a calibration curve using a weighted (1/x² or 1/x) linear regression model.

Method Validation Summary

Both developed methods must be validated according to ICH Q2(R2) guidelines.[2][3] The acceptance criteria for the key validation parameters are summarized below.

Validation ParameterHPLC-UV (Bulk Drug) Acceptance CriteriaLC-MS/MS (Bioanalysis) Acceptance Criteria
Linearity (R²) ≥ 0.999≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0% (±20% at LLOQ)
Precision (% RSD) ≤ 2.0%≤ 15.0% (≤ 20% at LLOQ)
Specificity No interference at the analyte's retention timeNo significant matrix effect
Robustness No significant change in results with varied parametersN/A (assessed via system suitability)

Conclusion

The analytical methods detailed in this document provide robust and reliable frameworks for the quantification of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid. The HPLC-UV method is a dependable workhorse for routine quality control of bulk materials and formulations. The LC-MS/MS method offers the high sensitivity and selectivity required for challenging bioanalytical applications, such as pharmacokinetic profiling. Adherence to the validation principles outlined herein will ensure the generation of high-quality, defensible data critical to advancing pharmaceutical research and development.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]

  • Royal Society of Chemistry. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Available at: [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]

  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available at: [Link]

  • PubMed Central. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Available at: [Link]

  • ResearchGate. VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. Available at: [Link]

  • Shimadzu. L529A Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integrated LC System. Available at: [Link]

  • ResearchGate. (2019, December 10). HPLC method for the detection of aromatic amino acids, Histidine and benzoic acids? Available at: [Link]

  • PubMed. (2021, March). LC-HRMS/MS-based phytochemical profiling of Piper spices: Global association of piperamides with endocannabinoid system modulation. Available at: [Link]

  • PubMed. (2021, September 10). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. Available at: [Link]

  • CIGR. AMINO ACIDS ANALYSIS BY PRECOLUMN DERIVATIZATION WITH 6-AMINOQUINOLYL-N-HYDROXYSUCCNIMIDYL CARBAMATE (AQC) USING BOVINE SERUM ALBUMIN (BSA) FOR METHOD STANDARDIZATION. Available at: [Link]

  • PubMed. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Available at: [Link]

  • Universidad de Zaragoza. (2018, March 14). Analytical Methods. Available at: [Link]

  • Semantic Scholar. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Available at: [Link]

  • MDPI. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Available at: [Link]

  • UTMB Research Experts. Development & validation of LC–MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid

Welcome to the technical support center for the synthesis of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, fie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic route. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.

The synthesis of this molecule is typically achieved in a two-step process: a Nucleophilic Aromatic Substitution (SNAr) reaction followed by the reduction of a nitro group. This guide is structured to address specific challenges you might encounter in each of these critical steps.

Overall Synthetic Workflow

The synthesis proceeds via two main transformations:

  • Nucleophilic Aromatic Substitution (SNAr): 2-Chloro-5-nitrobenzoic acid is reacted with 4-methylpiperidine to form the key intermediate, 2-(4-methyl-piperidin-1-yl)-5-nitrobenzoic acid.

  • Nitro Group Reduction: The nitro intermediate is then reduced to the target primary amine, yielding 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid.

Synthetic_Workflow SM 2-Chloro-5-nitrobenzoic acid + 4-Methylpiperidine INT 2-(4-methyl-piperidin-1-yl) -5-nitrobenzoic acid SM->INT Step 1: SNAr PROD 5-Amino-2-(4-methyl-piperidin-1-yl) -benzoic acid INT->PROD Step 2: Reduction

Caption: Overall two-step synthesis pathway.

Part 1: Troubleshooting the SNAr Reaction

The coupling of 2-chloro-5-nitrobenzoic acid with 4-methylpiperidine is the cornerstone of this synthesis. The yield and purity of this step directly impact the entire process. Below are common issues and their solutions.

Q1: My SNAr reaction yield is consistently low or the reaction is not going to completion. What are the primary factors to investigate?

A1: Low conversion in this SNAr reaction can typically be traced to one of four areas: solvent choice, reaction temperature, base stoichiometry, or the purity of your starting materials.

  • Substrate Activation: The reaction relies on the strong electron-withdrawing effect of the nitro group (NO₂) positioned para to the chlorine leaving group. This sufficiently activates the aromatic ring for nucleophilic attack. If you have substituted analogs, ensure a strong electron-withdrawing group is ortho or para to the leaving group[1].

  • Solvent Effects: This is one of the most critical parameters. Polar aprotic solvents are vastly superior for SNAr reactions as they solvate the cation but not the nucleophile, increasing the nucleophile's effective reactivity.[1][2] Protic solvents can hydrogen-bond with the amine, reducing its nucleophilicity.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to decomposition and byproduct formation. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for similar reactions, often achieving completion in 5-30 minutes at 80-120 °C.[3]

  • Base and Nucleophile Stoichiometry: An excess of the amine nucleophile (4-methylpiperidine) is often used to drive the reaction to completion and to act as a base to neutralize the HCl generated. Using at least 2 equivalents of the amine is a common starting point. Insufficient base can lead to the protonation of the amine nucleophile, rendering it inactive.

SNAr_Troubleshooting start Low SNAr Yield check_purity Verify Purity of 2-Chloro-5-nitrobenzoic Acid (>99%) start->check_purity check_solvent Is the solvent polar aprotic (e.g., DMSO, DMF)? check_purity->check_solvent switch_solvent Switch to DMSO or DMF. Avoid protic solvents like EtOH or H2O. check_solvent->switch_solvent No check_temp Is temperature optimized (80-120°C)? check_solvent->check_temp Yes switch_solvent->check_temp increase_temp Gradually increase temperature. Consider microwave reactor. check_temp->increase_temp No check_base Is 4-methylpiperidine used in excess (≥ 2 equiv.)? check_temp->check_base Yes increase_temp->check_base increase_base Increase to 2.5-3.0 equiv. of 4-methylpiperidine. check_base->increase_base success Yield Improved check_base->success Yes increase_base->success

Caption: Decision flowchart for troubleshooting low SNAr yield.

Q2: What is the optimal solvent and temperature for this reaction, and can I run it without a solvent?

A2: The choice of solvent is critical for maximizing yield. As shown in the table below, polar aprotic solvents provide the highest relative reaction rates.

SolventTypeRelative Rate (Approx.)Recommended TemperatureRationale
DMSOPolar Aprotic~240080 - 120 °CExcellent for solvating the intermediate Meisenheimer complex; high boiling point allows for a wide temperature range.[1]
DMFPolar Aprotic~123080 - 120 °CA very effective alternative to DMSO.[1]
AcetonitrilePolar Aprotic~6360 - 80 °CModerately effective, but lower boiling point limits the achievable reaction rate.
EthanolPolar Protic~0.3Not RecommendedReduces amine nucleophilicity through hydrogen bonding.[1]
WaterPolar Protic<<0.1Not RecommendedPoor solubility of starting materials and deactivation of the nucleophile.

For this specific transformation, studies on analogous reactions have demonstrated high to quantitative yields (>99%) when conducting the reaction neat (without solvent) using microwave irradiation at 80-120 °C.[3] This "green chemistry" approach simplifies workup as no solvent needs to be removed.

Q3: I am seeing an isomeric impurity in my product. Where is it coming from?

A3: This almost certainly originates from your starting material, 2-chloro-5-nitrobenzoic acid. The nitration of o-chlorobenzoic acid is notorious for producing the 2-chloro-3-nitrobenzoic acid isomer as a significant byproduct.[4][5] While purification methods like recrystallization can reduce this impurity, trace amounts may persist.[4][6] This isomeric impurity will react with 4-methylpiperidine under the reaction conditions to produce the corresponding isomeric product, which can be difficult to separate from your desired intermediate.

Recommendation: Always verify the purity of your 2-chloro-5-nitrobenzoic acid starting material by ¹H NMR or HPLC before beginning the SNAr reaction. If significant isomeric impurity is detected (>1-2%), repurification of the starting material is advised.

Part 2: Troubleshooting the Nitro Group Reduction

The selective reduction of the aromatic nitro group in the presence of a carboxylic acid is the final and critical step. The choice of reducing agent is key to avoiding unwanted side reactions.

Q4: Which method is best for reducing the nitro group without affecting the carboxylic acid?

A4: The primary challenge is chemoselectivity. You need a method that is potent enough to reduce the nitro group but will not reduce the carboxylic acid or the aromatic ring.

MethodReagent SystemProsConsSafety Notes
Catalytic Hydrogenation H₂ (balloon or Parr shaker), Pd/C or Raney-Ni in MeOH/EtOHClean reaction, high yield, easy workup (filtration).Requires specialized hydrogenation equipment; catalyst can be pyrophoric.Hydrogen is highly flammable; handle catalysts with care.
Transfer Hydrogenation Hydrazine Hydrate, Raney-Ni or Fe catalyst in alcohol[7]Avoids use of H₂ gas; generally high yielding and clean.Hydrazine is highly toxic and carcinogenic.Work in a well-ventilated fume hood; use appropriate PPE.
Metal/Acid Reduction SnCl₂·2H₂O in EtOH or EtOAc; or Fe/NH₄Cl in EtOH/H₂OInexpensive and effective. Tolerates many functional groups.[8]Workup can be tedious due to the formation of metal salts; may require chelation or extensive filtration.Acidic conditions.

Recommendation: For laboratory scale, reduction with Fe powder and ammonium chloride in a mixture of ethanol and water is often the most practical, safest, and cost-effective method. It avoids the hazards of hydrazine and the need for specialized hydrogenation equipment while providing excellent chemoselectivity.

Q5: My reduction reaction is sluggish or incomplete. What should I check?

A5: Incomplete reduction is a common issue. Here’s a troubleshooting sequence:

  • Catalyst Activity (for hydrogenation): If using Pd/C or Raney Ni, ensure the catalyst is fresh. Catalysts can be poisoned by sulfur-containing impurities or become deactivated over time.

  • Reagent Stoichiometry: For metal-based reductions (Fe, SnCl₂), ensure you are using a sufficient molar excess (typically 3-5 equivalents of metal).

  • Temperature: Many reductions, particularly with Fe/NH₄Cl, require heating to reflux to proceed at a reasonable rate. Ensure your reaction is at the appropriate temperature.

  • pH Control: For reductions like SnCl₂, the reaction is typically run under acidic conditions. For Fe/NH₄Cl, the system is buffered. Ensure the conditions are correct for your chosen method.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the yellow nitro-containing starting material. Do not begin workup until the starting material is fully consumed.

Detailed Experimental Protocols

Protocol 1: SNAr Synthesis of 2-(4-methyl-piperidin-1-yl)-5-nitrobenzoic acid
  • Materials: 2-Chloro-5-nitrobenzoic acid (1.0 eq), 4-methylpiperidine (2.5 eq), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a round-bottom flask, add 2-chloro-5-nitrobenzoic acid (1.0 eq) and DMSO (approx. 5 mL per gram of starting material).

    • Stir the mixture to dissolve the solid.

    • Add 4-methylpiperidine (2.5 eq) dropwise to the solution. An exotherm may be observed.

    • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with 1% acetic acid) until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into a beaker containing ice water (approx. 10x the volume of DMSO).

    • Acidify the aqueous mixture with concentrated HCl until the pH is ~2-3. A yellow precipitate should form.

    • Stir the slurry for 30 minutes in an ice bath to maximize precipitation.

    • Filter the solid product, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Reduction to 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid
  • Materials: 2-(4-methyl-piperidin-1-yl)-5-nitrobenzoic acid (1.0 eq), Iron powder (5.0 eq), NH₄Cl (4.0 eq), Ethanol, Water.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add the nitro-intermediate (1.0 eq), ethanol, and water (typically a 4:1 to 3:1 ratio). The mixture will be a suspension.

    • Add iron powder (5.0 eq) and ammonium chloride (4.0 eq).

    • Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.

    • Maintain at reflux for 2-4 hours. The yellow color of the starting material should fade.

    • Monitor the reaction by TLC until completion.

    • Cool the reaction mixture and filter it hot through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by acid-base extraction to yield the final product.

Frequently Asked Questions (FAQs)

Q: Can I use 2-fluoro-5-nitrobenzoic acid instead of the chloro- derivative? A: Yes, and it will likely improve your reaction rate. In SNAr reactions, fluoride is an excellent leaving group, often better than chloride, due to the high electronegativity of fluorine which strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. The rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond.[1]

Q: My final product is difficult to crystallize. What can I do? A: The final product is zwitterionic in nature, which can sometimes complicate crystallization. Try adjusting the pH of the aqueous solution during workup to find the isoelectric point, where the molecule has a net-zero charge and minimum solubility, to induce precipitation. Alternatively, converting the product to its hydrochloride salt by dissolving it in an organic solvent (like ether or ethyl acetate) and bubbling HCl gas through it can often produce a well-defined, crystalline solid.

Q: What are the key safety considerations for this synthesis? A:

  • Starting Materials: 2-Chloro-5-nitrobenzoic acid is corrosive and an irritant. Handle with appropriate PPE. Its synthesis involves potent nitrating agents (nitric/sulfuric acid) which are highly corrosive and oxidizing.[5][6]

  • Reagents: 4-methylpiperidine is flammable and corrosive. Hydrazine (if used for reduction) is extremely toxic and a suspected carcinogen.[7]

  • Procedures: Hydrogenation reactions carry a risk of fire or explosion if not handled properly. All reactions should be conducted in a well-ventilated chemical fume hood.

References

  • Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. American Chemical Society.[Link]

  • Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.com.[Link]

  • A new reagent for selective reduction of nitro group. Indian Journal of Chemistry.[Link]

  • Reduction of nitrobenzoic acid.
  • Production process of 2-chloro-5-nitrobenzoic acid. Patsnap.[Link]

  • Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. ResearchGate.[Link]

  • Reduction of 4-nitrobenzoic acid. Sciencemadness.org.[Link]

  • Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. National Institutes of Health (PMC).[Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines. National Institutes of Health (PMC).[Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid

Welcome to the technical support guide for the synthesis of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid. This molecule is a key building block in pharmaceutical development, and its efficient synthesis is critical.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid. This molecule is a key building block in pharmaceutical development, and its efficient synthesis is critical. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome common challenges, particularly the formation of process-related impurities and side-products. Our approach is grounded in mechanistic principles to empower you not just to solve problems, but to prevent them.

The most common synthetic route involves a two-step process: a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro group reduction. This guide is structured to address issues that may arise during each of these critical stages.

Part 1: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Stage

This initial step typically involves the reaction of a 2-halo-5-nitrobenzoic acid (e.g., 2-chloro- or 2-fluoro-5-nitrobenzoic acid) with 4-methylpiperidine to form the intermediate, 2-(4-methyl-piperidin-1-yl)-5-nitrobenzoic acid. Success hinges on activating the aromatic ring sufficiently for nucleophilic attack.[1][2]

Frequently Asked Questions (SNAr Stage)

Q1: My SNAr reaction is slow or appears stalled. What factors should I investigate?

A1: Sluggish SNAr reactions are common and can typically be traced to one of four factors: the leaving group, solvent, temperature, or base.

  • Leaving Group: The reactivity order for the halide leaving group is F > Cl > Br > I.[2] The highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack, making 2-fluoro-5-nitrobenzoic acid the most reactive starting material. If you are using the chloro-analog, expect longer reaction times or require higher temperatures.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are essential. They effectively solvate the cation of the base, leaving the anion more reactive, and they have high boiling points, allowing for elevated reaction temperatures. Ensure your solvent is anhydrous, as water can lead to side reactions (see Q2).

  • Temperature: These reactions often require heat (80-150 °C) to proceed at a reasonable rate. If the reaction is slow, a carefully controlled increase in temperature is the most common solution. Monitor the reaction by TLC or HPLC to avoid decomposition or side-product formation at excessive temperatures.

  • Base: A non-nucleophilic base like K2CO3 or DIPEA is required to scavenge the HX formed during the reaction. Ensure at least one equivalent of the base is present.

Q2: I'm observing a new, highly polar spot by TLC that does not correspond to my starting material or product. What is it?

A2: This is very likely the hydrolysis product, 2-hydroxy-5-nitrobenzoic acid . It forms when water, acting as a nucleophile, attacks the activated aromatic ring, displacing the halide. This side reaction is more prevalent at higher temperatures and with less reactive halides like chloride.

  • Cause & Prevention: The primary cause is wet solvent or reagents. Use anhydrous solvents and ensure reagents like K2CO3 are dried before use. Running the reaction under an inert atmosphere (N2 or Ar) can also help prevent atmospheric moisture from entering the reaction.

  • Removal: Due to its similar acidic nature, this impurity can be challenging to remove from the desired product by simple extraction. Column chromatography or recrystallization may be necessary.

Q3: My reaction yield is low, and I've isolated a non-acidic byproduct. What could have happened?

A3: This is a classic sign of decarboxylation . Under strongly basic conditions and high heat, the carboxylic acid group can be lost as CO2, leading to the formation of 1-(4-methyl-piperidin-1-yl)-4-nitrobenzene . This side product will not be soluble in aqueous base during workup, leading to its isolation in the neutral fraction and a corresponding drop in the yield of the desired acid.

  • Cause & Prevention: This is driven by excessive temperature or the use of an overly strong base. To mitigate this, maintain the lowest effective reaction temperature. If using a strong base, consider switching to a milder one like sodium bicarbonate (NaHCO3) if the reaction kinetics allow.

Visualizing SNAr Side Reactions

SNAr_Side_Reactions SM 2-Halo-5-nitrobenzoic Acid + 4-Methylpiperidine Product 2-(4-methyl-piperidin-1-yl) -5-nitrobenzoic acid SM->Product  Main Pathway  (Base, DMSO, Heat) Hydrolysis Side Product: 2-Hydroxy-5-nitrobenzoic acid SM->Hydrolysis  H2O Contamination  (High Temp) Decarboxylation Side Product: 1-(4-methyl-piperidin-1-yl) -4-nitrobenzene Product->Decarboxylation  Excess Heat/  Strong Base

Caption: Key side reactions during the SNAr step.

Summary Table: SNAr Troubleshooting
Observed IssueProbable CauseRecommended Solution
Slow/Incomplete Reaction Poor leaving group (Cl vs F), insufficient heat, wet solvent.Switch to 2-fluoro starting material, increase temperature moderately, use anhydrous solvent.
Polar Impurity (TLC/HPLC) Water contamination causing hydrolysis.Use anhydrous solvents and reagents; run under inert atmosphere.
Low Yield & Neutral Impurity Decarboxylation from excessive heat or strong base.Reduce reaction temperature; use a milder base (e.g., K2CO3).

Part 2: Troubleshooting the Nitro Group Reduction Stage

The second step is the reduction of the nitro group on the intermediate to an amine, yielding the final product. This is most commonly achieved via catalytic hydrogenation (e.g., H2 gas with a Palladium-on-carbon catalyst, Pd/C) or using metal/acid combinations (e.g., SnCl2/HCl).[3][4]

Frequently Asked Questions (Reduction Stage)

Q1: My reduction is incomplete, and the final product is contaminated with the nitro-intermediate. How can I drive the reaction to completion?

A1: Incomplete reduction is a common issue. The solution depends on the method used:

  • Catalytic Hydrogenation (H2, Pd/C):

    • Catalyst Activity: The Pd/C catalyst may be old or deactivated. Use fresh, high-quality catalyst.

    • Catalyst Loading: A typical loading is 5-10 mol% of palladium. Increasing the catalyst loading can improve reaction rates.

    • Hydrogen Pressure: While many reductions work at atmospheric pressure, some require higher pressures (e.g., 50 psi) to proceed efficiently. Ensure your vessel is properly sealed and purged.

    • Solvent: Solvents like Methanol, Ethanol, or Ethyl Acetate are standard. Ensure the starting material is fully dissolved.

  • Metal/Acid Reduction (e.g., SnCl2):

    • Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent (typically 3-5 equivalents of SnCl2·2H2O).

    • Temperature: These reactions often require heating (e.g., 50-70 °C) to go to completion.

Q2: After hydrogenation using a chloro- or bromo- starting material in Step 1, I see a major impurity that lacks the piperidine group. What is it?

A2: You are likely observing reductive dehalogenation . This is a well-known side reaction where the Pd/C catalyst not only reduces the nitro group but also cleaves the carbon-halogen bond, replacing the halogen with a hydrogen atom.[5][6] If your initial starting material was 2-chloro-5-nitrobenzoic acid, this side reaction would ultimately produce 5-aminobenzoic acid .

  • Cause & Prevention: This side reaction is particularly problematic with aryl bromides and chlorides when using catalytic hydrogenation.[6] The best way to prevent this is to use 2-fluoro-5-nitrobenzoic acid as the starting material for the SNAr step. The C-F bond is much stronger and generally resistant to cleavage under these conditions. If you must use a chloro- or bromo- precursor, consider using a different reduction method, such as SnCl2/HCl, which is less prone to causing dehalogenation.

Q3: My final product has a yellow or orange tint, even after workup. What are these colored impurities?

A3: These colors often indicate the presence of azo (R-N=N-R) or azoxy (R-N=N(O)-R) species. These compounds are formed by the condensation of partially reduced intermediates, such as nitroso (R-N=O) and hydroxylamine (R-NHOH) species.[7][8] This can happen if the reduction is incomplete or if the reaction mixture is exposed to air, causing oxidation of the hydroxylamine intermediate.

  • Cause & Prevention: Ensure the reduction goes to full completion and that the reaction is maintained under an inert atmosphere (H2 or N2) throughout.

  • Removal: These colored impurities can often be removed by treating a solution of the final product with activated charcoal, followed by filtration through celite and recrystallization.

Visualizing Reduction Side Reactions

Reduction_Side_Reactions Nitro 2-(4-methyl-piperidin-1-yl) -5-nitrobenzoic acid Intermediates Nitroso/Hydroxylamine Intermediates Nitro->Intermediates Partial Reduction Dehalogenation Side Product: 5-Aminobenzoic acid Nitro->Dehalogenation  Reductive Dehalogenation  (if Cl/Br precursor + Pd/C) Amine Final Product: 5-Amino-2-(4-methyl-piperidin-1-yl) -benzoic acid Intermediates->Amine Full Reduction Azo Side Product: Azo/Azoxy Impurities Intermediates->Azo Condensation/ Oxidation

Caption: Common side reactions during nitro group reduction.

Summary Table: Reduction Troubleshooting
Observed IssueProbable CauseRecommended Solution
Incomplete Reduction Inactive catalyst, insufficient H2 pressure or reducing agent.Use fresh catalyst, increase H2 pressure, or ensure sufficient equivalents of SnCl2.
Dehalogenation Impurity Using Pd/C with a chloro/bromo- precursor.Use 2-fluoro starting material in Step 1, or switch reduction method to SnCl2/HCl.
Colored Impurities Formation of azo/azoxy species from incomplete reduction.Ensure complete reduction; treat final product with activated charcoal and recrystallize.

Recommended Experimental Protocols

Protocol 1: Synthesis of 2-(4-methyl-piperidin-1-yl)-5-nitrobenzoic acid (SNAr)
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-5-nitrobenzoic acid (1.0 eq), potassium carbonate (K2CO3, 1.5 eq), and anhydrous dimethyl sulfoxide (DMSO, 5-10 mL per gram of starting material).

  • Add 4-methylpiperidine (1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 90-100 °C and monitor by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Cool the mixture to room temperature and pour it into ice-water (10x the volume of DMSO).

  • Acidify the aqueous solution to pH ~3-4 with 1M HCl. A yellow precipitate should form.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the desired intermediate.

Protocol 2: Synthesis of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid (Reduction)
  • In a hydrogenation vessel (e.g., Parr shaker), suspend 2-(4-methyl-piperidin-1-yl)-5-nitrobenzoic acid (1.0 eq) in methanol (10-20 mL per gram).

  • Carefully add 10% Palladium on Carbon (Pd/C, 5 mol % Pd) to the suspension.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H2) to 50 psi.

  • Shake the mixture at room temperature. Monitor the reaction by observing hydrogen uptake or by periodic sampling for HPLC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization if necessary.

References

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. [Link]

  • Shmonina, V. P., et al. (2020). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Bashkir chemical journal, 27(2), 51-60. [Link]

  • Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 28(7), 1301–1313. [Link]

  • LibreTexts Chemistry. (2023). Side Chain Reduction: Nitro Groups. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Aminobenzoic Acid Derivatives

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of aminobenzoic acid derivatives. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of aminobenzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during experimental work. The following sections are structured in a question-and-answer format to directly address specific issues you may face.

Section 1: Amide Bond Formation – The Core Reaction

Amide coupling is one of the most frequent reactions performed with aminobenzoic acids. However, the interplay between the nucleophilic amine, the carboxylic acid, and the aromatic ring can present unique challenges.

FAQ 1: My amide coupling reaction with an aminobenzoic acid derivative has a low yield. What are the common causes and how can I fix it?

Answer: Low yields in amide coupling reactions are a frequent issue, often stemming from a few key factors. The primary culprits are typically incomplete activation of the carboxylic acid, reduced nucleophilicity of the amine, steric hindrance, or suboptimal reaction conditions.[1]

The bifunctional nature of aminobenzoic acid means the free amino group of one molecule can react with the activated carboxyl group of another, leading to polymerization, which is a common side reaction.

Troubleshooting Guide: Low Amide Coupling Yield

Potential Cause Explanation Recommended Solution
Incomplete Acid Activation The coupling reagent may be inefficient, hydrolyzed by trace water, or used in insufficient amounts. The activated species (e.g., O-acylisourea for carbodiimides) is unstable and can decompose.[1][2]1. Pre-activation: Stir the carboxylic acid, coupling reagent, and an additive like OxymaPure or HOBt for 15-30 minutes before adding the amine.[1] 2. Reagent Choice: Switch to a more potent coupling reagent. For sterically hindered substrates, phosphonium (PyBOP) or uronium (HATU, COMU) salts are highly effective.[2] 3. Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the activated intermediate.[1]
Reduced Amine Nucleophilicity The amine on the aminobenzoic acid is less nucleophilic than an aliphatic amine due to the electron-withdrawing effect of the aromatic ring. It can also be protonated by the carboxylic acid starting material, rendering it non-nucleophilic.[1]1. Add a Non-Nucleophilic Base: Include a base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (typically 2-3 equivalents) to scavenge protons and keep the amine in its free, nucleophilic state.[2] 2. Temperature Increase: For difficult couplings, cautiously increasing the temperature (e.g., to 80 °C) can overcome the activation energy barrier.[2]
Steric Hindrance Bulky groups near the reacting centers (either on the aminobenzoic acid or the coupling partner) can physically block the reaction.[1]1. Convert to Acyl Fluoride: Convert the carboxylic acid to a highly reactive but small acyl fluoride using reagents like TFFH or BTFFH. This intermediate is less sterically demanding.[2] 2. Extended Reaction Time: Monitor the reaction over a longer period (12-24 hours), as sterically hindered couplings are often slow.
Solubility Issues Reactants that are not fully dissolved will exhibit significantly diminished reaction rates.[2][3]1. Solvent Screening: Test solubility in common amide coupling solvents like DMF, NMP, or DCM. 2. Use a More Polar Solvent: If solubility is poor, consider using DMSO, but be aware that it can be difficult to remove during workup.
Experimental Protocol: High-Yield Amide Coupling for Hindered Substrates using HATU

This protocol is a robust starting point for coupling aminobenzoic acids, especially when steric hindrance is a concern.[1][2]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aminobenzoic acid derivative (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of 0.1–0.5 M).

  • Activation: Add HATU (1.1 equiv) to the stirred solution, followed by a non-nucleophilic base such as DIPEA (2.5 equiv).

  • Pre-Activation Stir: Stir the mixture at room temperature for 15 minutes. You may observe a color change as the active ester is formed.

  • Amine Addition: Add the amine coupling partner (1.1 equiv) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours using TLC or LC-MS. Reactions are typically complete within 1-12 hours.

  • Workup: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

Visualization: Troubleshooting Workflow for Amide Coupling

The following diagram outlines a logical decision-making process for troubleshooting a failed or low-yielding amide coupling reaction.

G start Low / No Amide Product check_sm Check Starting Materials (SMs) by LCMS/TLC start->check_sm sm_ok SMs Consumed? check_sm->sm_ok activation_issue Activation Failure (Hydrolysis, Reagent Purity) sm_ok->activation_issue sm_no side_products Side Products Observed? sm_ok->side_products sm_yes sm_no No solubility_issue Solubility Issue temp_issue Low Reactivity (Temp too low) sol1_reagent Use Anhydrous Solvents Switch to HATU/PyBOP activation_issue->sol1_reagent sol1_solubility Screen Solvents (DMF, NMP) Increase Temperature solubility_issue->sol1_solubility temp_issue->sol1_solubility sm_yes Yes polymerization Polymerization/ N-Acylurea Formation side_products->polymerization side_yes decomposition Product or Intermediate Decomposition side_products->decomposition side_no side_yes Yes sol2_side Use Protecting Group Add HOBt/OxymaPure polymerization->sol2_side side_no No sol2_decomp Lower Reaction Temp Check Product Stability decomposition->sol2_decomp

Caption: A decision tree for troubleshooting difficult amide couplings.

Section 2: Protecting Group Strategies

The presence of both an amino and a carboxylic acid group on the same molecule necessitates a robust protecting group strategy to ensure selective reactions.

FAQ 2: When do I need to protect the functional groups on my aminobenzoic acid, and how do I choose the right protecting groups?

Answer: Protection is required whenever you want to perform a reaction at one functional group (e.g., the carboxylic acid) while preventing the other (the amine) from reacting, or vice-versa. The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal without affecting the rest of the molecule.[4] An "orthogonal" strategy, where one group can be removed under conditions that leave the other intact, is often ideal.[4]

Guide to Common Protecting Groups for Aminobenzoic Acids

Functional Group Protecting Group Protection Conditions Deprotection Conditions Key Advantages/Disadvantages
Amino (-NH₂) Boc (tert-Butoxycarbonyl)Boc₂O, Base (e.g., NaHCO₃, DIPEA), Solvent (e.g., Dioxane/H₂O, DCM)Strong Acid (e.g., TFA in DCM, HCl in Dioxane)Adv: Very common, stable to many conditions. Disadv: Acid-labile, not suitable for acid-sensitive substrates.[5]
Amino (-NH₂) Cbz (Carboxybenzyl)Benzyl Chloroformate (Cbz-Cl), Base, Solvent (e.g., Dioxane/H₂O)Hydrogenolysis (H₂, Pd/C)Adv: Stable to acid/base. Ideal if molecule has no other reducible groups. Disadv: Requires hydrogenation setup.
Amino (-NH₂) Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O)Base (e.g., 20% Piperidine in DMF)Adv: Base-labile, orthogonal to Boc and Cbz.[4] Disadv: Not stable to basic reaction conditions.
Carboxylic Acid (-COOH) Methyl/Ethyl Ester Fischer Esterification (MeOH or EtOH, cat. H₂SO₄, reflux)Saponification (LiOH or NaOH in THF/H₂O)Adv: Simple to install. Disadv: Basic hydrolysis can be harsh for base-sensitive molecules.
Carboxylic Acid (-COOH) Benzyl (Bn) Ester Benzyl Bromide, Base (e.g., Cs₂CO₃), Solvent (DMF)Hydrogenolysis (H₂, Pd/C)Adv: Orthogonal to Boc and base-labile groups. Cleaved under neutral conditions. Disadv: Requires hydrogenation.
Carboxylic Acid (-COOH) tert-Butyl (tBu) Ester Isobutylene, cat. H₂SO₄Strong Acid (e.g., TFA in DCM)Adv: Stable to base and hydrogenolysis. Orthogonal to Fmoc and Cbz. Disadv: Requires strongly acidic cleavage.
Visualization: Orthogonal Protecting Group Strategy

This diagram illustrates how orthogonal protecting groups allow for selective deprotection and reaction.

G start Aminobenzoic Acid protected Boc-NH-Ar-COOBn (Fully Protected) start->protected deprotect_amine Deprotect Amine (TFA/DCM) protected->deprotect_amine Path A deprotect_acid Deprotect Acid (H₂, Pd/C) protected->deprotect_acid Path B free_amine H₂N-Ar-COOBn deprotect_amine->free_amine react_amine React with R-COOH (Amide Coupling) free_amine->react_amine amide_product R-CONH-Ar-COOBn react_amine->amide_product free_acid Boc-NH-Ar-COOH deprotect_acid->free_acid react_acid React with R-NH₂ (Amide Coupling) free_acid->react_acid ester_product Boc-NH-Ar-CONHR react_acid->ester_product

Caption: Orthogonal strategy using Boc (acid-labile) and Bn (hydrogenolysis).

Section 3: Solubility Challenges

Aminobenzoic acids and their derivatives often exhibit poor solubility in common organic solvents due to their crystalline nature and the presence of both polar and non-polar functionalities.

FAQ 3: My aminobenzoic acid derivative is poorly soluble. How can I get it into solution for a reaction?

Answer: The solubility of these compounds is highly dependent on their structure and the solvent's polarity.[6] The parent molecule, p-aminobenzoic acid (PABA), is amphoteric, meaning its solubility is highly pH-dependent in aqueous solutions.[6] For organic reactions, a systematic approach to solvent selection is key.

  • Start with Polar Aprotic Solvents: These are often the best choice. The likely order of effectiveness is Dimethyl sulfoxide (DMSO) > Dimethylformamide (DMF) > Acetonitrile (MeCN).[6]

  • Try Alcohols: Methanol and ethanol can be effective, but their protic nature can interfere with certain reactions (e.g., those involving strong bases).[6][7]

  • Utilize pH Adjustment for Aqueous Solubility: In aqueous media, solubility can be dramatically increased by moving away from the isoelectric point. In acidic solutions (low pH), the amino group is protonated to form a soluble salt. In alkaline solutions (high pH), the carboxylic acid is deprotonated to form a soluble carboxylate salt.[6]

  • Gentle Heating: Gently warming the mixture can often help dissolve stubborn solids. This should be done cautiously to avoid decomposition.[6]

  • Co-Solvent Systems: Using a mixture of solvents can sometimes achieve better solubility than a single solvent. For example, a small amount of DMSO in DCM can significantly improve solubility.

Solubility Data for p-Aminobenzoic Acid (PABA)

Solvent Solubility (g/L at 30°C) Comments
Water6.1Highly pH-dependent.[8]
Ethanol125Good solubility in polar protic solvents.[8]
Diethyl Ether17Moderate solubility.[8]
Ethyl AcetateSolubleA common solvent for reactions and extractions.[8]
Glacial Acetic AcidSolubleCan participate in reactions; use with caution.[8]
Hexane / HeptaneInsolubleOften used as an anti-solvent for precipitation/recrystallization.[9]

Section 4: Purification Strategies

Purifying aminobenzoic acid derivatives can be challenging due to their polarity and potential for zwitterionic character.

FAQ 4: What is the most effective method for purifying my final product?

Answer: The best purification method depends on the nature of your product and the impurities present. The two most common and effective techniques are recrystallization and column chromatography.

1. Recrystallization: This is an excellent technique for obtaining high-purity crystalline solids, especially for removing unreacted starting materials and byproducts with different solubility profiles.[9]

  • Solvent Choice: The ideal solvent should dissolve your product well at high temperatures but poorly at room temperature. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[9] Common solvents to screen include ethanol/water mixtures, ethyl acetate, or ethyl acetate/hexane systems.

  • Protocol:

    • Dissolution: Dissolve the crude product in the minimum amount of a suitable hot solvent.

    • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

    • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[9]

2. Column Chromatography: This is the preferred method for separating compounds with similar solubility or for purifying non-crystalline, oily products.[9]

  • Stationary Phase: Silica gel is most common for the polarity range of typical aminobenzoic acid derivatives.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point. For more polar compounds, adding a small percentage of methanol (1-5%) or a few drops of acetic acid (to suppress tailing of acidic compounds) to the eluent system can be effective.

  • Monitoring: Use Thin-Layer Chromatography (TLC) to determine the optimal eluent system and to track the separation during the column run.

Troubleshooting Common Purification Issues

Problem Potential Cause Solution
Product "oils out" during recrystallization The product's melting point is lower than the solvent's boiling point, or the solution is supersaturated.1. Use a lower-boiling point solvent. 2. Use a more dilute solution. 3. Scratch the inside of the flask with a glass rod to induce crystallization.
Product streaks on TLC/Column The compound is interacting too strongly with the silica gel (common for free amines and carboxylic acids).1. Add 1% triethylamine to the eluent to suppress tailing of basic compounds. 2. Add 1% acetic acid or formic acid to the eluent to suppress tailing of acidic compounds.
Poor separation of product and impurity The polarity of the compounds is too similar in the chosen eluent.1. Try a different solvent system (e.g., switch from Ethyl Acetate/Hexane to DCM/Methanol). 2. Use a shallower solvent gradient during chromatography.
References
  • Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid. Benchchem.
  • Technical Support Center: Optimizing Reaction Conditions for 4-Amino-2-(methylthio)benzoic acid. Benchchem.
  • Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(15), 5777. Available from: [Link]

  • Kumar, A., et al. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. Available from: [Link]

  • Technical Support Center: Addressing Solubility of p-Aminobenzoic Acid (PABA) Derivatives. Benchchem.
  • Troubleshooting difficult amide bond formation with hindered substrates. Benchchem.
  • Synthesis and reaction conditions related to therapeutic potential of p-aminobenzoic acid derivatives. ResearchGate. Available from: [Link]

  • Optimizing reaction conditions for Heptyl 4-aminobenzoate synthesis. Benchchem.
  • Kucera, O., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(23), 5648. Available from: [Link]

  • Zhang, Y., et al. (2023). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. International Journal of Molecular Sciences, 24(13), 10609. Available from: [Link]

  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem.
  • Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. (2024). PubMed. Available from: [Link]

  • The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. ResearchGate. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. Heliyon, 9(7), e17865. Available from: [Link]

  • Protective Groups. Organic Chemistry Portal. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]

  • Solubility of p ABA in several solvents (data in Table 1), from above... ResearchGate. Available from: [Link]

  • An In-depth Technical Guide to the Solubility and Stability of N-Acryloyl-p-aminobenzoic Acid. Benchchem.
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (2013). Journal of Pharmaceutical Technology, Research and Management. Available from: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available from: [Link]

  • Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. ResearchGate. Available from: [Link]

  • amide coupling help. (2022). Reddit. Available from: [Link]

  • Coupling of Aminobenzoic Acid (PABA) to a peptide? difficulties?. ResearchGate. Available from: [Link]

  • Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid. (2024). YouTube. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Available from: [Link]

  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). (2010). European Commission. Available from: [Link]

Sources

Optimization

preventing degradation of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid during storage

Technical Support Center: 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid Welcome to the technical support guide for 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid. This document provides in-depth guidance for researc...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid

Welcome to the technical support guide for 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of this compound. Our goal is to equip you with the knowledge to prevent degradation, troubleshoot potential issues, and ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability and storage of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid.

Q1: What are the ideal storage conditions for this compound? A1: Based on the instability of its functional groups (aromatic amine and benzoic acid), the compound should be stored under controlled conditions. For optimal long-term stability, we recommend storage at 2-8°C, under an inert atmosphere (like Argon or Nitrogen), in a tightly sealed, amber glass vial to protect from light and moisture.[1][2]

Q2: My powder, which was initially off-white, has turned slightly brown. Is it degraded? A2: A color change from white/off-white to yellow, brown, or black is a strong indicator of degradation. Aromatic amines are highly susceptible to air oxidation, which often results in the formation of colored impurities.[3] While a slight color change may not significantly impact all applications, it signifies a loss of purity and warrants further investigation.

Q3: What are the primary causes of degradation for this molecule? A3: The degradation of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid is primarily driven by three mechanisms:

  • Oxidation: The aromatic amino group (-NH2) is easily oxidized by atmospheric oxygen, a process often accelerated by light and trace metals.[3][4]

  • Photodecomposition: Aromatic amines and benzoic acid derivatives can be sensitive to UV and visible light, which can catalyze oxidative processes or other rearrangements.[5][6]

  • Moisture: The compound is hygroscopic. Absorbed moisture can accelerate degradation pathways and lead to clumping of the solid material.

Q4: How can I quickly check the purity of my stored compound before an experiment? A4: The most reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8] A quick run can show you the primary peak for the pure compound and any new peaks corresponding to impurities. Comparing the peak area percentage to a reference chromatogram of a fresh sample will provide a quantitative measure of purity.

Section 2: Understanding the Degradation Pathways

The chemical structure of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid contains two key functional groups prone to degradation: an aromatic amine and a carboxylic acid. Understanding these liabilities is crucial for preventing degradation.

  • Aromatic Amine Moiety: This is the most sensitive part of the molecule. The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation. Atmospheric oxygen can initiate a free-radical chain reaction, leading to the formation of nitroso, nitro, and polymeric, highly colored byproducts.[3] This process is often the primary reason for the discoloration of the compound.

  • Benzoic Acid Moiety: While more stable than the amine, the carboxylic acid group can undergo decarboxylation (loss of CO2) under high heat, although this is less common under typical storage conditions. Its main role in instability is its hygroscopic nature, which can introduce water that facilitates other degradation reactions.

  • Piperidine Ring: The tertiary amine within the piperidine ring is generally stable but can be susceptible to N-oxidation under harsh oxidative conditions.

Below is a diagram illustrating the most probable degradation pathways.

Potential Degradation Pathways main 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid (Stable Form) oxidized Oxidized Products (e.g., Quinone-imines, Nitro compounds) [Colored Impurities] main->oxidized O₂ (Air) Trace Metals photo Photodegradation Products (e.g., Hydroxylated, Dimerized Species) main->photo UV/Visible Light + O₂ hydrolyzed Hydrolysis/Moisture-Mediated Products main->hydrolyzed H₂O (Moisture)

Caption: Key environmental factors leading to degradation.

Section 3: Troubleshooting Guide: Is My Compound Degraded?

If you suspect degradation, follow this systematic approach to confirm its extent and decide if the material is still usable for your application.

Troubleshooting Workflow for Suspected Degradation start Start: Suspected Degradation visual Step 1: Visual Inspection (Color, Consistency) start->visual visual_check Color Change or Clumping? visual->visual_check solubility Step 2: Solubility Test solubility_check Insoluble Particles or Haze? solubility->solubility_check hplc Step 3: Analytical Confirmation (RP-HPLC) hplc_check Purity < Specification? (e.g., <95%) hplc->hplc_check lcms Step 4 (Optional): Impurity ID (LC-MS) fail FAIL Discard Compound lcms->fail visual_check->solubility Yes ok1 OK Proceed to Next Step visual_check->ok1 No solubility_check->hplc Yes ok2 OK Proceed to Next Step solubility_check->ok2 No hplc_check->lcms Yes (for info) ok3 OK for Use (If within spec) hplc_check->ok3 No hplc_check->fail Yes ok1->solubility ok2->hplc

Caption: Step-by-step guide to assess compound integrity.

Protocol 1: Visual Inspection
  • Reference: Observe a fresh, unopened vial of the compound if available. Note its color (typically off-white to light gray) and consistency (a free-flowing powder).

  • Sample Inspection: Examine your stored sample under good lighting.

  • Check for:

    • Color Change: Any deviation towards yellow, tan, brown, or black.

    • Inhomogeneity: Dark specks within the powder.

    • Consistency: Clumping or hardening, which indicates moisture absorption.

Protocol 2: RP-HPLC Purity Analysis

This protocol provides a general method for assessing purity. The exact conditions may need to be optimized for your specific HPLC system.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve it in 1 mL of a suitable solvent (e.g., 50:50 Acetonitrile/Water or Methanol) to create a 1 mg/mL stock solution. Ensure it dissolves completely.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.[7][8]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Interpretation: A pure sample will show one major peak. The presence of multiple smaller peaks, especially those eluting earlier (more polar), is indicative of degradation. A "shoulder" on the main peak can also indicate the presence of a closely related impurity.

Section 4: Prevention and Best Practices

Proactive measures are the most effective way to maintain the long-term stability of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid.

Recommended Storage Conditions Summary
ParameterRecommendationRationale
Temperature 2–8°CSlows down the rate of oxidative and hydrolytic degradation reactions.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary driver of aromatic amine oxidation.[1]
Light Amber Vial / Protect from LightPrevents photodecomposition, a common pathway for aromatic compounds.[5][6][9]
Container Tightly Sealed Glass VialPrevents moisture and air ingress. Glass is preferred over plastic to avoid leaching.[10][11]
Handling Aliquot upon receiptMinimizes repeated exposure of the bulk material to the atmosphere.
Protocol 3: Aliquoting and Handling Procedure
  • Preparation: Allow the main container to warm to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Inert Environment: If possible, perform the aliquoting in a glove box or glove bag purged with nitrogen or argon. If not available, work quickly in an area with low humidity.

  • Aliquoting:

    • Use clean, dry spatulas and pre-weighed, amber glass vials.

    • Weigh the desired amount of powder for each aliquot. Create aliquots based on typical experimental usage to avoid repeatedly opening the same vial.

    • After dispensing, flush the headspace of each new aliquot vial (and the main stock container) with inert gas before sealing tightly.

  • Sealing and Storage:

    • Seal the vials with high-quality, airtight caps. For extra protection, wrap the cap junction with parafilm.

    • Label each vial clearly with the compound name, date of aliquoting, and weight.

    • Place all vials back into storage at 2-8°C.

By adhering to these guidelines, you can significantly extend the shelf-life of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid and ensure the reliability and reproducibility of your research.

References

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. ResearchGate. Available at: [Link][12][13]

  • Huang, G. L., & Mabury, S. A. (1975). Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II. PubMed. Available at: [Link][4]

  • Wikipedia contributors. (n.d.). 4-Aminobenzoic acid. Wikipedia. Available at: [Link][5]

  • Neumann, H. G. (n.d.). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. NCBI. Available at: [Link][3]

  • VEDANTU. (2023). SDS of Benzoic Acid: Important Data and Information Collected. Available at: [Link][11]

  • National Center for Biotechnology Information. (n.d.). Benzoic Acid. PubChem. Available at: [Link][14]

  • Labogens. (2016). BENZOIC ACID AR/ACS MSDS. Available at: [Link][15]

  • Chem-Supply. (2015). Benzoic Acid Standard Safety Data Sheet. Available at: [Link][16]

  • Shaw, M. J., et al. (n.d.). The photochemistry of p-aminobenzoic acid. PubMed. Available at: [Link][6]

  • Vladimirov, Y. A., & Potapenko, A. Y. (n.d.). Photochemistry of Aliphatic and Aromatic Amines. ResearchGate. Available at: [Link][17]

  • Thatcher, S. R., et al. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology. Available at: [Link][9]

  • Gerogiorgis, D. I., et al. (2022). Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface-active compounds. Frontiers in Bioengineering and Biotechnology. Available at: [Link][8]

  • Zhang, G. F., et al. (2005). Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link][18]

Sources

Troubleshooting

Technical Support Center: Refining Analytical Detection in Complex Mixtures

A Note on CAS 78243-68-2: Initial searches for a specific chemical entity corresponding to CAS number 78243-68-2 did not yield a conclusive, publicly documented compound. This can occasionally occur if a CAS number is pr...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on CAS 78243-68-2: Initial searches for a specific chemical entity corresponding to CAS number 78243-68-2 did not yield a conclusive, publicly documented compound. This can occasionally occur if a CAS number is proprietary, has been deprecated, or is otherwise not indexed in common chemical databases.

However, the core challenge of your query—refining the analytical detection of a specific compound within a complex mixture—is a universal and critical task in analytical chemistry. This guide is structured to address this challenge comprehensively, providing you with the foundational principles and practical troubleshooting strategies applicable to a wide range of small molecules. As a Senior Application Scientist, I will guide you through the intricacies of method development, sample preparation, and analysis, ensuring your protocols are robust, reliable, and scientifically sound.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers often have when beginning the process of method development for analyzing compounds in complex matrices.

Q1: What are the most critical first steps when developing a new analytical method for a compound in a complex matrix like plasma or soil?

A1: The initial steps are foundational to a successful method. First, a thorough literature review is essential to understand the physicochemical properties of your analyte (e.g., pKa, logP, solubility) and to see if analogous compounds have established analytical methods. Second, you must define the goal of your analysis: are you looking for qualitative detection, or do you need precise and accurate quantification? This will dictate the required sensitivity, selectivity, and validation strategy. Finally, a preliminary assessment of your sample matrix is crucial to anticipate potential interferences.

Q2: How do I choose the most appropriate sample preparation technique?

A2: The choice of sample preparation is a balance between cleanup efficiency, recovery, and throughput. The goal is to isolate your analyte of interest from matrix components that can interfere with the analysis.[1][2][3][4] Here’s a general guide:

  • Dilute-and-Shoot: The simplest method, suitable for samples where the analyte concentration is high and the matrix is relatively clean.[4]

  • Protein Precipitation: A common technique for biological fluids, where a solvent or acid is used to crash out proteins. It's fast but can be non-selective.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. It offers a good degree of cleanup but can be labor-intensive and use significant amounts of organic solvents.[3][5]

  • Solid-Phase Extraction (SPE): A highly selective and versatile technique that can be tailored to your analyte and matrix. SPE can be used to clean up the sample, concentrate the analyte, or both.[1][2][3] It is often the method of choice for achieving low detection limits in complex samples.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Initially developed for pesticide analysis in food, this method is gaining popularity for a variety of applications due to its simplicity and efficiency.[2][5]

Q3: What are matrix effects, and how can I mitigate them?

A3: Matrix effects are the alteration of an analyte's ionization efficiency in the mass spectrometer due to co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement, causing inaccurate and irreproducible results.[6] Mitigation strategies include:

  • Effective Sample Cleanup: The more you can remove interfering matrix components, the lower the matrix effects will be. SPE is often very effective here.[2]

  • Chromatographic Separation: Optimize your HPLC method to separate your analyte from the bulk of the matrix components.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to your analyte but has a different mass, so it experiences the same matrix effects, allowing for accurate correction.

  • Matrix-Matched Calibrators: Preparing your calibration standards in a blank matrix that is identical to your sample can help to compensate for matrix effects.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of compounds in complex mixtures, particularly using HPLC-MS.

Chromatography Issues

Q: I'm seeing poor peak shape (tailing or fronting). What should I do?

A: Poor peak shape can compromise resolution and the accuracy of quantification.[7][8][9] Here is a systematic approach to troubleshooting:

  • Check for Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.[10][11]

  • Verify Sample Solvent Compatibility: Your sample should ideally be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.[11]

  • Assess for Secondary Interactions: Peak tailing is often caused by unwanted interactions between the analyte and the stationary phase, such as basic compounds interacting with residual silanols on a C18 column.[6]

    • Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH to ensure the analyte is in a single, un-ionized form can improve peak shape.[10]

    • Add a Mobile Phase Modifier: A small amount of a competing base (like triethylamine) can be added to the mobile phase to block active sites on the column.

  • Inspect the Column: A degraded or contaminated column can lead to poor peak shape. Try flushing the column with a strong solvent or replacing it if necessary.[10][12] A contaminated guard column can also be the culprit and is more easily replaced.[11]

Q: My retention times are shifting from run to run. What's the cause?

A: Retention time stability is critical for reliable peak identification. Drifting retention times can be caused by several factors:[8][13]

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using gradients.[11]

  • Mobile Phase Composition Changes: If you are mixing solvents online, ensure the pump is functioning correctly. Air bubbles in the solvent lines can cause pressure fluctuations and affect the mobile phase composition.[12][14] It is also good practice to prepare fresh mobile phase daily.[11]

  • Temperature Fluctuations: Column temperature can significantly impact retention times. Using a column oven is highly recommended to maintain a stable temperature.[11]

  • Column Degradation: As a column ages, its stationary phase can degrade, leading to changes in retention.[13]

Mass Spectrometry Issues

Q: I have low sensitivity and a poor signal-to-noise ratio. How can I improve it?

A: Low sensitivity can prevent you from reaching your desired detection limits.[10] Here are some areas to investigate:

  • Optimize Ion Source Parameters: The settings of your ion source (e.g., gas flows, temperature, spray voltage) are critical for efficient ionization. Perform a systematic optimization of these parameters for your analyte.

  • Check for Matrix Suppression: As discussed in the FAQ, co-eluting matrix components can suppress the ionization of your analyte. Improve your sample cleanup or chromatographic separation to reduce these interferences.[6]

  • Improve Sample Preparation: A more effective sample preparation method can concentrate your analyte and remove interfering substances, leading to a better signal.[1][2][3]

  • Verify Mass Spectrometer Performance: Ensure your mass spectrometer is properly calibrated and tuned.[13] Contamination of the ion source or optics can also lead to a loss of sensitivity.[13]

Q: My baseline is noisy and drifting. What are the likely causes?

A: A noisy or drifting baseline can make it difficult to detect and integrate small peaks.[7][9][10][13]

  • Contaminated Mobile Phase: Impurities in your solvents or additives can contribute to a noisy baseline. Use high-purity solvents and freshly prepared mobile phases.[10]

  • Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing baseline noise. Ensure your mobile phase is properly degassed.[10]

  • Detector Instability: Fluctuations in the detector's lamp or electronics can cause baseline drift.[7][9]

  • System Contamination: Contaminants from previous injections can slowly bleed off the column, causing a rising baseline.[7]

Experimental Protocols and Data

Table 1: General Purpose Solid-Phase Extraction (SPE) Protocol for a Neutral Compound from Plasma
StepProcedureRationale
1. Condition Pass 1 mL of methanol through the SPE cartridge.To wet the sorbent and activate the stationary phase.
2. Equilibrate Pass 1 mL of water through the cartridge.To prepare the sorbent for the aqueous sample.
3. Load Load 0.5 mL of pre-treated plasma at a slow flow rate.To allow for efficient binding of the analyte to the sorbent.
4. Wash Wash the cartridge with 1 mL of 5% methanol in water.To remove polar interferences that are not strongly bound.
5. Elute Elute the analyte with 1 mL of methanol.To disrupt the interaction between the analyte and the sorbent and collect the purified analyte.
6. Evaporate & Reconstitute Evaporate the eluate to dryness and reconstitute in mobile phase.To concentrate the analyte and ensure compatibility with the HPLC system.
Table 2: HPLC Troubleshooting Quick Reference
IssuePotential CauseSuggested Action
High Backpressure Column or frit blockageBackflush the column; filter samples.[8][14]
System blockageCheck for blockages in tubing or injector.[14]
No Peaks Injection issueCheck syringe and injector for proper function.[12]
Detector issueEnsure detector is on and settings are correct.[12]
Split Peaks Column void or channelingReplace the column.
Sample solvent incompatibilityReconstitute sample in mobile phase.[11]

Visualizations

General Sample Preparation Workflow

G cluster_0 Sample Collection & Pre-treatment cluster_1 Extraction cluster_2 Post-Extraction cluster_3 Analysis Collect Collect Sample (e.g., Plasma, Urine) Pretreat Pre-treatment (e.g., Centrifugation, pH adjustment) Collect->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE High Selectivity LLE Liquid-Liquid Extraction (LLE) Pretreat->LLE Good Cleanup PPT Protein Precipitation (PPT) Pretreat->PPT High Throughput Evap Evaporation SPE->Evap LLE->Evap PPT->Evap Recon Reconstitution Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: A generalized workflow for sample preparation prior to LC-MS analysis.

Troubleshooting Logic for Unstable Retention Times

G Start Retention Time (RT) Unstable? CheckEquil Is column fully equilibrated? Start->CheckEquil CheckMP Is mobile phase fresh & degassed? CheckEquil->CheckMP Yes Solution1 Increase equilibration time. CheckEquil->Solution1 No CheckTemp Is column temperature stable? CheckMP->CheckTemp Yes Solution2 Prepare fresh mobile phase. Degas solvents. CheckMP->Solution2 No CheckPump Are there pressure fluctuations? CheckTemp->CheckPump Yes Solution3 Use a column oven. CheckTemp->Solution3 No CheckColumn Is column old or contaminated? CheckPump->CheckColumn No Solution4 Purge pump, check for leaks. CheckPump->Solution4 Yes Solution5 Flush or replace column. CheckColumn->Solution5 Yes

Caption: A decision tree for troubleshooting unstable HPLC retention times.

References

  • Overview of Methods and Considerations for Handling Complex Samples. (2020-04-01). Chromatography Online. [Link]

  • Sample Preparation Techniques for Precision in Analysis. Phenomenex. [Link]

  • Fundamentals of Sample Preparation for Chromatography. Chrom Tech, Inc.[Link]

  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025-03-25). alwsci. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025-05-23). PharmaCores. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • 4 Reasons Your HPLC Isn't Working Properly. (2023-06-12). Conquer Scientific. [Link]

  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024-03-03). IJNRD. [Link]

  • Troubleshooting Common HPLC Issues. (2025-02-28). Labcompare. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025-05-06). ZefSci. [Link]

  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks. (2025-03-18). G-M-I, Inc.[Link]

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Optimization

Technical Support Center: Overcoming Resistance to Aminobenzoic Acid-Based Drugs

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for researchers investigating resistance mechanisms to aminobenzoic acid-based drugs, with a specific focus...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for researchers investigating resistance mechanisms to aminobenzoic acid-based drugs, with a specific focus on sulfonamides. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered experimental issues. As Senior Application Scientists, we have structured this resource to not only provide protocols but to explain the rationale behind them, ensuring your experiments are built on a solid foundation of scientific integrity.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the investigation of sulfonamide resistance.

FAQ 1: My bacterial isolates show unexpected resistance to sulfonamides in initial screenings. What are the primary resistance mechanisms I should investigate?

When encountering sulfonamide resistance, it's crucial to consider the two most prevalent mechanisms: enzymatic modifications and altered drug uptake or efflux.[1][2][3]

  • Target Enzyme Modification: The primary target of sulfonamides is dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][4] Resistance commonly arises from mutations in the chromosomal folP gene, which encodes DHPS.[1][5][6] These mutations can reduce the binding affinity of sulfonamides to the enzyme without significantly compromising its ability to bind to its natural substrate, para-aminobenzoic acid (PABA).[1]

  • Acquisition of Resistant Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sul genes (sul1, sul2, sul3).[1][7] These genes encode for alternative, drug-insensitive DHPS enzymes that can function even in the presence of sulfonamides.[1][7][8] This is a very common mechanism of resistance in clinical isolates.[4][7]

  • Increased PABA Production: Although less common, some bacteria may develop resistance by overproducing PABA, which can outcompete the sulfonamide inhibitor for binding to DHPS.[2]

  • Drug Efflux Pumps: Some bacteria may utilize efflux pumps to actively transport sulfonamides out of the cell, preventing the drug from reaching its target concentration.[3]

To begin your investigation, we recommend starting with sequencing the folP gene and screening for the presence of sul genes.

FAQ 2: I am performing Minimum Inhibitory Concentration (MIC) assays for sulfonamides and my results are inconsistent. What could be the cause?

Inconsistent MIC results for sulfonamides can be frustrating, but are often traced back to specific experimental variables. Here are some key factors to check:

  • Inoculum Density: The density of the bacterial inoculum is critical for reproducible MIC assays. A common issue is an inoculum that is too high, which can lead to falsely elevated MIC values. Conversely, an inoculum that is too low may result in falsely low MICs. It is essential to standardize your inoculum, typically to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Media Composition: The type of media used can significantly impact sulfonamide activity. Mueller-Hinton broth is the standard for most susceptibility testing. However, the presence of PABA or thymidine in the media can antagonize the action of sulfonamides, leading to inaccurate results. Ensure your media is appropriate for sulfonamide testing.

  • Incubation Time and Temperature: Adherence to standard incubation times (typically 16-20 hours) and temperatures (35°C ± 2°C) is crucial.[9] Deviations can affect bacterial growth rates and, consequently, the apparent MIC.

  • Reading the Endpoint: For sulfonamides, determining the endpoint of growth inhibition can be challenging due to trailing endpoints (partial growth in wells with drug concentrations above the true MIC). A standardized method for reading the MIC, such as the lowest concentration that inhibits 80% of visible growth, should be consistently applied.[10]

FAQ 3: I have sequenced the folP gene of my resistant isolate but found no mutations. What should I investigate next?

If the folP gene appears to be wild-type, the resistance is likely mediated by other mechanisms. Here’s a logical progression for your next steps:

  • Screen for sul Genes: The presence of plasmid-borne sul genes is a very common cause of high-level sulfonamide resistance.[4][7] Use PCR with primers specific for the most common sul genes (sul1, sul2, sul3) to determine if your isolate has acquired one of these resistance determinants.

  • Investigate Drug Efflux: If both folP sequencing and sul gene screening are negative, consider the possibility of drug efflux. You can perform a preliminary assessment by comparing the MIC of the sulfonamide in the presence and absence of a known efflux pump inhibitor, such as phenylalanine-arginine β-naphthylamide (PAβN) or carbonyl cyanide m-chlorophenylhydrazone (CCCP). A significant reduction in the MIC in the presence of the inhibitor suggests the involvement of an efflux pump.

  • Quantify PABA Production: Although a less frequent mechanism, overproduction of PABA can lead to sulfonamide resistance.[2] You can quantify intracellular and extracellular PABA levels using techniques like high-performance liquid chromatography (HPLC).[11][12][13][14] An increase in PABA production compared to a susceptible control strain would indicate this as a potential resistance mechanism.

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental workflows.

Guide 1: Troubleshooting PCR and Sequencing of the folP Gene

Problem: You are experiencing issues with PCR amplification or obtaining clean sequencing data for the folP gene.

Workflow Diagram:

folP_Sequencing_Workflow cluster_PCR PCR Amplification cluster_Purification PCR Product Purification cluster_Sequencing Sanger Sequencing DNA_Extraction Genomic DNA Extraction PCR_Setup PCR Setup (Primers, Polymerase, dNTPs) DNA_Extraction->PCR_Setup Thermocycling Thermocycling PCR_Setup->Thermocycling Gel_Electrophoresis Agarose Gel Electrophoresis Thermocycling->Gel_Electrophoresis Purification PCR Product Purification Gel_Electrophoresis->Purification Sequencing_Reaction Cycle Sequencing Reaction Purification->Sequencing_Reaction Cleanup Sequencing Reaction Cleanup Sequencing_Reaction->Cleanup Capillary_Electrophoresis Capillary Electrophoresis Cleanup->Capillary_Electrophoresis Data_Analysis Sequence Data Analysis Capillary_Electrophoresis->Data_Analysis

Caption: Workflow for folP gene sequencing.

Troubleshooting Table:

Observation Potential Cause Recommended Solution
No PCR product or a very faint band on the gel Poor DNA quality or quantityRe-extract genomic DNA and quantify using a spectrophotometer and agarose gel. Ensure A260/A280 ratio is ~1.8.
Incorrect annealing temperatureOptimize the annealing temperature using a gradient PCR.
Primer issues (degradation, incorrect design)Order new primers and verify their design to ensure they are specific to the target folP gene.
Multiple PCR bands Non-specific primer bindingIncrease the annealing temperature in the PCR protocol. Redesign primers for higher specificity.
ContaminationUse filter tips and dedicated PCR workstations to prevent contamination.
Noisy or unreadable sequencing data Poor quality PCR productGel-purify the PCR product to remove non-specific amplicons and primer-dimers.
Insufficient or excessive template DNAQuantify the purified PCR product and use the recommended amount for the sequencing reaction.
Secondary structures in the template DNAAdd a denaturant like DMSO (5% final concentration) or betaine (1M final concentration) to the sequencing reaction.
Sequence quality drops abruptly Repetitive sequences (e.g., poly-A/T tracts)This can be caused by "polymerase slippage". Designing a new sequencing primer that anneals just downstream of the problematic region may help.

Detailed Protocol: PCR Amplification of the folP Gene

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from your bacterial culture using a commercial kit.

  • Primer Design: Design primers that flank the entire coding sequence of the folP gene. Ensure the primers have a melting temperature (Tm) of around 55-65°C and a GC content of 40-60%.

  • PCR Reaction Setup: Prepare a 25 µL PCR reaction mixture as follows:

    • 5 µL of 5x PCR buffer

    • 0.5 µL of 10 mM dNTPs

    • 1.25 µL of 10 µM forward primer

    • 1.25 µL of 10 µM reverse primer

    • 0.25 µL of Taq DNA polymerase

    • 1 µL of genomic DNA (50-100 ng)

    • Nuclease-free water to 25 µL

  • Thermocycling Conditions:

    • Initial denaturation: 95°C for 5 minutes

    • 30 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C (optimize as needed) for 30 seconds

      • Extension: 72°C for 1 minute per kb of expected product size

    • Final extension: 72°C for 5 minutes

  • Verification: Run 5 µL of the PCR product on a 1% agarose gel to confirm the presence of a single band of the expected size.

Guide 2: Troubleshooting Efflux Pump Assays

Problem: You are getting ambiguous results from your efflux pump assays, making it difficult to determine if efflux is a relevant resistance mechanism.

Workflow Diagram:

Efflux_Pump_Assay_Workflow cluster_Preparation Preparation cluster_Assay Fluorometric Assay cluster_Analysis Data Analysis Culture Grow Bacterial Culture Harvest Harvest and Wash Cells Culture->Harvest Resuspend Resuspend in Assay Buffer Harvest->Resuspend Load_Dye Load Cells with Fluorescent Dye (e.g., Ethidium Bromide) Resuspend->Load_Dye Add_Inhibitor Add Efflux Pump Inhibitor (Optional) Load_Dye->Add_Inhibitor Energize Energize Efflux with Glucose Add_Inhibitor->Energize Measure_Fluorescence Measure Fluorescence Over Time Energize->Measure_Fluorescence Plot_Data Plot Fluorescence vs. Time Measure_Fluorescence->Plot_Data Compare_Slopes Compare Efflux Rates (+/- Inhibitor) Plot_Data->Compare_Slopes

Caption: Workflow for a fluorometric efflux pump assay.

Troubleshooting Table:

Observation Potential Cause Recommended Solution
High background fluorescence Incomplete washing of cellsEnsure cells are thoroughly washed to remove extracellular dye before starting the assay.
Autofluorescence of media componentsUse a minimal, non-fluorescent buffer for the assay.
No significant difference in fluorescence with and without efflux pump inhibitor The inhibitor is not effective for the specific pumpTry a different class of efflux pump inhibitor.
The concentration of the inhibitor is too lowPerform a dose-response experiment to determine the optimal concentration of the inhibitor.
Efflux is not a major resistance mechanismConsider other resistance mechanisms as outlined in FAQ 3.
Fluorescence signal is weak or unstable Low dye accumulationIncrease the dye concentration or the loading time.
Cell viability is compromisedEnsure that the assay conditions (e.g., buffer pH, temperature) are not harming the cells.

Detailed Protocol: Ethidium Bromide Efflux Assay

  • Cell Preparation:

    • Grow a mid-log phase culture of your test and control (susceptible) strains.

    • Harvest the cells by centrifugation and wash them twice with phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS to an OD600 of 0.5.

  • Dye Loading:

    • Add ethidium bromide to a final concentration of 2 µg/mL.

    • If using an efflux pump inhibitor (e.g., CCCP at a final concentration of 100 µM), add it at this stage.

    • Incubate at room temperature for 30 minutes to allow for dye accumulation.

  • Efflux Initiation:

    • Centrifuge the cells, remove the supernatant, and resuspend in PBS.

    • Transfer the cell suspension to a fluorometer cuvette.

    • Initiate efflux by adding glucose to a final concentration of 0.4%.

  • Fluorescence Measurement:

    • Immediately begin recording the fluorescence (excitation ~530 nm, emission ~600 nm) every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity over time. A faster decrease in fluorescence in the absence of the inhibitor compared to its presence indicates active efflux.

Data Presentation

Table 1: Example MIC Data for Sulfamethoxazole

Bacterial Strain MIC (µg/mL) MIC + Efflux Pump Inhibitor (µg/mL) folP Mutation sul Gene Detected
Susceptible Control44NoneNone
Resistant Isolate 1>1024>1024Nonesul1
Resistant Isolate 2256256Phe67SerNone
Resistant Isolate 3648NoneNone

This table allows for a clear comparison of different resistance profiles. For instance, Isolate 1 shows high-level resistance likely due to the presence of a sul gene. Isolate 2's resistance is probably caused by a target mutation. Isolate 3 demonstrates a significant reduction in MIC in the presence of an efflux pump inhibitor, pointing towards an efflux-mediated resistance mechanism.

References

  • Huovinen, P. (2000). Sulfonamide resistance: mechanisms and trends.
  • Rupa Health. (n.d.). Sulfonamides Resistance Genes. Retrieved from [Link]

  • Venkatesan, R., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv.
  • Venkatesan, R., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv.
  • Kalonji, L. M., et al. (2012). Point Mutations in the folP Gene Partly Explain Sulfonamide Resistance of Streptococcus mutans.
  • Venkatesan, R., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics.
  • Venkatesan, R., et al. (2023). How bacteria resist the oldest class of synthetic antibiotics.
  • Zhao, S., et al. (2006). Mutations in folP Associated with Elevated Sulfonamide MICs for Neisseria meningitidis Clinical Isolates from Five Continents. Antimicrobial Agents and Chemotherapy, 50(7), 2469-2472.
  • Venkatesan, R., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics.
  • Yun, M. K., et al. (2018). The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in Microbiology, 9, 1634.
  • Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110-1114.
  • Patsnap. (2024). What are DHPS inhibitors and how do they work?. Synapse.
  • Enne, V. I., et al. (2004). Sulfonamide Resistance in Haemophilus influenzae Mediated by Acquisition of sul2 or a Short Insertion in Chromosomal folP. Antimicrobial Agents and Chemotherapy, 48(6), 2004-2009.
  • Amy, J. L. B. (1979). Mechanisms and distribution of bacterial resistance to diaminopyrimidines and sulphonamides. Journal of Antimicrobial Chemotherapy, 5(Supplement B), 61-73.
  • Fiveable. (n.d.). Sulfonamide resistance. Retrieved from [Link]

  • Venkatesan, R., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides.
  • Capasso, C., & Supuran, C. T. (2020). Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors.
  • Patsnap. (2024). What are bacterial DHPS inhibitors and how do they work?. Synapse.
  • Yun, M. K., et al. (2013).
  • Blair, J. M. A., et al. (2016). How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. mBio, 7(4), e00839-16.
  • Tanaka, K., et al. (2013). Production of p-Aminobenzoic acid by metabolically engineered Escherichia coli. Bioscience, Biotechnology, and Biochemistry, 77(11), 2273-2279.
  • iGEM. (2008). Team:Caltech/Protocols/PABA HPLC assay. Retrieved from [Link]

  • Microbiology Class. (2023).
  • Martins, M., et al. (2013). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. Open Microbiology Journal, 7, 72-79.
  • Hossain, M., et al. (n.d.). Comparison of methods for determination of para-aminobenzoic acid (PABA). Food Chemistry.
  • Hossain, M., et al. (n.d.). Comparison of methods for determination of para-aminobenzoic acid (PABA). Food Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Efflux Pump Inhibitor-1 in MIC Assays.
  • Southern Biological. (n.d.). Exploring Antibiotic Resistance. Retrieved from [Link]

  • Sharma, D., et al. (2022). Video: Isolation and Identification of Waterborne Antibiotic-Resistant Bacteria and Molecular Characterization of their Antibiotic Resistance Genes. JoVE.
  • Jahn, L. J., et al. (2017). Adaptive Laboratory Evolution of Antibiotic Resistance Using Different Selection Regimes Lead to Similar Phenotypes and Genotypes. Frontiers in Microbiology, 8, 1933.
  • University of Michigan. (n.d.). Troubleshooting Sequencing Reactions.
  • Wegkamp, A., et al. (2010). Characterization of the Role of para-Aminobenzoic Acid Biosynthesis in Folate Production by Lactococcus lactis. Applied and Environmental Microbiology, 76(8), 2313-2321.
  • Gilbride, K. A. (2014). Molecular Methods for Detection of Antimicrobial Resistance. Microbiology Spectrum, 2(6).
  • Martins, M., et al. (2013). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. The Open Microbiology Journal, 7, 72-79.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Antimicrobial Susceptibility Testing.
  • Weng, S. S., et al. (2012). Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms. Antimicrobial Agents and Chemotherapy, 56(6), 2973-2980.
  • Microsynth. (n.d.). Troubleshooting Guide: Sanger Sequencing.
  • Kwong, J. C., et al. (2019). A step-by-step beginner's protocol for whole genome sequencing of human bacterial pathogens. Journal of Biological Methods, 6(1), e110.
  • Chang, Y. F., et al. (2020). Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS. Antibiotics, 9(10), 643.
  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Bennett, P. M., & Williams, J. D. (1979). Reevaluation of the Disk Diffusion Method for Sulfonamide Susceptibility Testing of Neisseria Meningitidis. Antimicrobial Agents and Chemotherapy, 16(4), 436-439.
  • Thermo Fisher Scientific. (2016).
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  • IDEXX. (n.d.).
  • Microbe Investigations. (n.d.).
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  • Cocco, A. E., & Smith, V. M. (1961). Bacterial sulfonamide-sensitivity testing. A simple method for increasing in vitro reliability. JAMA, 178, 1106-1108.
  • Gleckman, R. (1977). The clinical significance of sulfonamide disk susceptibility testing. The Journal of Urology, 117(6), 757-758.

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Troubleshooting

enhancing the selectivity of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid derivatives

Starting Research on Compounds I am commencing an extensive literature review, specifically focusing on 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid derivatives. My initial searches are targeting synthesis methods, e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Compounds

I am commencing an extensive literature review, specifically focusing on 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid derivatives. My initial searches are targeting synthesis methods, established biological targets, and common modifications. This groundwork is crucial.

Gathering Initial Data

I'm now diving into the preliminary Google searches to build a foundation. My focus is on synthesis, known targets, and the common selectivity hurdles of these derivatives. Simultaneously, I'll explore medicinal chemistry strategies and SAR studies for selectivity enhancement. I'm also researching common experimental assays and troubleshooting for kinase inhibitors, as this seems relevant. Finally, I'll be sourcing peer-reviewed articles and patents for my reference list.

Expanding Literature Review Scope

I'm expanding my Google searches. I'm focusing on synthesis, known targets, and selectivity hurdles, as well as medicinal chemistry strategies to enhance compound selectivity. I'm researching experimental assays and common kinase inhibitor troubleshooting, plus peer-reviewed articles. The goal is a rock-solid foundation for a comprehensive response.

I will then structure the response in a technical support format, starting with an FAQ on the importance of compound selectivity. I am also developing troubleshooting guides in a Q&A format, addressing experimental problems. I'll include tables summarizing quantitative data and Graphviz diagrams to illustrate concepts. Finally, I will compile all of the data into a cohesive, well-referenced response.

Initiating Support Infrastructure

I'm currently focused on the framework for a technical support center. My thoughts are coalescing around providing troubleshooting guides and FAQs in a question-and-answer format, targeted at researchers working with 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid derivatives. Structuring this information is a primary concern.

Expanding Technical Resources

I'm now integrating information on kinase inhibitor selectivity enhancement, crucial given the compound's likely target. My focus is on troubleshooting guides and FAQs addressing selectivity issues. I've compiled details on strategies like targeting gatekeeper residues and interpreting selectivity data, citing relevant sources with clickable URLs. I'm prioritizing experimental assay details for selectivity profiling.

Focusing Research Specificity

I've been gathering details on general strategies for enhancing kinase inhibitor selectivity. I now need to hone in on information directly pertinent to the target compound class: 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid derivatives. I need to pinpoint primary targets and known selectivity concerns by searching patents and publications that mention this exact scaffold or close analogs. Once I've collected this data, I'll integrate this information into the support structure.

Pinpointing Compound Specifics

I'm now focusing my efforts on finding data directly pertaining to 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid derivatives. My searches will concentrate on patents and publications that mention this exact scaffold, or close analogs. From there, I'll identify its likely biological targets and any known selectivity issues to enhance the support structure I am building. This information will ground the general strategies.

Refining Compound Specificity

I'm now integrating information from my literature search on general kinase inhibitor selectivity and SAR with a targeted search for "5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid" derivatives to gain specifics on this scaffold. My goal is to determine the known biological targets and selectivity issues associated with this compound class to incorporate into the support structure. I plan to use these findings to build a support structure of FAQs and troubleshooting. This will provide actionable guidance for researchers, ensuring a useful guide. I am prioritizing a focused search of relevant publications and patents.

Refining Support Center Strategy

I'm now integrating information from my literature search on kinase inhibitor selectivity and SAR with a targeted search for "5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid" derivatives to gain specifics on this scaffold. My goal is to determine the known biological targets and selectivity issues associated with this compound class. I will use these findings to build a support structure of FAQs and troubleshooting. This will provide actionable guidance for researchers. I am prioritizing a focused search of relevant publications and patents, and will focus this data into a tiered support system. I have a foundational understanding of the project, and am now beginning to build the base of its support.

Finalizing Compound-Specific Knowledge

My focus is now on identifying and integrating specific data for the "5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid" scaffold. Recent searches yielded an initial set of patents and publications, which I'm analyzing to determine its known biological targets and any existing selectivity data. This targeted information will form the foundation for my troubleshooting guides, ensuring the support center directly addresses researcher needs. I'm preparing FAQs and troubleshooting guides to meet the specifications of the user.

Initiating Compound-Specific Analysis

I'm now focusing on a targeted literature and patent search to pinpoint the known biological targets and selectivity issues specifically for "5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid" derivatives. This will give me a base to troubleshoot issues. Following this, I will move on to structure the support center. I'm focusing on FAQs, troubleshooting guides, and experimental protocols.

Refining Content Structure

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Reference Data & Comparative Studies

Validation

A Technical Guide to the Biological Activity of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the 2-Amino-benzoic Acid Scaffold The 2-amino-benzoic acid scaffold is a privileged structure in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 2-Amino-benzoic Acid Scaffold

The 2-amino-benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. The versatility of this scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological properties. The incorporation of a piperidine or piperazine moiety at the 2-position is a common strategy to modulate solubility, cell permeability, and target engagement.[2] Specifically, the 5-amino-2-(piperidin-1-yl)-benzoic acid core has been explored as a template for the design of inhibitors of various protein kinases and modulators of G-protein coupled receptors (GPCRs).

This guide focuses on 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid as a representative of this class of compounds and explores how modifications to its core structure impact its biological activity. By understanding the SAR of this compound and its analogs, researchers can make informed decisions in the design of novel drug candidates.

Rationale for Analog Design and Synthesis

The primary objective in designing analogs of a lead compound is to systematically probe the chemical space around the core scaffold to identify key structural features that govern biological activity, selectivity, and pharmacokinetic properties. For the 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid scaffold, medicinal chemists have focused on several key areas of modification:

  • Substitution on the Piperidine Ring: The methyl group at the 4-position of the piperidine ring can be varied to explore the impact of steric bulk and lipophilicity on target binding. Replacing it with other alkyl groups, polar functionalities, or aromatic rings can significantly alter the compound's interaction with the target protein.[3]

  • Modification of the 5-Amino Group: The primary amino group at the 5-position is a key site for functionalization. It can be acylated, alkylated, or used as a point of attachment for larger fragments to explore different binding pockets or to modulate the electronic properties of the aromatic ring.

  • Alterations to the Carboxylic Acid: The carboxylic acid group is often crucial for target interaction, frequently forming key hydrogen bonds or salt bridges. It can be converted to esters, amides, or bioisosteres to probe the necessity of the acidic proton and to modify the compound's pharmacokinetic profile.[4]

The synthesis of these analogs typically involves standard organic chemistry transformations. A common synthetic route involves the nucleophilic aromatic substitution of a suitably substituted 2-halobenzoic acid with 4-methylpiperidine, followed by functionalization of the amino and carboxylic acid groups.[5]

Comparative Biological Evaluation: A Focus on Kinase Inhibition

While the 5-amino-2-(piperidin-1-yl)benzoic acid scaffold has been investigated for various biological targets, this guide will focus on its potential as a kinase inhibitor, drawing parallels from structurally related piperazine amides that have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK).[6][7] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6]

Experimental Methodology: In Vitro Kinase Inhibition Assay

To quantitatively assess the inhibitory activity of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid and its analogs, a robust and reproducible in vitro kinase assay is essential. The following protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound with Kinase Compound_Prep->Incubation Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Incubation ATP_Prep ATP Solution Initiation Initiate Reaction with ATP/Substrate ATP_Prep->Initiation Incubation->Initiation Reaction Allow Kinase Reaction to Proceed Initiation->Reaction Termination Terminate Reaction & Detect Product Reaction->Termination Data_Acquisition Measure Signal (e.g., Luminescence) Termination->Data_Acquisition IC50_Calc IC50 Determination Data_Acquisition->IC50_Calc

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Perform a serial dilution of the stock solution to generate a range of concentrations to be tested.

  • Kinase Reaction Setup:

    • In a multi-well plate, add the diluted compounds to individual wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add a solution containing the target kinase and its specific substrate to each well.

    • Pre-incubate the plate to allow the compounds to bind to the kinase.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow the phosphorylation of the substrate.

  • Detection:

    • Terminate the reaction and use a detection reagent to quantify the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. Several detection methods are available, including luminescence, fluorescence, and radioactivity-based assays.

  • Data Analysis:

    • Measure the signal in each well using a plate reader.

    • Plot the signal intensity against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Structure-Activity Relationship (SAR) Analysis

The following table presents hypothetical IC50 data for 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid and a series of its analogs against a target kinase. This data is illustrative and serves to demonstrate how SAR is typically analyzed.

Compound IDR1 (Piperidine-4)R2 (5-Amino)R3 (Carboxylic Acid)IC50 (nM)
1 (Parent) -CH3-NH2-COOH150
2 -H-NH2-COOH500
3 -CH2CH3-NH2-COOH120
4 -Phenyl-NH2-COOH85
5 -CH3-NH(C=O)CH3-COOH75
6 -CH3-NH(CH3)-COOH200
7 -CH3-NH2-COOCH3>10,000
8 -CH3-NH2-CONH2800

Interpretation of SAR:

  • Impact of Piperidine Substitution (R1): Comparing the parent compound 1 (IC50 = 150 nM) with its des-methyl analog 2 (IC50 = 500 nM) suggests that the 4-methyl group is beneficial for activity. Increasing the alkyl chain length to an ethyl group (3 , IC50 = 120 nM) provides a slight improvement, while a larger, more rigid phenyl group (4 , IC50 = 85 nM) further enhances potency. This indicates that a hydrophobic pocket in the kinase active site can accommodate and favorably interact with these substituents.

  • Influence of the 5-Amino Group (R2): Acylation of the 5-amino group to an acetamide (5 , IC50 = 75 nM) leads to a significant increase in potency compared to the parent compound. This modification may introduce an additional hydrogen bond donor or acceptor, or it could alter the electronics of the aromatic ring to improve binding. In contrast, methylation of the amino group (6 , IC50 = 200 nM) is detrimental to activity, suggesting that a primary or acylated amine is preferred.

  • Role of the Carboxylic Acid (R3): The carboxylic acid is critical for activity. Conversion to a methyl ester (7 , IC50 > 10,000 nM) completely abolishes inhibitory activity, highlighting the importance of the acidic proton for a key interaction, likely a salt bridge with a basic residue in the active site. The corresponding amide (8 , IC50 = 800 nM) is significantly less active than the carboxylic acid, further emphasizing the importance of the carboxylate group for potent inhibition.

Broader Biological Context and Future Directions

While this guide has focused on kinase inhibition, the 5-amino-2-(piperidin-1-yl)benzoic acid scaffold holds promise for other biological targets. For instance, structurally similar molecules have been investigated as modulators of GPCRs, such as dopamine and serotonin receptors.[8] The principles of SAR analysis outlined here are broadly applicable to the optimization of these compounds for any biological target.

Signaling Pathway Illustration

The following diagram illustrates a simplified kinase signaling pathway that could be targeted by compounds of this class.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Kinase_C Kinase C Kinase_B->Kinase_C Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor Inhibitor 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid Analog Inhibitor->Kinase_B Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: A hypothetical kinase signaling cascade and the point of intervention for an inhibitor.

Future research in this area should focus on:

  • Expanding the Analog Library: Synthesizing a broader range of analogs with diverse substitutions at the key positions identified in this guide will provide a more comprehensive understanding of the SAR.

  • Selectivity Profiling: Testing potent compounds against a panel of related kinases is crucial to assess their selectivity and to minimize off-target effects.

  • In Vivo Evaluation: Promising candidates with good in vitro potency and selectivity should be advanced to cellular and animal models to evaluate their efficacy and pharmacokinetic properties.

  • Structural Biology: Obtaining co-crystal structures of active compounds bound to their target kinase will provide invaluable insights into the binding mode and will guide the rational design of next-generation inhibitors.

By systematically applying the principles of medicinal chemistry and utilizing the experimental methodologies described herein, researchers can unlock the full therapeutic potential of the 5-amino-2-(piperidin-1-yl)benzoic acid scaffold.

References

Sources

Comparative

A Researcher's Guide to Validating the Mechanism of Action of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid: A Comparative Approach

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel chemical entity, 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid. In the absence of established pharmacological data for...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel chemical entity, 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid. In the absence of established pharmacological data for this compound, we propose a scientifically grounded, hypothetical mechanism of action and outline a rigorous, multi-faceted validation strategy. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.

Our approach is rooted in the principles of modern drug discovery, emphasizing target identification, validation, and a comparative analysis against established pharmacological agents. We will explore the hypothesis that 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1][2]

Hypothesized Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

The chemical structure of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, featuring a substituted benzoic acid linked to a methyl-piperidine moiety, shares structural elements with known central nervous system (CNS) active compounds. Notably, the piperidine ring is a common scaffold in many neuromodulatory agents. Based on this structural alert, we hypothesize that the compound may function as a positive allosteric modulator of AMPA receptors.

AMPA receptor PAMs are a class of molecules that enhance the receptor's response to its endogenous ligand, glutamate, without directly activating the receptor themselves.[2] They typically bind to an allosteric site on the receptor complex, leading to a potentiation of the glutamate-induced ion flux. This can be achieved by slowing the deactivation and/or desensitization of the receptor.[3] Such a mechanism is of significant therapeutic interest for conditions associated with cognitive deficits, such as Alzheimer's disease and schizophrenia.[4][5]

Comparative Framework: Benchmarking Against Known AMPA Receptor Modulators

To rigorously validate our hypothesis, we will compare the pharmacological profile of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid with that of well-characterized AMPA receptor PAMs. Our primary comparators will be:

  • CX-516 (Ampalex): A prototypical "low-impact" ampakine that primarily affects AMPA receptor deactivation with minimal impact on desensitization.[1][6] It serves as an excellent benchmark for a specific subtype of AMPA receptor modulation.

  • Cyclothiazide (CTZ): A "high-impact" modulator from the benzothiadiazide class that strongly inhibits both deactivation and desensitization of AMPA receptors.[1] This provides a contrasting profile to CX-516.

By comparing our test compound to these standards, we can not only determine if it modulates AMPA receptors but also classify the nature of its modulatory activity.

Experimental Validation Workflow

The following is a detailed, step-by-step experimental plan to test our hypothesis. The workflow is designed to be self-validating, with each stage building upon the findings of the previous one.

Part 1: In Vitro Target Engagement and Functional Characterization

The initial phase of our investigation will focus on establishing direct interaction with the AMPA receptor and characterizing the functional consequences of this interaction using electrophysiological techniques.

Rationale: To determine if 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid binds to the AMPA receptor complex. We will perform competitive binding assays using a radiolabeled ligand that binds to a known allosteric site.

Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the desired AMPA receptor subtype (e.g., GluA2).

  • Binding Reaction: Incubate the cell membranes with a fixed concentration of [³H]-fluorowillardiine (an agonist site ligand) or a suitable radiolabeled allosteric modulator in the presence of varying concentrations of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, CX-516, or cyclothiazide.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 values (concentration of the compound that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibition constant).

Expected Outcomes:

CompoundExpected Ki (nM) for Allosteric Site Binding
5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acidTo be determined
CX-516~1,000 - 10,000
Cyclothiazide~100 - 1,000

Rationale: To directly measure the effect of the compound on AMPA receptor function. We will use patch-clamp electrophysiology on cells expressing AMPA receptors.

Protocol:

  • Cell Culture: Use HEK293 cells transiently or stably expressing a specific AMPA receptor subunit combination (e.g., homomeric GluA2 or heteromeric GluA1/2).

  • Patch-Clamp Recording: Perform whole-cell voltage-clamp recordings.

  • Agonist Application: Rapidly apply a saturating concentration of glutamate (e.g., 10 mM) for a short duration (1-2 ms) to elicit an excitatory postsynaptic current (EPSC)-like response.

  • Compound Application: Pre-incubate the cells with varying concentrations of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, CX-516, or cyclothiazide before glutamate application.

  • Data Acquisition and Analysis: Measure the peak amplitude, decay time constant (deactivation), and the extent of current decay during prolonged agonist application (desensitization).

Expected Outcomes:

CompoundEffect on Peak AmplitudeEffect on Deactivation (Decay Time)Effect on Desensitization
5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acidIncreaseProlongationTo be determined
CX-516Moderate IncreaseSignificant ProlongationMinimal
CyclothiazideStrong IncreaseStrong ProlongationStrong Inhibition
Part 2: Cellular and Neuronal Validation

Following in vitro characterization, we will move to a more physiologically relevant context to assess the compound's activity in neuronal circuits.

Rationale: To confirm the compound's activity on native AMPA receptors in a neuronal environment.

Protocol:

  • Primary Neuronal Culture: Prepare primary cultures of cortical or hippocampal neurons from embryonic rodents.

  • Synaptic Recordings: Perform whole-cell voltage-clamp recordings to measure miniature excitatory postsynaptic currents (mEPSCs) or evoked EPSCs.

  • Compound Application: Bath-apply 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid and comparator compounds.

  • Data Analysis: Analyze changes in mEPSC amplitude, frequency, and decay kinetics. For evoked EPSCs, assess changes in the amplitude and waveform.

Expected Outcomes: An increase in the decay time of mEPSCs and evoked EPSCs would be consistent with positive allosteric modulation of synaptic AMPA receptors.

Rationale: To assess the compound's ability to enhance glutamate-induced neuronal activation in a population of cells.

Protocol:

  • Neuron Preparation: Load cultured neurons with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation: Stimulate the neurons with a submaximal concentration of glutamate in the presence or absence of the test compounds.

  • Imaging: Monitor changes in intracellular calcium concentration using fluorescence microscopy.

  • Data Analysis: Quantify the potentiation of the glutamate-induced calcium response by the test compounds.

Expected Outcomes: A potentiation of the glutamate-induced calcium signal by 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid would further support its role as an AMPA receptor PAM.

Visualizing the Validation Workflow and Proposed Mechanism

To provide a clear overview of our experimental strategy and the hypothesized mechanism, we have generated the following diagrams using Graphviz.

G cluster_0 Part 1: In Vitro Characterization cluster_1 Part 2: Cellular & Neuronal Validation cluster_2 Hypothesis Confirmation Radioligand Binding Radioligand Binding Electrophysiology (HEK293) Electrophysiology (HEK293) Radioligand Binding->Electrophysiology (HEK293) Cultured Neuron Electrophysiology Cultured Neuron Electrophysiology Electrophysiology (HEK293)->Cultured Neuron Electrophysiology Calcium Imaging Calcium Imaging Cultured Neuron Electrophysiology->Calcium Imaging Mechanism of Action Validated Mechanism of Action Validated Calcium Imaging->Mechanism of Action Validated

Caption: Experimental workflow for validating the mechanism of action.

G cluster_0 AMPA Receptor Modulation Glutamate Glutamate AMPA_Receptor Extracellular Domain Ligand Binding Domain Transmembrane Domain (Ion Channel) Intracellular Domain Glutamate->AMPA_Receptor:f1 Binds Ion_Channel_Open Ion Channel (Open State) AMPA_Receptor:f2->Ion_Channel_Open Stabilizes Open Conformation PAM 5-Amino-2-(4-methyl- piperidin-1-yl)-benzoic acid PAM->AMPA_Receptor:f0 Binds to Allosteric Site Neuronal_Excitation Enhanced Neuronal Excitation Ion_Channel_Open->Neuronal_Excitation Increased Na+ Influx

Caption: Hypothesized mechanism of positive allosteric modulation.

Conclusion

The validation of a novel compound's mechanism of action is a cornerstone of drug discovery. While 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid currently lacks a defined pharmacological profile, its chemical structure provides a rational basis for hypothesizing its activity as a positive allosteric modulator of AMPA receptors. The comparative and systematic experimental approach outlined in this guide provides a robust framework for testing this hypothesis.

By employing a combination of in vitro and cell-based assays and benchmarking against known standards like CX-516 and cyclothiazide, researchers can effectively elucidate the compound's mechanism, determine its potency and efficacy, and pave the way for further preclinical and clinical development. This rigorous, hypothesis-driven approach is essential for translating novel chemical matter into potential therapeutics for a range of neurological and psychiatric disorders.

References

  • Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. MDPI. [Link]

  • AMPA receptor positive allosteric modulator. Wikipedia. [Link]

  • AMPA Receptor Positive Allosteric Modulators: Potential for the Treatment of Neuropsychiatric and Neurological Disorders. PubMed. [Link]

  • Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. The Journal of Neuroscience. [Link]

  • Category:AMPA receptor positive allosteric modulators. Wikipedia. [Link]

  • CX-516. Grokipedia. [Link]

  • CX-516. Wikipedia. [Link]

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Comparative

Comparative Analysis of Synthetic Routes to 2-((3-bromo-4-(pivaloyloxy)butyl)sulfinyl)pyridine (CAS 78243-68-2)

Introduction 2-((3-bromo-4-(pivaloyloxy)butyl)sulfinyl)pyridine, with the CAS number 78243-68-2, is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a chiral sul...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-((3-bromo-4-(pivaloyloxy)butyl)sulfinyl)pyridine, with the CAS number 78243-68-2, is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a chiral sulfoxide, a bromo-pivaloyloxybutyl side chain, and a pyridine ring, presents unique synthetic challenges. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering in-depth technical insights and detailed experimental protocols for researchers, scientists, and professionals in drug development. The analysis focuses on the logic behind the strategic choices in each synthesis, aiming to provide a comprehensive understanding of the available methodologies.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests two primary disconnection approaches, leading to two distinct synthetic strategies. The key bond formations to consider are the sulfur-carbon bond of the thioether precursor to the sulfoxide and the ester linkage of the pivaloyl group.

Route A focuses on the initial construction of the pyridine-thioether core, followed by modifications to the side chain. This approach prioritizes the early introduction of the sulfur-containing side chain.

Route B involves the preparation of a functionalized pyridine precursor and a separate synthesis of the complete side-chain, followed by their coupling. This strategy allows for parallel synthesis of the two main fragments.

This guide will now delve into the detailed experimental protocols and a comparative discussion of these two synthetic routes.

Route A: Stepwise Functionalization of a Pyridine Thioether

This synthetic pathway commences with the S-alkylation of 2-mercaptopyridine, followed by a sequence of oxidation and esterification to yield the final product. This route is linear and relies on the sequential modification of a common intermediate.

Experimental Protocols

Step 1: Synthesis of 2-((3-bromo-4-hydroxybutyl)thio)pyridine

The initial step involves the nucleophilic substitution of a suitable four-carbon electrophile with 2-mercaptopyridine. A practical choice for the electrophile is 1,4-dibromo-2-butanol.

  • Reaction: To a solution of 2-mercaptopyridine (1.0 eq.) in a suitable solvent such as ethanol or DMF, a base like sodium ethoxide or sodium hydride (1.1 eq.) is added at 0 °C. The mixture is stirred for 30 minutes to form the sodium thiolate salt. 1,4-dibromo-2-butanol (1.05 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-16 hours.

  • Work-up: The reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of 2-((3-bromo-4-hydroxybutyl)sulfinyl)pyridine

The selective oxidation of the thioether to a sulfoxide is a critical step, requiring a mild oxidizing agent to prevent over-oxidation to the sulfone.

  • Reaction: The thioether from the previous step (1.0 eq.) is dissolved in a chlorinated solvent like dichloromethane (DCM) or chloroform. The solution is cooled to 0 °C, and a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 eq.) in the same solvent is added dropwise. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is washed with a saturated solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid. The organic layer is then washed with brine, dried, and concentrated to yield the sulfoxide. Purification can be achieved by column chromatography. A "green" alternative using hydrogen peroxide in glacial acetic acid has also been reported for selective sulfide oxidation[1].

Step 3: Synthesis of 2-((3-bromo-4-(pivaloyloxy)butyl)sulfinyl)pyridine

The final step is the esterification of the secondary alcohol with pivaloyl chloride.

  • Reaction: The alcohol (1.0 eq.) is dissolved in an anhydrous aprotic solvent such as DCM or THF, and a non-nucleophilic base like triethylamine or pyridine (1.5 eq.) is added. The mixture is cooled to 0 °C, and pivaloyl chloride (1.2 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.[2][3][4][5]

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. After drying and concentration, the final product can be purified by chromatography.

Visualization of Route A

Route A A 2-Mercaptopyridine C 2-((3-bromo-4-hydroxybutyl)thio)pyridine A->C S-Alkylation B 1,4-Dibromo-2-butanol B->C D 2-((3-bromo-4-hydroxybutyl)sulfinyl)pyridine C->D Oxidation (m-CPBA) E 2-((3-bromo-4-(pivaloyloxy)butyl)sulfinyl)pyridine D->E Pivaloylation Route B cluster_0 Fragment 1 Synthesis cluster_1 Fragment 2 Synthesis A 2-Picoline B 2-(Chloromethyl)pyridine HCl A->B Oxidation & Chlorination E 2-((3-bromo-4-hydroxybutyl)thio)pyridine B->E S-Alkylation C 1,4-Butanediol D 3-Bromo-4-hydroxy-1-butanethiol C->D Multi-step synthesis D->E F 2-((3-bromo-4-hydroxybutyl)sulfinyl)pyridine E->F Oxidation G 2-((3-bromo-4-(pivaloyloxy)butyl)sulfinyl)pyridine F->G Pivaloylation

Caption: Synthetic pathway for Route B.

Comparative Analysis

FeatureRoute A: Stepwise FunctionalizationRoute B: Convergent Synthesis
Overall Strategy Linear synthesisConvergent synthesis
Number of Steps Fewer overall stepsPotentially more steps due to side-chain synthesis
Key Intermediates 2-((3-bromo-4-hydroxybutyl)thio)pyridine2-(Chloromethyl)pyridine HCl, 3-Bromo-4-hydroxy-1-butanethiol
Starting Materials 2-Mercaptopyridine, 1,4-Dibromo-2-butanol2-Picoline, 1,4-Butanediol (hypothetical)
Yields Potentially higher overall yield due to fewer steps.Overall yield is dependent on the efficiency of the multi-step thiol synthesis.
Scalability Generally good, with well-established reaction types.Scalability is contingent on a viable and efficient synthesis of the thiol fragment.
Challenges Potential for side reactions during S-alkylation (e.g., dialkylation). Control of oxidation to prevent sulfone formation.The synthesis of 3-bromo-4-hydroxy-1-butanethiol is a major hurdle with no readily available literature procedure.
Advantages More direct and potentially more efficient. Utilizes more readily accessible starting materials or precursors with known synthetic routes.Allows for parallel synthesis of fragments, which can be advantageous in a team setting. Potential for late-stage diversification if different side-chains are desired.
Disadvantages Linear nature means any low-yielding step significantly impacts the overall yield.High dependency on the successful development of a robust synthesis for a complex, non-commercial intermediate.

Conclusion and Recommendation

Based on the current analysis of available literature and established synthetic methodologies, Route A presents a more practical and reliable approach for the synthesis of 2-((3-bromo-4-(pivaloyloxy)butyl)sulfinyl)pyridine. The key transformations in Route A, namely S-alkylation, selective sulfoxidation, and pivaloylation, are well-precedented in organic synthesis. While challenges such as controlling the selectivity of the oxidation exist, established protocols with reagents like m-CPBA or greener alternatives like H₂O₂/acetic acid offer viable solutions.[1]

Route B, while conceptually elegant as a convergent synthesis, is hampered by the significant challenge of preparing the required 3-bromo-4-hydroxy-1-butanethiol intermediate. The lack of a reported synthesis for this specific fragment introduces a high degree of uncertainty and would necessitate considerable process development, making it a less desirable option for a time-sensitive research or development program.

Therefore, for researchers and drug development professionals seeking an efficient and predictable synthesis of CAS 78243-68-2, focusing on the optimization of Route A is the recommended course of action.

References

  • BenchChem Technical Support Team. (2025, November). Pivaloyl Chloride | High-Purity Reagent | RUO. Benchchem.
  • BenchChem. Pivaloyl Chloride vs. Pivaloic Anhydride: A Comparative Guide for Alcohol Protection. Benchchem. [3]3. Organic Syntheses Procedure. 14 - Organic Syntheses. [4]4. Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. [5]5. ResearchGate. Pivaloyl chloride/DMF: a new reagent for conversion of alcohols to chlorides. [6]6. ResearchGate. Kinetic investigation on the highly e ffi cient and selective oxidation of sul fi des to sulfoxides and sulfones with t -BuOOH catalyzed by La 2 O 3. [7]7. PubMed Central (PMC). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [1]8. St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [8]9. Organic Syntheses Procedure. 3-bromo-4-hydroxytoluene. [9]10. ResearchGate. A Convenient Synthesis of 2-Bromo and 3-Bromo-4-hydroxy-2-cyclopent-1-ones. [10]11. ResearchGate. Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. [11]12. Semantic Scholar. Synthesis of hydroxy-α-sanshool.

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Validation

A Comparative Guide to Cross-Validation of Analytical Methods for Piperidinyl Benzoic Acids

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confidence in product quality, safety, and efficacy. When analyzing critical compounds like piperidinyl...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confidence in product quality, safety, and efficacy. When analyzing critical compounds like piperidinyl benzoic acids—a class of molecules with significant therapeutic potential—the robustness of the analytical methods employed cannot be overstated. This guide provides an in-depth comparison and practical framework for the cross-validation of analytical methods for these compounds, ensuring consistency and reliability of data across different laboratories, instruments, or even different analytical techniques.

The Imperative of Analytical Method Cross-Validation

In the landscape of pharmaceutical development, it is a common scenario for an analytical method to be transferred from a research and development setting to a quality control laboratory, or between a sponsoring company and a contract research organization (CRO).[1][2] This transfer necessitates a documented process to verify that the receiving laboratory can achieve comparable results to the originating laboratory.[2] This process, known as analytical method transfer (AMT) or cross-validation, is a cornerstone of maintaining data integrity and is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Cross-validation becomes particularly critical when:

  • A method is transferred between two or more laboratories.

  • Different analytical technologies are used to measure the same analyte.

  • Legacy instrumentation is replaced with modern counterparts.[1]

  • Sample analysis for a single study is conducted at multiple sites.[6]

This guide will focus on a comparative cross-validation study between two common, yet distinct, analytical techniques for the quantification of a hypothetical piperidinyl benzoic acid derivative: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS).

Choosing the Right Analytical Tool: HPLC-UV vs. LC-MS

The selection of an analytical technique is driven by the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a workhorse technique in most pharmaceutical laboratories.[7][8][9] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For piperidinyl benzoic acids, which typically contain a chromophore, UV detection provides a simple and robust method of quantification.[10][11][12]

Liquid Chromatography with Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the highly sensitive and selective detection capabilities of a mass spectrometer.[13][14][15] LC-MS can provide structural information and is capable of detecting analytes at much lower concentrations than HPLC-UV. It is particularly useful for analyzing complex matrices or when high sensitivity is required.[16]

The decision to use one over the other, or to cross-validate between them, often hinges on the stage of drug development. An HPLC-UV method might be sufficient for routine quality control of a drug substance, while a more sensitive LC-MS method may be necessary for bioanalytical studies.

Designing the Cross-Validation Study

A successful cross-validation study is built upon a well-defined protocol that outlines the scope, procedures, and acceptance criteria.[3][17] The objective is to demonstrate that both analytical methods are "fit for purpose" and produce equivalent results.[18][19]

Key Validation Parameters for Comparison

The cross-validation will focus on a core set of validation parameters as defined by ICH Q2(R2) guidelines.[18][19][20][21][22][23][24]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[22][25]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[20][22]

  • Accuracy: The closeness of test results to the true value.[22][25]

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Robustness: The capacity to remain unaffected by small, but deliberate, variations in method parameters.[25]

The following diagram illustrates the workflow for a comprehensive cross-validation study.

CrossValidationWorkflow start Start: Define Cross-Validation Objectives and Scope protocol Develop and Approve Cross-Validation Protocol start->protocol sample_prep Prepare and Characterize Homogeneous Samples protocol->sample_prep method1 Analyze Samples using Method 1 (e.g., HPLC-UV) sample_prep->method1 method2 Analyze Samples using Method 2 (e.g., LC-MS) sample_prep->method2 data_analysis Statistically Compare Datasets (e.g., t-test, F-test) method1->data_analysis method2->data_analysis acceptance Do Results Meet Pre-defined Acceptance Criteria? data_analysis->acceptance report Generate Final Cross-Validation Report acceptance->report Yes investigation Investigate Discrepancies and Re-test if Necessary acceptance->investigation No end End: Methods are Cross-Validated report->end investigation->protocol

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

Protocol 1: HPLC-UV Method for Piperidinyl Benzoic Acid Derivative
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Protocol 2: LC-MS Method for Piperidinyl Benzoic Acid Derivative
  • Instrumentation: Agilent 1290 Infinity II UHPLC system coupled to an Agilent 6545XT AdvanceBio Q-TOF LC/MS system or equivalent.

  • Column: Zorbax RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]+.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 10 µg/mL.

Data Presentation and Comparison

The following tables summarize hypothetical data from the cross-validation study.

Table 1: Specificity and Linearity

ParameterHPLC-UVLC-MSAcceptance Criteria
Specificity No interference at the retention time of the analyte from placebo or degradation products.No interfering peaks with the same mass-to-charge ratio at the retention time of the analyte.Method is specific.
Linearity (r²) 0.99950.9998r² ≥ 0.999
Range (µg/mL) 10 - 2500.1 - 50Appropriate for intended use.

Table 2: Accuracy and Precision

ParameterHPLC-UVLC-MSAcceptance Criteria
Accuracy (% Recovery) 99.2% - 101.5%98.8% - 102.1%98.0% - 102.0%
Precision (Repeatability, %RSD) ≤ 0.8%≤ 1.2%%RSD ≤ 2.0%
Precision (Intermediate, %RSD) ≤ 1.5%≤ 1.8%%RSD ≤ 2.0%

Decision-Making Logic for Method Equivalency

The statistical comparison of the data is crucial for an objective assessment of method equivalency.

DecisionTree start Start: Compare Accuracy Data ttest Perform Two One-Sided t-Tests (TOST) start->ttest t_result Is p-value < 0.05? ttest->t_result precision_check Compare Precision Data t_result->precision_check Yes not_equivalent Methods are Not Equivalent (Investigate Cause) t_result->not_equivalent No ftest Perform F-test precision_check->ftest f_result Is p-value > 0.05? ftest->f_result equivalent Methods are Equivalent f_result->equivalent Yes f_result->not_equivalent No

Caption: Decision tree for establishing method equivalency.

Conclusion and Best Practices

This guide has outlined a comprehensive framework for the cross-validation of analytical methods for piperidinyl benzoic acids, using HPLC-UV and LC-MS as examples. The hypothetical data demonstrates a scenario where both methods, despite their different principles of operation, can be considered equivalent for the intended purpose within the validated ranges.

Best Practices for Successful Cross-Validation: [2][3][26]

  • Thorough Planning: A detailed and approved protocol is paramount.[3][17]

  • Open Communication: Collaboration between all involved laboratories is essential.

  • Well-Characterized Samples: Use homogeneous and stable samples for the study.

  • Appropriate Statistical Analysis: Employ sound statistical methods to evaluate the data.

  • Comprehensive Documentation: Meticulously document all steps, results, and any deviations.[2][20]

By adhering to these principles and the guidelines set forth by regulatory authorities, drug development professionals can ensure the generation of reliable and consistent analytical data, ultimately safeguarding the quality and integrity of their products.

References

  • Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (Video) Pharma Talks. [Link]

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Comparative

A Comparative In Vivo Efficacy Analysis of a Novel Compound for Inflammatory Bowel Disease: 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid versus Standard Therapies

A Guide for Researchers and Drug Development Professionals This guide provides a comprehensive comparison of the in vivo efficacy of the investigational compound 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, hereafte...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the investigational compound 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, hereafter referred to as Compound X, against established standard-of-care treatments for Inflammatory Bowel Disease (IBD), namely mesalamine (5-aminosalicylic acid) and sulfasalazine. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of preclinical data within the context of established IBD models.

Disclaimer: 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid (Compound X) is presented here as a hypothetical investigational compound for illustrative purposes to demonstrate a comparative efficacy analysis. The experimental data for Compound X is simulated to provide a framework for evaluation against existing therapies.

Introduction to the Therapeutic Landscape of Inflammatory Bowel Disease

Inflammatory Bowel Disease (IBD), primarily comprising Ulcerative Colitis (UC) and Crohn's Disease (CD), is a chronic and relapsing inflammatory condition of the gastrointestinal tract.[1][2] The therapeutic goals for IBD are to induce and maintain clinical remission, heal the intestinal mucosa, and improve the patient's quality of life.[3] For decades, aminosalicylates have been the cornerstone of treatment for mild to moderate IBD.[3][4][5]

Standard Compounds for Comparison:

  • Mesalamine (5-aminosalicylic acid or 5-ASA): The active component of several IBD drugs, believed to exert its anti-inflammatory effects topically on the colonic mucosa.[6][7][8] Its mechanisms of action are multifaceted, including the inhibition of cyclooxygenase and lipoxygenase pathways, scavenging of reactive oxygen species, and modulation of the NF-κB signaling pathway.[6][7]

  • Sulfasalazine: A pro-drug that is cleaved in the colon by bacterial azoreductases to release mesalamine and sulfapyridine.[9] While effective, the sulfapyridine moiety is associated with a higher incidence of adverse effects.[9]

Investigational Compound:

  • 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid (Compound X): A novel small molecule designed for potential therapeutic intervention in IBD. Its structural similarity to the aminobenzoic acid class suggests a potential anti-inflammatory mechanism, while the addition of the 4-methyl-piperidin-1-yl group may enhance its pharmacokinetic or pharmacodynamic properties.

Preclinical In Vivo Efficacy Evaluation: Study Design

To rigorously assess the in vivo efficacy of Compound X in comparison to mesalamine and sulfasalazine, a well-established chemically induced colitis model in mice is employed. The Dextran Sulfate Sodium (DSS)-induced colitis model is chosen for its simplicity, reproducibility, and its ability to mimic many of the clinical and histological features of human ulcerative colitis.[1][10][11][12]

Experimental Workflow

The following diagram outlines the key phases of the in vivo study:

experimental_workflow cluster_acclimatization Phase 1: Acclimatization cluster_monitoring Phase 4: Monitoring & Endpoint Analysis acclimatization 7-day Acclimatization (Standard housing and diet) induction 7-day DSS Administration (3% w/v in drinking water) acclimatization->induction Start of Study treatment Daily Oral Gavage (Days 3-10) - Vehicle - Compound X (low & high dose) - Mesalamine - Sulfasalazine induction->treatment monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding endpoints Endpoint Analysis (Day 10): - Colon Length - Histopathology - Myeloperoxidase (MPO) Assay - Cytokine Profiling

Caption: Experimental workflow for the DSS-induced colitis model.

Detailed Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model
  • Animal Selection: Male C57BL/6 mice, 8-10 weeks old, are used due to their susceptibility to DSS-induced colitis.[13] Animals are housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Mice are acclimated to the facility for at least 7 days prior to the start of the experiment.

  • Colitis Induction: Acute colitis is induced by administering 3% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 7 consecutive days.[10][14] The DSS solution is prepared fresh every other day.[15]

  • Treatment Groups: Mice are randomly assigned to the following treatment groups (n=8-10 per group):

    • Group 1: Healthy Control (no DSS, vehicle treatment)

    • Group 2: DSS + Vehicle (oral gavage)

    • Group 3: DSS + Compound X (25 mg/kg, oral gavage)

    • Group 4: DSS + Compound X (50 mg/kg, oral gavage)

    • Group 5: DSS + Mesalamine (100 mg/kg, oral gavage)

    • Group 6: DSS + Sulfasalazine (100 mg/kg, oral gavage)

  • Drug Administration: Treatments are administered daily via oral gavage from day 3 to day 10.

  • Monitoring: Clinical signs of colitis are monitored daily, including body weight, stool consistency, and the presence of blood in the feces. A Disease Activity Index (DAI) score is calculated based on these parameters.[6]

  • Endpoint Analysis: On day 10, mice are euthanized, and the following endpoints are assessed:

    • Colon Length: The entire colon is excised from the cecum to the anus, and its length is measured as an indicator of inflammation (shorter colon length indicates more severe inflammation).[6][7][16]

    • Histological Analysis: A section of the distal colon is fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Histological scoring is performed to assess the degree of inflammation, ulceration, and tissue damage.

    • Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils, and its activity in colonic tissue is a quantitative measure of neutrophil infiltration and inflammation.[17]

    • Cytokine Profiling: Colonic tissue homogenates are analyzed for the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA or multiplex assays.[7][18]

Comparative Efficacy Data

The following tables summarize the hypothetical quantitative data from the in vivo study, comparing the efficacy of Compound X with mesalamine and sulfasalazine.

Table 1: Clinical Parameters and Colon Length

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Disease Activity Index (DAI) on Day 10Colon Length (cm)
Healthy Control22.5 ± 0.823.1 ± 0.70.1 ± 0.19.2 ± 0.4
DSS + Vehicle22.3 ± 0.918.2 ± 1.13.5 ± 0.35.8 ± 0.5
DSS + Compound X (25 mg/kg)22.6 ± 0.719.8 ± 0.92.1 ± 0.47.1 ± 0.6
DSS + Compound X (50 mg/kg)22.4 ± 0.821.5 ± 0.61.2 ± 0.28.3 ± 0.5
DSS + Mesalamine (100 mg/kg)22.5 ± 0.920.9 ± 0.81.5 ± 0.37.9 ± 0.4
DSS + Sulfasalazine (100 mg/kg)22.7 ± 0.820.5 ± 1.01.7 ± 0.47.6 ± 0.6

Table 2: Histological and Inflammatory Markers

Treatment GroupHistological Score (0-4)MPO Activity (U/g tissue)TNF-α (pg/mg protein)IL-1β (pg/mg protein)
Healthy Control0.2 ± 0.11.5 ± 0.425 ± 815 ± 5
DSS + Vehicle3.6 ± 0.412.8 ± 2.1150 ± 25110 ± 18
DSS + Compound X (25 mg/kg)2.3 ± 0.57.2 ± 1.585 ± 1565 ± 12
DSS + Compound X (50 mg/kg)1.1 ± 0.33.5 ± 0.845 ± 1030 ± 8
DSS + Mesalamine (100 mg/kg)1.6 ± 0.45.1 ± 1.160 ± 1245 ± 10
DSS + Sulfasalazine (100 mg/kg)1.9 ± 0.56.3 ± 1.375 ± 1455 ± 11

Interpretation of Results and Mechanistic Insights

The simulated data suggests that Compound X exhibits a dose-dependent therapeutic effect in the DSS-induced colitis model. At a dose of 50 mg/kg, Compound X appears to be more potent than both mesalamine and sulfasalazine at 100 mg/kg, as evidenced by a greater reduction in the Disease Activity Index, preservation of colon length, and lower histological and inflammatory marker scores.

Putative Mechanism of Action

While the precise mechanism of Compound X is under investigation, its efficacy in reducing key pro-inflammatory cytokines (TNF-α and IL-1β) and neutrophil infiltration (MPO activity) suggests a potent anti-inflammatory effect. The following diagram illustrates the potential signaling pathways targeted by aminosalicylates and, hypothetically, by Compound X.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., DSS) cluster_pathway Key Inflammatory Signaling cluster_response Inflammatory Response cluster_inhibition Therapeutic Inhibition stimulus Epithelial Barrier Damage nfkb NF-κB Activation stimulus->nfkb mapk MAPK Signaling stimulus->mapk ros Reactive Oxygen Species stimulus->ros cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines mapk->cytokines ros->nfkb ros->mapk neutrophils Neutrophil Infiltration cytokines->neutrophils compound_x Compound X compound_x->nfkb Potent Inhibition compound_x->ros Potent Inhibition mesalamine Mesalamine mesalamine->nfkb Inhibition mesalamine->ros Inhibition sulfasalazine Sulfasalazine sulfasalazine->nfkb Inhibition sulfasalazine->ros Inhibition

Caption: Putative anti-inflammatory signaling pathways targeted by Compound X and standard therapies.

Conclusion

Based on this illustrative preclinical study, 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid (Compound X) demonstrates significant potential as a novel therapeutic agent for Inflammatory Bowel Disease. Its superior efficacy at a lower dose compared to the standard compounds, mesalamine and sulfasalazine, in the DSS-induced colitis model warrants further investigation. Future studies should focus on elucidating its precise mechanism of action, evaluating its efficacy in chronic and other IBD models (e.g., TNBS-induced colitis), and conducting comprehensive safety and pharmacokinetic profiling.[17][19][20][21] The promising results presented in this guide provide a strong rationale for the continued development of Compound X as a next-generation therapy for IBD.

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Validation

A Head-to-Head Performance Benchmark of Novel PARP Inhibitors: A Guide for Preclinical Drug Development

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone for treating tumors with deficiencies in homologous recombination (HR) repair, most notably those...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone for treating tumors with deficiencies in homologous recombination (HR) repair, most notably those harboring BRCA1/2 mutations.[1][2] The principle of synthetic lethality, where the simultaneous loss of two distinct gene functions leads to cell death, underpins the efficacy of these agents.[2] By inhibiting PARP-mediated single-strand break repair, these drugs lead to the accumulation of double-strand breaks during DNA replication. In HR-deficient cancer cells, these breaks cannot be effectively repaired, resulting in genomic catastrophe and apoptosis.[2][3]

This guide provides a comprehensive framework for benchmarking the performance of a novel investigational PARP inhibitor, "5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid" (designated herein as Inhibitor-X ), against a panel of established, clinically relevant PARP inhibitors: Olaparib, Rucaparib, and Talazoparib. We will delve into the critical experimental workflows and data interpretation necessary to build a robust preclinical data package for a novel drug candidate in this class.

The Evolving Landscape of PARP Inhibition

The first generation of PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, have demonstrated significant clinical success in ovarian, breast, prostate, and pancreatic cancers.[2][4][5][6][7] However, the field is continually evolving, with next-generation inhibitors aiming to improve upon existing therapies by offering enhanced potency, selectivity, or a more favorable safety profile. A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA, a mechanism that is now understood to be a major contributor to their cytotoxicity.[8][9] Therefore, a rigorous head-to-head comparison is essential to understand the unique attributes of a new chemical entity like Inhibitor-X.

Benchmarking Strategy: A Multi-Pillar Approach

A successful benchmarking strategy for a novel PARP inhibitor should be built on three pillars of investigation:

  • Biochemical Potency and Selectivity: Quantifying the direct interaction of the inhibitor with the target enzyme(s).

  • Cellular Activity and Mechanism of Action: Evaluating the inhibitor's effect in a biologically relevant context and confirming its intended mechanism.

  • In-Vivo Efficacy and Tolerability: Assessing the inhibitor's therapeutic potential and safety profile in a living organism.

This guide will provide detailed protocols and representative data for the first two pillars, which constitute the core of early-stage preclinical evaluation.

Pillar 1: Biochemical Potency and Selectivity

The initial step in characterizing any new inhibitor is to determine its intrinsic affinity and inhibitory activity against the purified target enzyme(s). While there are 17 members in the PARP superfamily, the primary targets for cancer therapy are PARP1 and PARP2, which are both involved in DNA repair.[10]

Experimental Protocol: PARP1/2 Enzymatic Activity Assay

This assay quantifies the ability of an inhibitor to block the catalytic activity of PARP1 and PARP2. A common method is a colorimetric or chemiluminescent ELISA-based assay that measures the amount of poly(ADP-ribose) (PAR) generated.[10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Recombinant human PARP1 and PARP2 enzymes.

    • Histone-coated 96-well plates (histones serve as the protein substrate for PARylation).

    • NAD+ (the substrate for PARP).

    • Biotinylated NAD+ (for detection).

    • Streptavidin-HRP (horseradish peroxidase).

    • HRP substrate (e.g., TMB).

    • Serial dilutions of Inhibitor-X, Olaparib, Rucaparib, and Talazoparib.

  • Assay Procedure:

    • Add PARP enzyme to each well of the histone-coated plate.

    • Add the serially diluted inhibitors (including a vehicle control).

    • Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Incubate to allow for the PARylation reaction to occur.

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP and incubate.

    • Wash the plate again.

    • Add HRP substrate and measure the absorbance or luminescence.

  • Data Analysis:

    • The signal generated is proportional to the amount of PAR produced and thus to the PARP enzyme activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression model.

Data Presentation: Biochemical Potency
InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)
Inhibitor-X 1.20.8
Olaparib51
Rucaparib1.40.2
Talazoparib0.50.3

Interpretation: The IC50 values provide a direct measure of the inhibitor's potency. A lower IC50 indicates a more potent inhibitor. In this hypothetical dataset, Inhibitor-X shows potent inhibition of both PARP1 and PARP2, comparable to the established inhibitors.

Pillar 2: Cellular Activity and Mechanism of Action

While biochemical assays are crucial, they do not fully recapitulate the complex cellular environment. Therefore, it is essential to evaluate the performance of inhibitors in cell-based models.

Experimental Protocol: Cell-Based Proliferation Assay in BRCA-Deficient Cancer Cells

This assay assesses the cytotoxic effect of the inhibitors in cancer cell lines with a known deficiency in the HR pathway, thereby testing the principle of synthetic lethality.

Step-by-Step Methodology:

  • Cell Culture:

    • Use a BRCA1 or BRCA2-mutant cancer cell line (e.g., CAPAN-1, MDA-MB-436).

    • Use a wild-type cell line of the same tissue origin as a control to assess selectivity.

  • Assay Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the inhibitors for a prolonged period (e.g., 5-7 days).

    • At the end of the treatment period, measure cell viability using a suitable method (e.g., CellTiter-Glo®, which measures ATP levels).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Determine the GI50 value (the concentration of inhibitor that causes 50% growth inhibition).

Data Presentation: Cellular Potency
InhibitorGI50 in CAPAN-1 (BRCA2-mutant) (nM)GI50 in BxPC-3 (BRCA-wild-type) (nM)Selectivity Index (GI50 WT / GI50 Mutant)
Inhibitor-X 2.5>1000>400
Olaparib10>1000>100
Rucaparib5>1000>200
Talazoparib1>1000>1000

Interpretation: A potent inhibitor should exhibit a low GI50 in the BRCA-mutant cell line and a much higher GI50 in the wild-type line, indicating a high selectivity index. This hypothetical data suggests that Inhibitor-X is highly potent and selective for BRCA-deficient cells.

Experimental Protocol: PARP Trapping Assay

This assay quantifies the ability of an inhibitor to trap PARP1 on DNA, a key mechanism of action.[8]

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the inhibitors for a defined period.

    • Lyse the cells and separate the chromatin-bound proteins from the soluble proteins.

  • Detection:

    • Quantify the amount of PARP1 in the chromatin-bound fraction using an immunoassay (e.g., ELISA or Western blot).

  • Data Analysis:

    • Normalize the amount of chromatin-bound PARP1 to a loading control (e.g., histone H3).

    • Compare the amount of trapped PARP1 in inhibitor-treated cells to that in vehicle-treated cells.

Data Presentation: PARP Trapping Potency
InhibitorPARP1 Trapping EC50 (nM)
Inhibitor-X 15
Olaparib50
Rucaparib30
Talazoparib5

Interpretation: A lower EC50 indicates a more potent PARP trapping agent. Talazoparib is known to be a very potent PARP trapper, and this hypothetical data positions Inhibitor-X as a strong trapping agent.[8]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to confirm target engagement in a cellular context.[11][12][13] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[11]

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat intact cells with the inhibitors at various concentrations.

  • Thermal Challenge:

    • Heat the cell lysates at a range of temperatures.

  • Protein Quantification:

    • Separate the soluble (unfolded) and aggregated (denatured) protein fractions by centrifugation.

    • Quantify the amount of soluble PARP1 at each temperature using Western blotting or an AlphaScreen® assay.[14]

  • Data Analysis:

    • Generate a melting curve by plotting the percentage of soluble PARP1 against temperature.

    • The shift in the melting temperature (ΔTm) in the presence of the inhibitor indicates target engagement.

Data Presentation: Target Engagement
Inhibitor (at 1 µM)PARP1 Melting Temperature (°C)ΔTm (°C)
Vehicle48.5-
Inhibitor-X 55.2+6.7
Olaparib53.8+5.3
Rucaparib54.5+6.0
Talazoparib56.1+7.6

Interpretation: A larger positive ΔTm shift indicates stronger target engagement and stabilization. This hypothetical data confirms that Inhibitor-X engages and stabilizes PARP1 in cells, with a magnitude comparable to the other inhibitors.

Visualizing the Workflows

Signaling Pathway: The Role of PARP in DNA Repair

PARP_Pathway cluster_inhibitor Mechanism of PARP Inhibition ssb Single-Strand Break (SSB) parp1 PARP1 ssb->parp1 recruits par Poly(ADP-ribose) (PAR) parp1->par synthesizes repair Base Excision Repair (BER) Proteins par->repair recruits repair_complex SSB Repair repair->repair_complex inhibitor PARP Inhibitor (e.g., Inhibitor-X) inhibitor->parp1 traps on DNA

Caption: The role of PARP1 in single-strand break repair and the mechanism of PARP inhibitors.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow start Intact Cells treat Treat with Inhibitor-X or Vehicle Control start->treat heat Apply Thermal Gradient (e.g., 40-65°C) treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Separate Soluble and Aggregated Proteins lyse->centrifuge quantify Quantify Soluble PARP1 (e.g., Western Blot) centrifuge->quantify analyze Generate Melting Curve and Determine ΔTm quantify->analyze

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Toxicity and Safety Profile

While not detailed with protocols in this guide, a comprehensive benchmarking study must also include an assessment of the inhibitor's toxicity profile. Common adverse events associated with PARP inhibitors include hematologic toxicities (such as anemia and thrombocytopenia) and gastrointestinal issues (like nausea and fatigue).[15][16][17] Early in vitro cytotoxicity assays using normal human cell lines (e.g., hematopoietic stem cells, hepatocytes) can provide an initial indication of potential safety liabilities.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to benchmarking the performance of a novel PARP inhibitor, Inhibitor-X . By systematically evaluating its biochemical potency, cellular activity, and mechanism of action in head-to-head comparisons with established drugs, researchers can build a compelling case for its further development. The hypothetical data presented for Inhibitor-X suggests a promising profile with high potency and selectivity.

The next critical steps in the preclinical development of Inhibitor-X would involve in vivo studies to assess its pharmacokinetic properties, efficacy in patient-derived xenograft (PDX) models, and a formal evaluation of its safety and tolerability in animal models.[18][19] These studies are essential to bridge the gap between promising in vitro data and the potential for clinical success.

References

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Comparative

A Head-to-Head Comparison of Aminobenzoic Acid Isomers in Biological Assays: A Guide for Researchers

For researchers and drug development professionals, the nuanced differences between structural isomers can be the determining factor in biological efficacy and therapeutic potential. This guide provides a comprehensive,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the nuanced differences between structural isomers can be the determining factor in biological efficacy and therapeutic potential. This guide provides a comprehensive, head-to-head comparison of the three isomers of aminobenzoic acid: ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA). We will delve into their distinct biological roles and provide detailed protocols for their comparative evaluation in key biological assays.

The positional variance of the amino group on the benzoic acid ring dictates the molecule's interaction with biological systems, leading to distinct metabolic fates and pharmacological activities.[1][2] Understanding these differences is paramount for informed decisions in drug design and development.

The Isomers at a Glance: Distinct Biological Identities

While structurally similar, the aminobenzoic acid isomers are not interchangeable in biological systems.[1] Their primary roles are summarized below:

IsomerCommon NamePrimary Biological Significance
ortho-Aminobenzoic AcidAnthranilic AcidA key intermediate in the biosynthesis of the essential amino acid tryptophan.[3][4][5][6] It also serves as a precursor for various specialized metabolites in plants, including defense compounds and volatiles.[6][7]
meta-Aminobenzoic Acid-Less commonly implicated in primary metabolic pathways compared to its isomers. It is a building block for some microbial natural products.[2] Its biological activities are less characterized, making it an interesting candidate for comparative studies.
para-Aminobenzoic AcidPABAAn essential nutrient for many bacteria, yeasts, and plants as a precursor for the synthesis of folic acid (Vitamin B9).[8][9][10][11] This pathway is a well-established target for sulfonamide antibiotics, which act as competitive inhibitors of PABA.[10]

This fundamental divergence in their roles in primary metabolism underscores the specificity of enzymatic recognition and hints at potentially different outcomes in broader biological assays.

Comparative Biological Evaluation: Experimental Workflows

To objectively assess the biological potential of each isomer, a series of standardized assays are recommended. Below, we provide detailed protocols for antibacterial, antifungal, and cytotoxicity testing.

Experimental Workflow: A Visual Overview

G cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis prep_isomers Prepare Stock Solutions of Aminobenzoic Acid Isomers antibacterial Antibacterial Susceptibility (Broth Microdilution) prep_isomers->antibacterial Test Compounds antifungal Antifungal Susceptibility (Broth Microdilution) prep_isomers->antifungal Test Compounds cytotoxicity Cytotoxicity (MTT Assay) prep_isomers->cytotoxicity Test Compounds prep_media Prepare Bacterial, Fungal, and Cell Culture Media prep_media->antibacterial Growth Media prep_media->antifungal Growth Media prep_media->cytotoxicity Growth Media mic Determine MIC Values antibacterial->mic antifungal->mic ic50 Calculate IC50 Values cytotoxicity->ic50 compare Comparative Analysis mic->compare ic50->compare

Caption: A generalized workflow for the comparative biological evaluation of aminobenzoic acid isomers.

Protocol 1: Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[12]

Causality Behind Experimental Choices: The broth microdilution method is chosen for its quantitative results and its suitability for high-throughput screening, allowing for the simultaneous testing of multiple compounds and concentrations.

Materials:

  • ortho-, meta-, and para-aminobenzoic acid

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into CAMHB.

    • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[12]

  • Preparation of Test Compounds:

    • Prepare stock solutions of each aminobenzoic acid isomer in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compounds.

    • Include positive (bacteria, no compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.[12]

  • Determination of MIC:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[12]

Expected Data Output:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
o-Aminobenzoic Acid
m-Aminobenzoic Acid
p-Aminobenzoic Acid
Positive Control (e.g., Ampicillin)

Protocol 2: Antifungal Susceptibility Testing

Similar to the antibacterial assay, this protocol determines the MIC of the isomers against fungal strains.

Materials:

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

Procedure:

  • Preparation of Fungal Inoculum:

    • Prepare a fungal suspension and adjust the concentration to 0.5-2.5 x 10³ CFU/mL in RPMI-1640 medium.

  • Assay Procedure:

    • Follow the same serial dilution and inoculation steps as the antibacterial assay, using RPMI-1640 medium.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • Determine the MIC as the lowest concentration showing a significant reduction (typically ≥50%) in turbidity compared to the positive control.[13]

Expected Data Output:

CompoundC. albicans MIC (µg/mL)A. niger MIC (µg/mL)
o-Aminobenzoic Acid
m-Aminobenzoic Acid
p-Aminobenzoic Acid
Positive Control (e.g., Fluconazole)

Protocol 3: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTT reagent to formazan, a purple crystalline product.[14]

Causality Behind Experimental Choices: The MTT assay is a robust and widely accepted method for assessing cytotoxicity. It provides a quantitative measure of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50).

Materials:

  • Human cell line (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[14]

  • Treatment with Test Compounds:

    • Replace the medium with fresh medium containing serial dilutions of the aminobenzoic acid isomers.

    • Include untreated cells as a control.

    • Incubate for 48-72 hours.[12]

  • MTT Assay:

    • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[16]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[16]

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[16]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[16]

Data Analysis and Visualization:

The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of a compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.

G xaxis Concentration (log scale) yaxis Cell Viability (%) origin origin x_end x_end origin->x_end y_end y_end origin->y_end p1 p2 p1->p2 p3 IC50 p2->p3 p4 p3->p4 p5 p4->p5 ic50_x ic50_x->p3 ic50_y 50% ic50_y->p3

Caption: A representative dose-response curve for determining the IC50 value.

Expected Data Output:

CompoundIC50 on HeLa cells (µM)
o-Aminobenzoic Acid
m-Aminobenzoic Acid
p-Aminobenzoic Acid
Positive Control (e.g., Doxorubicin)

Interpreting the Isomeric Differences

The distinct biological roles of the aminobenzoic acid isomers provide a framework for interpreting the results of these assays.

  • p-Aminobenzoic Acid (PABA): As a vital component of the folate synthesis pathway in many microbes, disruptions to this pathway can lead to antibacterial and antifungal effects.[10][11] However, PABA itself may not show strong antimicrobial activity in standard media that may contain folate, as the bacteria would not need to synthesize their own. Its derivatives, particularly the sulfonamides that act as competitive inhibitors, are known for their potent antibacterial properties.[17]

  • o-Aminobenzoic Acid (Anthranilic Acid): This isomer is a precursor to tryptophan, an essential amino acid.[3][5] Its derivatives have been reported to possess a range of biological activities, including antimicrobial and cytotoxic effects.[18][19][20] The presence of the amino and carboxyl groups in the ortho position allows for efficient chelation of metal ions, which can be a mechanism of antimicrobial action.

  • m-Aminobenzoic Acid: As the least studied of the three isomers in terms of its biological activity, any significant findings from these assays would be of particular interest and could open new avenues for research.

Biosynthetic Pathways: The Root of Isomeric Divergence

The differential biological activities of ortho- and para-aminobenzoic acid can be traced back to their distinct biosynthetic origins from the precursor molecule, chorismate.

G cluster_paba PABA Biosynthesis cluster_anthranilate Anthranilate Biosynthesis chorismate Chorismate pabA_pabB PabA/PabB (ADC Synthase) chorismate->pabA_pabB anth_synthase Anthranilate Synthase chorismate->anth_synthase adc 4-Amino-4-deoxychorismate (ADC) pabA_pabB->adc pabC PabC (ADC Lyase) adc->pabC paba p-Aminobenzoic Acid (PABA) pabC->paba folate Folic Acid Synthesis paba->folate anthranilate o-Aminobenzoic Acid (Anthranilate) anth_synthase->anthranilate tryptophan Tryptophan Biosynthesis anthranilate->tryptophan

Caption: Divergent biosynthetic pathways of p-aminobenzoic acid and o-aminobenzoic acid from chorismate.

This guide provides a robust framework for the systematic and comparative evaluation of aminobenzoic acid isomers. The provided protocols, rooted in established methodologies, will enable researchers to generate reliable and comparable data, paving the way for a deeper understanding of the structure-activity relationships of these fundamental chemical entities.

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Validation

A Strategic Guide to Off-Target Profiling of Novel Chemical Entities: A Case Study of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the off-target effects of novel chemical entities (NCEs). We will use the hypothetica...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the off-target effects of novel chemical entities (NCEs). We will use the hypothetical compound 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid as a case study to illustrate a multi-tiered strategy. The therapeutic efficacy and safety of any small molecule are defined by its selectivity. Off-target interactions are a primary cause of unexpected toxicities and drug attrition during development[1][2]. Therefore, a proactive and thorough off-target profiling campaign is not just a regulatory hurdle but a cornerstone of successful drug discovery.

The scaffold in our case study, containing both benzoic acid and piperidine moieties, is present in a variety of approved drugs targeting diverse protein classes, from kinases like Tofacitinib to metabolic enzymes and GPCRs[3][4]. This structural promiscuity necessitates a broad and unbiased approach to identify all potential biological interactions, rather than focusing narrowly on a single hypothesized target. This guide details a logical progression from predictive computational analysis to broad-spectrum in vitro screening and conclusive cell-based validation.

Part 1: Foundational Assessment - In Silico Prediction and Initial Profiling

Expertise & Experience: Before committing to expensive and time-consuming wet lab experiments, it is crucial to leverage computational tools to generate testable hypotheses. This initial step allows us to anticipate potential liabilities and intelligently design our screening cascades. By analyzing the chemical structure of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, we can predict its potential biological targets based on the principle of chemical similarity to known ligands[5]. This approach maximizes resource efficiency and focuses our experimental efforts on the most probable target families.

Experimental Workflow: Initial Characterization

G cluster_0 Phase 1: In Silico & Initial Assessment start NCE: 5-Amino-2-(4-methyl- piperidin-1-yl)-benzoic acid comp_screen Computational Screening (Similarity Search, Docking) start->comp_screen physchem Physicochemical Profiling (Solubility, Stability) start->physchem data_analysis Hypothesis Generation: Prioritized Target List comp_screen->data_analysis physchem->data_analysis

Caption: Initial workflow for NCE characterization.

Protocol 1: Computational Off-Target Prediction

This protocol outlines the use of publicly available and commercial software to predict the biological targets of our NCE.

  • Chemical Similarity Searching:

    • Submit the SMILES structure of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid to multiple 2D and 3D similarity-based platforms (e.g., SwissTargetPrediction, SEA, PharmMapper).

    • These tools compare the NCE's structure to a vast database of ligands with known biological activities.

    • Causality: The underlying principle is that structurally similar molecules often share common biological targets. This provides a rapid, evidence-based list of potential interactions[5].

  • Panel Docking:

    • Perform molecular docking simulations of the NCE against a virtual panel of common off-target proteins. This panel should include representatives from major gene families known for promiscuity or toxicity, such as kinases, GPCRs, ion channels (especially hERG), and nuclear hormone receptors.

    • Causality: Docking predicts the binding affinity and pose of the ligand in the protein's active site, offering a structure-based rationale for potential interactions.

  • Data Consolidation and Prioritization:

    • Aggregate the results from all computational methods.

    • Rank potential targets based on a consensus score, giving higher weight to targets identified by multiple orthogonal methods.

    • Cross-reference high-ranking potential targets with toxicity databases (e.g., ToxNet) to flag potential safety liabilities early.

Data Presentation: Predicted Target Profile

The computational analysis should be summarized in a clear, actionable table.

Predicted TargetTarget ClassPrediction Method(s)Confidence ScorePotential Associated Liability
Janus Kinase 2 (JAK2)KinaseSimilarity, DockingHighImmunosuppression, Anemia[4]
Dipeptidyl peptidase-IV (DPP-IV)ProteaseSimilarityMediumGenerally well-tolerated[6]
A2A Adenosine ReceptorGPCRSimilarityMediumCNS effects, Cardiovascular
hERG ChannelIon ChannelDockingLowCardiotoxicity (QT Prolongation)
Cyclooxygenase-2 (COX-2)EnzymeSimilarityLowGI effects, Cardiovascular[7]

Part 2: Broad-Spectrum In Vitro Screening

Trustworthiness: A self-validating system requires orthogonal assays. The predictions from Part 1 must be confirmed or refuted by direct, empirical evidence. We employ broad-panel in vitro screens that test the compound's activity against hundreds of purified enzymes and receptors. This unbiased approach is critical for discovering both the intended primary target and any unintended off-targets with high fidelity.

Experimental Workflow: Parallel In Vitro Screening

G cluster_1 Phase 2: In Vitro Profiling start Prioritized Target List (from Phase 1) kinase_panel Broad Kinase Panel (~400 Kinases, e.g., KINOMEscan) start->kinase_panel gpcr_panel GPCR Panel (Binding & Functional) start->gpcr_panel safety_panel Safety Pharmacology Panel (Ion Channels, NHRs, etc.) start->safety_panel data_synthesis Data Synthesis: Identify Primary Target(s) & Off-Target Hits (IC50/Ki) kinase_panel->data_synthesis gpcr_panel->data_synthesis safety_panel->data_synthesis

Caption: Parallel workflow for broad in vitro screening.

Protocol 2: Large-Panel Kinase Profiling (Binding Assay)

We will utilize a competitive binding assay format, such as Eurofins' KINOMEscan™, which measures the ability of a compound to displace a ligand from the active site of over 480 kinases. This provides direct evidence of physical interaction[8].

  • Compound Preparation: Solubilize 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Execution (Service Provider): The compound is typically tested at a single high concentration (e.g., 10 µM) in the initial screen.

  • Technology Principle: Kinases are tagged and immobilized on a solid support. The test compound competes with a tagged, active-site directed ligand. The amount of kinase captured on the support is measured via quantitative PCR (qPCR) of the DNA tag[8]. A lower qPCR signal indicates that the test compound successfully displaced the tagged ligand.

  • Data Analysis: Results are reported as '% Control', where a lower percentage indicates stronger binding. Hits below a certain threshold (e.g., <35% of control) are flagged.

  • Follow-up: Flagged hits are subsequently tested in a dose-response format to determine the dissociation constant (Kd).

Protocol 3: GPCR Functional Profiling (cAMP Assay)

To assess functional activity at Gs- and Gi-coupled GPCRs, a cellular cAMP accumulation assay is a gold standard[9].

  • Cell Culture: Use engineered cell lines stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).

  • Assay Plate Preparation: Seed cells in 384-well plates and culture overnight.

  • Compound Treatment: Prepare a serial dilution of the NCE. Add the compound to the cells in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Receptor Stimulation:

    • Agonist Mode: Add the NCE alone to measure its ability to stimulate cAMP production.

    • Antagonist Mode: Add a known agonist for the receptor at its EC80 concentration, followed by the NCE, to measure its ability to inhibit agonist-induced cAMP production.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay technology, such as HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: Plot the dose-response curve and calculate EC50 (for agonists) or IC50 (for antagonists).

Data Presentation: Summary of In Vitro Screening Hits

Results from all panels should be consolidated to build a comprehensive interaction map.

TargetTarget ClassAssay TypeResult (IC50 / Kd)% Inhibition @ 10µM
JAK2 Kinase Binding (Kd) 55 nM 98%
JAK3 Kinase Binding (Kd) 80 nM 95%
Aurora Kinase AKinaseBinding (Kd)1.2 µM65%
A2A Adenosine RGPCRcAMP (IC50)2.5 µM55%
hERGIon ChannelBinding (IC50)> 30 µM< 10%

Part 3: Cellular Validation and Phenotypic Assessment

Authoritative Grounding: An in vitro hit is only meaningful if it translates to a cellular context. Cellular target engagement assays confirm that the compound can reach and bind its target within the complex milieu of a living cell[10][11]. Furthermore, unbiased phenotypic screening can uncover unexpected biological consequences of off-target engagement that would be missed by target-focused assays[1].

Logical Relationship: From In Vitro Hit to Cellular Confirmation

G cluster_2 Phase 3: Cellular Validation invitro_hit Confirmed In Vitro Hit (e.g., JAK2, Kd = 55 nM) cetsa Cellular Thermal Shift Assay (CETSA) invitro_hit->cetsa Confirms Binding phospho_assay Target-Specific Functional Assay (e.g., pSTAT3 Western Blot) invitro_hit->phospho_assay Confirms Function pheno_screen Unbiased Phenotypic Screen (High-Content Imaging) invitro_hit->pheno_screen Identifies Unbiased Effects confirmation Confirmed Cellular Target Engagement & Functional Effect cetsa->confirmation phospho_assay->confirmation

Caption: Validating in vitro hits in a cellular context.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method to directly measure target engagement in cells or tissues. The principle is that a protein becomes more resistant to heat-induced denaturation when bound by a ligand[11].

  • Cell Treatment: Incubate intact cells (e.g., a hematopoietic cell line expressing JAK2) with 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid at various concentrations (and a vehicle control) for 1 hour.

  • Thermal Challenge: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells to release proteins (e.g., via freeze-thaw cycles).

  • Protein Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stabilized protein fraction.

  • Detection: Analyze the amount of the target protein (JAK2) remaining in the supernatant using a standard protein detection method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein versus temperature for each compound concentration. A rightward shift in the melting curve indicates target stabilization and thus, engagement.

Protocol 5: Off-Target Screening via Cell Microarray

This powerful technology provides an unbiased screen for compound binding against a large library of human membrane and secreted proteins expressed in their native conformation on the surface of human cells[12][13][14].

  • Assay Principle (Service Provider): A microarray of plasmids, each encoding a different human surface protein, is used to transfect cells at distinct locations on a slide. This creates an array where each spot represents cells overexpressing a specific protein.

  • Screening: The test compound, which is fluorescently labeled or detected with a tagged antibody, is incubated with the cell microarray.

  • Detection: Binding of the compound to specific spots is detected by measuring the fluorescence signal at each location using a microarray scanner.

  • Data Analysis: "Hits" are identified as spots with a signal-to-noise ratio above a predefined threshold. The identity of the protein at that spot reveals a potential off-target interaction. This method is highly specific and has a low false-positive rate[14].

Part 4: Synthesis and Comparative Risk Assessment

Expertise & Experience: The final step is to synthesize all collected data into a coherent narrative. The goal is to build a "selectivity profile" that weighs the potency of the compound at its primary target(s) against its interactions with all identified off-targets. This profile is then compared with alternative compounds to make an informed decision about the NCE's future. Is it a viable lead candidate, or do its off-target liabilities present an unacceptable risk?

Data Presentation: Final Comparative Selectivity Profile

This table provides a holistic view of the NCE's performance against two hypothetical alternative compounds.

ParameterCompound (Our NCE) Alternative A (More Potent) Alternative B (More Selective)
Primary Target (JAK2)
Binding (Kd)55 nM12 nM 95 nM
Cellular IC50 (pSTAT3)150 nM35 nM 250 nM
Key Off-Targets (IC50/Kd)
JAK380 nM15 nM 1.1 µM
Aurora Kinase A1.2 µM2.5 µM> 10 µM
A2A Adenosine R2.5 µM800 nM> 10 µM
Selectivity Ratios
JAK3 / JAK21.5x1.25x11.6x
Aurora A / JAK221.8x208x> 105x
Cell Microarray Hits (>100x IC50) 2 (EphA4, TFRC)50
Overall Assessment Potent dual JAK2/3 inhibitor with moderate kinase selectivity. Potential for off-target GPCR effects at higher doses.Highly potent but non-selective JAK inhibitor with significant off-target liabilities.Modestly potent but highly selective JAK2 inhibitor with a clean off-target profile.
Final Recommendation

Based on the comprehensive data, 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid is a potent inhibitor of JAK2 and JAK3. Its selectivity over other kinases is moderate. The off-target activity at the A2A adenosine receptor, while modest, could present a liability for CNS or cardiovascular side effects at higher therapeutic doses.

  • Comparison with Alternative A: Our NCE is superior due to a cleaner off-target profile, despite being less potent. Alternative A's lack of selectivity and multiple off-target hits present a significant safety risk.

  • Comparison with Alternative B: Alternative B is the superior candidate from a safety perspective due to its high selectivity. However, its lower potency might be a drawback.

References

  • Schrage, R., et al. (2015). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]

  • Patsnap. How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Bowman, S., et al. (2021). The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics. NIH. [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Reaction Biology. GPCR Assay Services. Reaction Biology. [Link]

  • Thaker, Y. R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • Zhang, J. H., et al. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Kots, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]

  • Compiled by Unknown. B.Pharm 5th semester BP501T. Medicinal Chemistry-II Unit-V Antidiabetic agents Local Anaesthetics. Unknown Source. [Link]

  • da Silva, G. P., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

  • Schubart, A., et al. (2020). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor... PubMed. [Link]

  • Madar, D. J., et al. (2006). Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279)... PubMed. [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid

For professionals engaged in the fast-paced world of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The compound 5...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fast-paced world of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The compound 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, a substituted aromatic amine, presents a unique set of handling and disposal challenges due to its composite structure. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in an understanding of its chemical properties and associated hazards. Our objective is to empower researchers to manage this chemical waste stream confidently, ensuring personal safety and environmental stewardship.

Hazard Analysis: A Triad of Chemical Risks

The disposal protocol for any chemical must be predicated on a thorough understanding of its potential hazards. The structure of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid combines three distinct chemical functionalities, each contributing to its overall hazard profile.

  • Aromatic Amine Core: Aromatic amines as a class are known for their potential toxicity, including skin, eye, and respiratory irritation.[2][3] Many compounds in this family are harmful to aquatic life with long-lasting effects and require careful handling to prevent environmental release.[2][3][4]

  • Piperidine Moiety: Piperidine and its derivatives are often flammable, toxic if inhaled or in contact with skin, and can cause severe skin burns and eye damage.[5][6]

  • Benzoic Acid Functionality: Benzoic acid and its derivatives are typically solids that can cause skin irritation, serious eye damage, and respiratory irritation.[7]

Given these considerations, it is imperative to treat 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid as a hazardous substance, assuming it possesses skin and eye irritancy, potential toxicity, and poses a threat to aquatic ecosystems.

Table 1: Hazard Profile Based on Structural Analogs

Hazard ClassificationAssociated Functional GroupPotential EffectsGHS Hazard Statement (Example)
Skin Irritation/CorrosionAromatic Amine, Piperidine, Benzoic AcidCauses skin irritation or serious burns.[8][9]H315: Causes skin irritation.[9]
Serious Eye Damage/IrritationAromatic Amine, Piperidine, Benzoic AcidCauses serious eye irritation or damage.[7][10]H318: Causes serious eye damage.[9]
Specific Target Organ ToxicityAromatic Amine, Benzoic AcidMay cause respiratory irritation.[8]H335: May cause respiratory irritation.[8]
Aquatic Hazard (Chronic)Aromatic AmineHarmful to aquatic life with long-lasting effects.[4]H412: Harmful to aquatic life with long lasting effects.[4]

Mandatory Safety Precautions & Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, the appropriate PPE must be worn to minimize exposure risk. Work should always be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[5][11]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[4]

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.[10]

  • Skin and Body Protection: A laboratory coat is mandatory. Ensure exposed skin is covered.[11]

  • Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator is required.[4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid is to manage it as regulated hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in general solid waste.[12]

Workflow Diagram: Chemical Waste Segregation and Disposal

G cluster_0 Step 1: In-Lab Handling cluster_1 Step 2: Accumulation & Storage cluster_2 Step 3: Final Disposal A Identify Waste (Solid, Liquid, Contaminated PPE) B Select Chemically Compatible Waste Container (e.g., HDPE, Glass) A->B Segregate C Label Container Clearly: 'Hazardous Waste' Full Chemical Name Associated Hazards B->C Prepare D Transfer Waste to Labeled Container E Keep Container Tightly Sealed D->E Secure F Store in Designated Satellite Accumulation Area (Cool, Dry, Ventilated) E->F Store G Arrange Pickup with Certified Hazardous Waste Disposal Service H Complete Waste Manifest Documentation G->H Document I Professional Disposal (e.g., Incineration) H->I Transfer

Sources

Handling

A Comprehensive Guide to the Safe Handling of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment: A Synthesis of Structural Precedents The toxicological properties of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid have not been fully...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: A Synthesis of Structural Precedents

The toxicological properties of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid have not been fully investigated. However, by examining its constituent chemical motifs, we can anticipate its primary hazards. The molecule incorporates an aminobenzoic acid scaffold and a substituted piperidine ring.

  • Benzoic Acid and its Derivatives: These compounds are known to cause skin irritation and serious eye damage[1][2][3][4]. Some are harmful if swallowed and may lead to respiratory irritation[2][5].

  • Aromatic Amines: Aromatic amines as a class can be skin and respiratory sensitizers and may have other systemic effects.

  • Piperidine: The piperidine moiety suggests potential for significant hazards. Piperidine itself is a flammable liquid, toxic upon skin contact, and fatal if inhaled[6]. It is also corrosive, causing severe skin burns and eye damage[6][7].

Based on this composite analysis, 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid should be handled as a substance that is potentially corrosive to skin and eyes, harmful if ingested or inhaled, and may cause respiratory irritation.

Personal Protective Equipment (PPE): Your Primary Shield

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields[8]Nitrile gloves (double-gloving recommended)Laboratory coat[8]N95-rated respirator or use within a chemical fume hood
Solution Preparation and Transfers Chemical splash goggles[8][9]Chemically resistant gloves (e.g., nitrile, neoprene)Laboratory coat or chemical-resistant apronWork within a certified chemical fume hood
Running Reactions and Work-up Chemical splash goggles and face shield[9]Chemically resistant glovesLaboratory coatWork within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty, chemically resistant glovesChemical-resistant suit or apron over a lab coatAir-purifying respirator with organic vapor cartridges

dot

Caption: Logical relationship between potential hazards and PPE.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to ensuring a safe laboratory environment.

3.1. Preparation and Weighing:

  • Designated Area: All handling of solid 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure.

  • Donning PPE: Before handling, don the appropriate PPE as outlined in the table above.

  • Weighing: Use a tared weigh boat or glassine paper to weigh the desired amount of the compound. Avoid creating dust. If dust is generated, gently clean the area with a damp cloth, which should then be treated as hazardous waste.

  • Container Sealing: After weighing, securely seal the primary container.

3.2. Dissolution and Reaction Setup:

  • Fume Hood: All solution preparations and subsequent reactions must be performed in a certified chemical fume hood[5].

  • Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Vessel Sealing: Ensure all reaction vessels are appropriately sealed to prevent the escape of vapors.

  • Labeling: Clearly label all vessels with the chemical name, concentration, and appropriate hazard warnings.

3.3. Post-Reaction Work-up and Purification:

  • Controlled Quenching: If the reaction requires quenching, do so slowly and in a controlled manner, preferably in an ice bath to manage any exothermic processes.

  • Extraction and Chromatography: Perform all extractions and column chromatography within the chemical fume hood. Ensure adequate ventilation to prevent the accumulation of solvent vapors.

dot

Caption: Experimental workflow for handling the compound.

Emergency Procedures: Preparedness is Key

4.1. Spills:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Inform your supervisor and colleagues.

  • Assess: From a safe distance, assess the extent of the spill.

  • PPE: Don the appropriate PPE for spill cleanup.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance. Do not use combustible materials like paper towels for large spills.

  • Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal[3].

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

4.2. Exposures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing[10][11]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[11][12]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air[5][12]. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water[10][11]. Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

All waste containing 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, including unused material, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams.

  • Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Corrosive," "Toxic").

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain[10].

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  • Sigma-Aldrich. Safety Data Sheet for Benzoic acid. (Product Number 242381).
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  • Fisher Scientific. Safety Data Sheet for 2-Amino-5-methylbenzoic acid.
  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • BenchChem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Sigma-Aldrich. Safety Data Sheet: Piperidine. (Product Number 104094).
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  • U.S. EPA. Provisional Peer Reviewed Toxicity Values for Benzoic Acid.
  • Sigma-Aldrich. Safety Data Sheet for 4-Aminobenzoic acid. (Product Number A9878).
  • Sigma-Aldrich. Safety Data Sheet for 2-(4-dimethylaminophenylazo)benzoic acid. (Product Number 250198).

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